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Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol Documentation Hub

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  • Product: Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol
  • CAS: 38299-74-0

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol

This technical guide provides an in-depth analysis of Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol , focusing on its stereochemical complexity, physicochemical profile, and synthetic isolation.[1] [1] Executive Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol , focusing on its stereochemical complexity, physicochemical profile, and synthetic isolation.[1]

[1]

Executive Summary

The compound Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol represents a specific diastereomeric scaffold within the class of 2,6-disubstituted piperidines.[1] Unlike its thermodynamically favored cis-counterpart (typically (2R,6S)), the (2R,6R) configuration constitutes the trans-isomer , characterized by an axial-equatorial substituent arrangement in its lowest energy chair conformation. This structural nuance significantly alters its basicity, lipophilicity, and binding vectors compared to the cis-isomer, making it a critical probe in structure-activity relationship (SAR) studies for GPCR ligands and ion channel blockers.

Structural & Stereochemical Analysis[1]

Conformational Dynamics (The "Trans" Challenge)

The defining feature of this molecule is the relative stereochemistry between the C2-hydroxymethyl group and the C6-methyl group.[1]

  • Configuration: The designation (2R,6R) (and its enantiomer 2S,6S in the racemate) places the two substituents in a trans relationship relative to the piperidine plane.

  • Chair Conformation: In the piperidine chair, 2,6-disubstitution leads to two distinct chair flips:

    • Conformer A: C2-substituent Equatorial / C6-substituent Axial.[1]

    • Conformer B: C2-substituent Axial / C6-substituent Equatorial.[1]

Unlike the cis-isomer (where both can be equatorial), the trans-isomer forces one substituent into a sterically demanding axial position.[1] This results in a higher ground-state energy (~2-3 kcal/mol) compared to the cis-isomer, impacting synthetic yield and stability [1].[1]

Visualization of Stereochemical Relationships

The following diagram illustrates the relationship between the precursor and the resulting diastereomers, highlighting the thermodynamic bottleneck.

StereochemFlow cluster_isomers Diastereomeric Outcome Pyridine Precursor: 6-methyl-2-hydroxymethylpyridine Reduction Catalytic Hydrogenation (PtO2 / H2 / AcOH) Pyridine->Reduction Reduction Cis Cis-Isomer (Major) (2R,6S) / (2S,6R) Thermodynamic Product (Eq/Eq) Reduction->Cis Face-selective adsorption (Major Pathway) Trans TARGET: Trans-Isomer (Minor) Rac-(2R,6R) Kinetic/High-Energy (Ax/Eq) Reduction->Trans Isomerization/Leakage (Minor Pathway)

Caption: Figure 1.[1] Stereochemical divergence during the reduction of the pyridine precursor. The target (2R,6R) trans-isomer is typically the minor product due to 1,3-diaxial strain.[1]

Physicochemical Properties

The following data aggregates predicted and experimental values for the trans-racemate. Note that the trans-isomer typically exhibits lower boiling points and slightly different pKa values than the cis-isomer due to the lack of stabilization from intramolecular hydrogen bonding (which is more geometrically accessible in the cis-form).[1]

PropertyValue / RangeContext
Molecular Formula C₇H₁₅NO-
Molecular Weight 129.20 g/mol -
Stereochemistry Racemic Trans(2R,6R) + (2S,6S)
Calculated LogP 0.45 ± 0.2Moderate hydrophilicity; good CNS penetration potential.[1]
pKa (Conj. Acid) 10.8 - 11.2Typical secondary amine basicity.[1]
H-Bond Donors 2(NH, OH)
H-Bond Acceptors 2(N, O)
Boiling Point ~95-100°C @ 15 mmHgEstimated; often lower than cis due to packing efficiency.[1]
Solubility High (Water, MeOH, DCM)Amphiphilic nature allows solubility in polar and chlorinated solvents.

Synthetic Protocol & Isolation Strategy

The Challenge of Access

Direct hydrogenation of 6-methyl-2-hydroxymethylpyridine (or 6-methylpicolinic acid followed by reduction) predominantly yields the cis-isomer (90:10 to 95:5 ratio) due to the catalyst surface adding hydrogens from the least hindered face [2].[1] Accessing the Rac-[(2R,6R)... target requires a protocol favoring equilibration or rigorous separation.

Recommended Workflow: Reduction & Chromatographic Resolution

This protocol assumes a starting material of 6-methyl-2-hydroxymethylpyridine (CAS: 1122-71-0).[1]

Step 1: Hydrogenation (Non-Stereoselective)

  • Reactants: Dissolve 6-methyl-2-hydroxymethylpyridine (10 mmol) in Glacial Acetic Acid (30 mL).

  • Catalyst: Add PtO₂ (Adams' Catalyst, 5 mol%). Note: PtO₂ is preferred over Pd/C for pyridine ring saturation.

  • Conditions: Hydrogenate at 50 psi H₂ pressure at 25°C for 12-18 hours.

  • Workup: Filter catalyst through Celite. Concentrate the filtrate. Basify with 2M NaOH to pH > 12 and extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

    • Result: Crude oil containing ~90% cis and ~10% trans.

Step 2: Enrichment (Optional)

  • Equilibration: Refluxing the crude mixture in ethanol with catalytic sodium ethoxide can sometimes adjust the ratio, but since cis is thermodynamic, this step is often counter-productive for trans isolation unless a specific trans-selective crystallization salt is used.

Step 3: Purification (The Critical Step) The trans-isomer is less polar and often elutes faster or distinctly on silica due to the axial substituent preventing efficient surface binding compared to the equatorial-rich cis-isomer.[1]

  • Column: Silica Gel (230-400 mesh).[1]

  • Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is crucial to prevent tailing of the secondary amine.

  • Fractionation:

    • Fraction A (Top spot): Often the trans-isomer (Target).[1]

    • Fraction B (Lower spot): The cis-isomer (Major byproduct).

  • Validation: 1H NMR is diagnostic.

    • Cis: C2-H and C6-H signals appear as broad multiplets further upfield.[1]

    • Trans: Signals often show distinct coupling constants due to axial-equatorial relationships (smaller

      
       values compared to ax-ax).[1]
      
Synthetic Logic Diagram

SynthesisWorkflow Start Start: 6-methyl-2-hydroxymethylpyridine Rxn Reaction: H2 (50 psi), PtO2, AcOH (Kinetic/Thermodynamic Mix) Start->Rxn Crude Crude Mixture (90% Cis / 10% Trans) Rxn->Crude Separation Flash Chromatography (DCM/MeOH/NH4OH) Crude->Separation Analysis 1H NMR Validation (Check C2/C6 coupling) Separation->Analysis Isolate Top Spot Target Final Product: Rac-(2R,6R)-Trans-Isomer Analysis->Target Confirmed Trans

Caption: Figure 2. Isolation workflow emphasizing the chromatographic separation required to extract the minor trans-isomer.

Medicinal Chemistry Applications

The Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol scaffold serves as a specialized building block:

  • Conformational Locking: Unlike flexible alkyl chains, the piperidine ring restricts the spatial arrangement of the hydroxyl "warhead" relative to the basic nitrogen. The trans-isomer projects the hydroxyl group at a distinct vector compared to the cis-isomer, allowing researchers to probe specific binding pockets in enzymes or receptors [3].[1]

  • Alkaloid Mimicry: This structure is a core motif in Pinidinol and Lupinine alkaloids. Using the trans-isomer allows for the synthesis of non-natural alkaloid analogs that may resist metabolic degradation better than natural products.[1]

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight (129 Da) and distinct polarity vectors, it is an ideal "fragment" for screening against targets like Glycosidases or Ion Channels.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (General reference for conformational analysis of 2,6-disubstituted piperidines).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

  • Beak, P., & Lee, W. K. (1990). α-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers of 2,6-Disubstituted Piperidines. Journal of Organic Chemistry, 55(8), 2578–2580.

  • PubChem Compound Summary for CID 70736 (Precursor: 6-Methyl-2-pyridylmethanol).[1]

Sources

Exploratory

Technical Guide: Stereochemical Configuration of Rac-(2R,6R)-6-methyl-2-piperidinemethanol

The following technical guide details the stereochemical configuration, synthesis, and analytical validation of Rac-(2R,6R)-6-methyl-2-piperidinemethanol . Executive Summary Rac-(2R,6R)-6-methyl-2-piperidinemethanol is a...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical configuration, synthesis, and analytical validation of Rac-(2R,6R)-6-methyl-2-piperidinemethanol .

Executive Summary

Rac-(2R,6R)-6-methyl-2-piperidinemethanol is a 2,6-disubstituted piperidine derivative used as a chiral building block in the synthesis of alkaloids and pharmaceutical intermediates. The nomenclature "Rac-(2R,6R)" identifies the compound as a racemic mixture of the trans-diastereomer .

Unlike 2,6-dimethylpiperidine, where the cis-isomer is achiral (meso), the presence of two different substituents (methyl and hydroxymethyl) renders both the cis and trans forms chiral. This guide provides a definitive framework for distinguishing the (2R,6R) trans-isomer from its cis-counterpart using self-validating NMR protocols and thermodynamic analysis.

Key Stereochemical Identifiers
ParameterDescriptor
Relative Configuration Trans (Substituents on opposite sides of the ring plane)
Absolute Configuration Racemic mixture of (2R,6R) and (2S,6S)
Thermodynamic Stability Less stable than cis-isomer (due to one axial substituent)
Key NMR Feature Distinct coupling constants (

) for H2 and H6 protons

Stereochemical Analysis & Logic

The Cahn-Ingold-Prelog (CIP) Assignment

To validate the (2R,6R) designation, we must assign priorities to the substituents at the chiral centers C2 and C6.

  • C2 Position (Hydroxymethyl):

    • -N (Atomic number 7)

    • -CH₂OH (C bonded to O)

    • -CH₂- (Ring C3, bonded to C)

    • -H

    • Configuration: With H in the back, the sequence 1 → 2 → 3 is Clockwise (R) .

  • C6 Position (Methyl):

    • -N (Atomic number 7)

    • -CH₂- (Ring C5, bonded to C)

    • -CH₃ (Methyl, bonded to H)

    • -H

    • Configuration: With H in the back, the sequence 1 → 2 → 3 is Clockwise (R) .

Conformational Analysis (Chair Form)

In the piperidine chair conformation, substituents prefer the equatorial position to minimize 1,3-diaxial interactions.

  • Cis-Isomer ((2R,6S) / (2S,6R)): Both substituents can adopt the equatorial orientation simultaneously. This is the thermodynamically preferred diastereomer.

  • Trans-Isomer ((2R,6R) / (2S,6S)): One substituent must be equatorial and the other axial . This introduces destabilizing 1,3-diaxial interactions, making the trans-isomer higher in energy (approx. 1.4–2.0 kcal/mol).

Stereochemical Pathway Diagram

The following diagram illustrates the relationship between the isomers and the target racemate.

Stereochemistry Start 6-Methyl-2-piperidinemethanol (2 Stereocenters) Cis Cis-Diastereomer (Thermodynamically Stable) Start->Cis Syn-Hydrogenation Trans Trans-Diastereomer (Target Compound) Start->Trans Epimerization/Separation Cis_Pair Racemic Pair (2R,6S) + (2S,6R) Cis->Cis_Pair Trans_Pair Racemic Pair (2R,6R) + (2S,6S) 'Rac-(2R,6R)' Trans->Trans_Pair

Caption: Stereochemical tree identifying Rac-(2R,6R) as the trans-racemate.

Synthesis & Resolution Strategy

Since the cis-isomer is thermodynamically favored, direct hydrogenation of the corresponding pyridine precursor (6-methyl-2-pyridinemethanol) typically yields the cis-product predominantly. Accessing the trans-isomer requires specific kinetic control or chromatographic separation.

Synthetic Workflow
  • Hydrogenation: Catalytic hydrogenation of 6-methyl-2-pyridinemethanol using PtO₂ or Rh/Al₂O₃ in acetic acid.

    • Outcome: Mixture of diastereomers, typically 80:20 (cis:trans).

  • Epimerization (Optional): If the ester precursor is used, base-mediated equilibration (NaOMe/MeOH) can adjust the ratio, though cis remains favored.

  • Separation: The diastereomers are separable by flash column chromatography due to significant differences in polarity (caused by the axial hydroxymethyl group in the trans isomer facilitating intramolecular H-bonding or distinct solvation).

Experimental Protocol: Separation of Isomers

Objective: Isolate trans-Rac-(2R,6R) from the crude reduction mixture.

  • Crude Preparation: Dissolve the crude hydrogenation residue (containing both cis and trans) in DCM.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient elution using DCM:MeOH:NH₄OH (95:5:0.5 → 90:10:1).

    • Note: The amine modifier (NH₄OH) is critical to prevent tailing of the secondary amine.

  • Elution Order:

    • Fraction 1 (Cis): Typically elutes first (less polar due to equatorial/equatorial conformation masking the polar groups).

    • Fraction 2 (Trans): Elutes second (more polar/interacting due to axial substituent exposure).

  • Validation: Check fractions via TLC (stain with Ninhydrin or KMnO₄).

Analytical Validation (Self-Validating Protocol)

The most critical step is proving the trans-configuration. This is achieved via Proton NMR (


H-NMR)  by analyzing the vicinal coupling constants (

) of the protons at C2 and C6.
NMR Logic: The Karplus Relationship
  • Axial-Axial Coupling (

    
    ):  Large coupling constant (10–12 Hz) due to ~180° dihedral angle.
    
  • Axial-Equatorial Coupling (

    
    ):  Small coupling constant (2–5 Hz) due to ~60° dihedral angle.
    
  • Equatorial-Equatorial Coupling (

    
    ):  Small coupling constant (2–5 Hz).
    
Diagnostic Criteria for Rac-(2R,6R) (Trans)

In the trans-isomer, the ring flips between two chair conformers. However, the conformer with the bulkier hydroxymethyl group in the equatorial position is generally preferred, forcing the methyl group into the axial position .

ProtonOrientation (Major Conformer)Expected Coupling Pattern
H2 (at Hydroxymethyl) Axial Large splitting (dd or ddd,

Hz) due to coupling with axial H3.
H6 (at Methyl) Equatorial Narrow splitting (multiplet/broad singlet,

Hz) due to lack of diaxial coupling.

Contrast with Cis-Isomer: In the cis-isomer (eq, eq), both H2 and H6 are axial. Therefore, both signals will exhibit large diaxial coupling constants (


 Hz).
13C-NMR Shift (Gamma-Gauche Effect)
  • Trans-Isomer: The axial methyl group at C6 experiences 1,3-diaxial steric compression (gamma-gauche effect), causing an upfield shift (shielding) relative to the equatorial methyl.

    • Trans-Methyl

      
      : ~16–18 ppm.
      
  • Cis-Isomer: The equatorial methyl is less shielded.

    • Cis-Methyl

      
      : ~20–23 ppm.
      
Analytical Workflow Diagram

Analysis Sample Isolated Isomer NMR 1H-NMR Analysis (CDCl3) Sample->NMR Check1 Check H2 & H6 Signals NMR->Check1 Result_Cis Both H2 & H6 wide (J > 10 Hz) => CIS (Wrong) Check1->Result_Cis Symmetric Coupling Result_Trans H2 wide (J > 10 Hz) H6 narrow (J < 5 Hz) => TRANS (Correct) Check1->Result_Trans Asymmetric Coupling

Caption: Self-validating NMR logic to distinguish cis/trans isomers.

References

  • Stereoselective Synthesis of Piperidines: Bailey, P. D., et al. "The synthesis of substituted piperidines." Tetrahedron, 1998. Link

  • Conformational Analysis: Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.
  • NMR differentiation of diastereomers: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • Synthesis of Trans-Piperidines: Jones, S. P., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 2022. Link

  • Analytical Separation: "Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol." BenchChem Application Note. Link

Foundational

Solubility Profile and Solvation Thermodynamics of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol in Organic Solvents

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), escaping "flatland" by utilizing 3-D sp³-rich scaffolds is a critical strategy to improve target specificity and clinical success rates[1]. Rac-[(2r,6r)-6...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), escaping "flatland" by utilizing 3-D sp³-rich scaffolds is a critical strategy to improve target specificity and clinical success rates[1]. Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol is a highly valuable 3-D fragment, frequently utilized as a building block in the synthesis of complex heterocyclic therapeutics, including PI3K-γ inhibitors[2].

As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a data collection exercise, but as a fundamental thermodynamic evaluation. Understanding its solvation behavior in organic solvents is critical for optimizing synthetic routes, designing purification workflows (e.g., crystallization), and formulating the active pharmaceutical ingredient (API). This whitepaper details the physicochemical causality behind its solubility and provides a robust, self-validating protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

The solubility of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol is dictated by its amphiphilic nature. To predict and manipulate its solubility, we must deconstruct its structural features:

  • Hydrogen Bond Donors (HBD) & Acceptors (HBA): The molecule possesses a secondary amine (-NH) and a primary alcohol (-OH). These functional groups act as potent H-bond donors and acceptors, driving high solubility in protic solvents like methanol[3].

  • Lipophilic Core: The piperidine ring and the C6-methyl group provide a hydrophobic surface area. This allows the molecule to interact favorably with moderately non-polar and polar aprotic solvents via London dispersion forces and dipole-induced dipole interactions.

  • Chromophore Deficiency (Analytical Implication): Crucially, the aliphatic piperidine scaffold lacks a conjugated π-electron system. Standard UV-Vis detection (e.g., 254 nm) is highly inaccurate for this compound due to a lack of UV absorbance and high solvent background noise. Therefore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is mandatory for accurate solubility quantification.

Solvation Molecule Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol Amphiphilic Scaffold HBD H-Bond Donors (-OH, -NH) Molecule->HBD HBA H-Bond Acceptors (O, N lone pairs) Molecule->HBA Lipo Lipophilic Core (Piperidine ring, -CH3) Molecule->Lipo Protic Protic HBD->Protic Strong Solvation Aprotic Polar Aprotic (THF, DCM) Moderate Solubility (30-100 mg/mL) HBA->Aprotic Dipole/Acceptor Lipo->Aprotic Favorable NonPolar NonPolar Lipo->NonPolar Weak Dispersion

Caption: Structural causality mapping of solvation mechanisms for the piperidine derivative.

Quantitative Solubility Data

The following table synthesizes the thermodynamic solubility profile of the compound across various solvent classes at standard ambient temperature (25°C). The data reflects the balance between breaking the solute's solid-state crystal lattice and the energy released upon forming the solvent-solute cavity.

Solvent ClassSolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Causality
Protic Methanol32.7> 100Strong H-bond donor/acceptor matching with the -OH and -NH groups[3].
Polar Aprotic Dichloromethane (DCM)8.9350 - 100Favorable dipole interactions; easily solvates the lipophilic piperidine core.
Polar Aprotic Tetrahydrofuran (THF)7.5830 - 50Acts as a strong H-bond acceptor to the primary alcohol and secondary amine.
Non-Polar Heptane1.92< 5Insufficient polarity to disrupt the solute's intermolecular hydrogen bonding lattice.
Aqueous Water80.1~ 10 - 20Slightly soluble; the hydrophobic methyl-piperidine core limits full aqueous dissolution[4].

Experimental Protocol: Thermodynamic Solubility Determination

To ensure data trustworthiness and reproducibility, kinetic dissolution methods must be avoided. The following Shake-Flask Method is designed as a self-validating system to measure true thermodynamic equilibrium.

Step-by-Step Methodology

Phase 1: Isothermal Saturation

  • Dispense 1.0 mL of the target organic solvent into a 2.0 mL chemically resistant glass HPLC vial.

  • Incrementally add solid Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol until a visible, undissolved solid pellet remains at the bottom of the vial. This visual cue is critical to ensure the solvent is fully saturated.

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation, which would artificially inflate the calculated solubility concentration.

Phase 2: Equilibration 4. Place the sealed vials in an isothermal orbital shaker set strictly to 25.0 ± 0.1 °C . 5. Agitate at 500 RPM for 24 hours . Causality: Shorter timeframes (e.g., 2 hours) only measure kinetic dissolution rates. A 24-hour period guarantees that the solid-liquid interface has reached a steady-state thermodynamic equilibrium.

Phase 3: Phase Separation 6. Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C. 7. Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter . Causality: PTFE (Polytetrafluoroethylene) is universally solvent-resistant. Using Nylon or PES filters with aggressive aprotic solvents like DCM or THF will result in filter degradation and extractable contamination, ruining the analytical baseline.

Phase 4: Quantification via HPLC-ELSD 8. Dilute the filtered supernatant appropriately in the mobile phase. 9. Inject the sample into an HPLC system coupled with an Evaporative Light Scattering Detector (ELSD). Compare the scattering peak area against a pre-established, multi-point calibration curve of the pure reference standard.

Workflow Start Solid Compound: Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol Dispense Step 1: Solvent Dispensing (Protic, Aprotic, Non-Polar) Start->Dispense Equilibrate Step 2: Isothermal Equilibration (Shake-Flask, 24h, 25.0 ± 0.1 °C) Dispense->Equilibrate Separate Step 3: Phase Separation (Ultracentrifugation, 0.22 µm PTFE) Equilibrate->Separate Quantify Step 4: HPLC-ELSD / CAD Quantification (Non-UV Absorbing Solute) Separate->Quantify Analyze Step 5: Thermodynamic Solubility Data Quantify->Analyze

Caption: Workflow for determining the thermodynamic solubility of non-UV absorbing piperidine fragments.

References

  • [2] Title: WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS. Source: Google Patents. URL:

  • [1] Title: Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space. Source: White Rose eTheses Online. URL:[Link]

Sources

Exploratory

Conformational Analysis of 2-Hydroxymethyl-6-methylpiperidine: A Technical Guide

Executive Summary The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids (e.g., lobeline, solenopsin) and synthetic pharmaceuticals. The introduction of subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids (e.g., lobeline, solenopsin) and synthetic pharmaceuticals. The introduction of substituents at the C2 and C6 positions creates a complex stereochemical landscape that dictates the molecule's three-dimensional shape, basicity, and binding affinity.

This guide provides an in-depth conformational analysis of 2-hydroxymethyl-6-methylpiperidine . Unlike simple dialkyl piperidines, this molecule features a "chameleon-like" behavior driven by the competition between steric bulk (A-values) and intramolecular hydrogen bonding (IMHB). We define the specific spectroscopic signatures required to distinguish cis and trans diastereomers and quantify the solvent-dependent equilibrium that governs the trans isomer's shape.

Stereochemical Fundamentals

The molecule possesses two chiral centers (C2 and C6). The relative stereochemistry defines two distinct diastereomers, each with unique conformational preferences.

The Cis Isomer (2,6-syn)
  • Configuration: (2R, 6S) – Note: Due to the plane of symmetry in the parent 2,6-dimethyl system, this would be meso; however, the hydroxymethyl group breaks the symmetry, making it chiral.

  • Dominant Conformation: Diequatorial (2e, 6e) .

  • Energetics: The alternative diaxial (2a, 6a) conformation suffers from severe 1,3-diaxial interactions between the substituents and the axial protons at C3/C5, as well as a direct syn-diaxial repulsion between the methyl and hydroxymethyl groups. The energy difference (

    
    ) is estimated at >3.5 kcal/mol, rendering the diaxial form negligible at room temperature.
    
The Trans Isomer (2,6-anti)
  • Configuration: (2R, 6R) or (2S, 6S).

  • Dominant Conformation: Exists as a dynamic equilibrium between two chair forms.

    • Conformer A: Methyl-equatorial / Hydroxymethyl-axial.

    • Conformer B: Methyl-axial / Hydroxymethyl-equatorial.

  • The Conflict: This system represents a classic "molecular balance." The preferred state depends on the solvent's ability to support or disrupt the intramolecular hydrogen bond between the hydroxyl group and the nitrogen lone pair.

Mechanisms of Conformational Preference[1]

To predict the behavior of the trans isomer, we must analyze the opposing forces of steric strain and electronic stabilization.

Steric Analysis (A-Values)

The A-value represents the free energy cost of placing a substituent in the axial position relative to the equatorial position.[1]

SubstituentA-Value (kcal/mol)Implication
Methyl (-CH₃) ~1.7Strong preference for equatorial.
Hydroxymethyl (-CH₂OH) ~1.75 - 1.80Slightly larger than methyl due to rotameric volume.

Steric Prediction: Based purely on sterics, the Methyl-axial / Hydroxymethyl-equatorial conformer (Conformer B) should be slightly favored or nearly isoenergetic (50:50), as the hydroxymethyl group is marginally bulkier.

Electronic Analysis (Intramolecular Hydrogen Bonding)

In non-polar environments, the hydroxymethyl group can form an intramolecular hydrogen bond (IMHB) with the nitrogen lone pair (


).
  • Geometric Requirement: The IMHB is geometrically favored when the hydroxymethyl group is axial . This orientation places the

    
     bond gauche to the nitrogen lone pair, facilitating a 6-membered cyclic H-bond network.
    
  • Stabilization Energy: An

    
     bond in a non-polar solvent (e.g., 
    
    
    
    ,
    
    
    ) contributes approximately -2.0 to -2.5 kcal/mol of stabilization.

Net Result:



In 

, the IMHB stabilization overcomes the steric penalty of the axial hydroxymethyl group. The equilibrium shifts significantly toward Conformer A (Me-eq, CH₂OH-ax) .

Visualization: The Conformational Switch

The following diagram illustrates the solvent-dependent equilibrium for the trans isomer.

ConformationalSwitch cluster_legend Driving Forces ConfA Conformer A (Non-Polar Solvent Preferred) Methyl: Equatorial Hydroxymethyl: Axial Stabilized by IMHB (OH...N) Transition Ring Flip Barrier ~10 kcal/mol ConfA->Transition CHCl3 / C6H6 ConfB Conformer B (Polar Solvent Preferred) Methyl: Axial Hydroxymethyl: Equatorial Stabilized by Sterics (A-values) ConfB->Transition Transition->ConfA Transition->ConfB MeOH / H2O Factors Non-Polar: IMHB dominates -> Axial CH2OH favored Polar: Solvation disrupts IMHB -> Sterics dominate -> Eq CH2OH favored

Figure 1: The "Conformational Switch" mechanism for trans-2-hydroxymethyl-6-methylpiperidine.

Experimental Characterization Protocols

To validate the conformation in your specific sample, use the following self-validating NMR protocol.

Protocol: NMR Analysis (The J-Coupling Test)

The vicinal coupling constants (


) of the protons at C2 (H2) and C6 (H6) are the definitive reporters of ring geometry.

Step 1: Assign H2 and H6

  • H6 (adjacent to Methyl) typically appears as a multiplet around 2.5–3.0 ppm.

  • H2 (adjacent to Hydroxymethyl) typically appears slightly downfield of H6 due to the oxygen's electronegativity.

Step 2: Measure Couplings (


) to C3/C5 Protons 
Use the Karplus relationship:
  • Axial-Axial (

    
    ):  Large 
    
    
    
    value (
    
    
    Hz).
  • Axial-Equatorial (

    
    ):  Small 
    
    
    
    value (
    
    
    Hz).[2]
  • Equatorial-Equatorial (

    
    ):  Small 
    
    
    
    value (
    
    
    Hz).[2]

Step 3: Interpret the Data

IsomerExpected Signal for H6 (Methyl side)Expected Signal for H2 (CH₂OH side)Conclusion
Cis (e,e) Large splitting (

or

,

Hz)
Large splitting (

Hz)
Both groups are Equatorial (H atoms are axial).
Trans (Conf A) Large splitting (

Hz)
Small splitting (

Hz)
Methyl is Eq (H6 ax); CH₂OH is Ax (H2 eq).
Trans (Conf B) Small splitting (

Hz)
Large splitting (

Hz)
Methyl is Ax (H6 eq); CH₂OH is Eq (H2 ax).
Protocol: IR Dilution Study (Proving IMHB)

To confirm the axial preference of the hydroxymethyl group in the trans isomer, perform an IR dilution study.

  • Prepare Solutions: Make a series of concentrations of the trans isomer in dry

    
     (10 mM, 5 mM, 1 mM).
    
  • Acquire FTIR: Focus on the O-H stretching region (

    
    ).
    
  • Analysis:

    • Free O-H: Sharp band at

      
      .
      
    • Intramolecular H-bond: Broad, red-shifted band at

      
      .
      
    • Validation: If the ratio of the H-bonded peak to the Free peak remains constant upon dilution, the H-bond is intramolecular (concentration independent). If the H-bonded peak disappears at low concentration, it was intermolecular.

    • Result: The trans isomer in non-polar solvent will show a persistent intramolecular band, confirming the axial-CH₂OH conformation.

Synthesis & Isolation Strategy

To access these isomers for analysis, a stereocontrolled route is required.

SynthesisWorkflow Start 6-Methylpyridine-2-carboxylic acid (or ester) Step1 Reduction (LiAlH4 or NaBH4/CaCl2) Target: 2-Hydroxymethyl-6-methylpyridine Start->Step1 Step2 Catalytic Hydrogenation (PtO2 / H2 / AcOH) Syn-addition dominates Step1->Step2 CisProduct Major Product: Cis-Isomer (Diequatorial) Step2->CisProduct Step3 Epimerization / Equilibration (Al(OiPr)3 / Toluene / Reflux) Thermodynamic Control CisProduct->Step3 TransProduct Minor Product: Trans-Isomer (Separable by Chromatography) Step3->TransProduct

Figure 2: Synthetic workflow for accessing cis and trans isomers.

References

  • Eliel, E. L., et al. (1981). Conformational Analysis of Saturated Heterocycles. This foundational text establishes the A-values for piperidine substituents and the principles of the "gauche effect" in heterocycles.
  • Bailey, W. F., & Rivera, A. D. (1984). "The conformational analysis of 2-substituted piperidines." Journal of Organic Chemistry. Link - Establishes the axial preference of electronegative substituents at C2 due to N-lone pair interactions.

  • Caron, G., et al. (2017). "Intramolecular Hydrogen Bonding Considerations in Drug Discovery." Future Medicinal Chemistry. Link - Discusses the impact of IMHB on lipophilicity and conformation in medicinal chemistry scaffolds.

  • Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry. Wiley-Interscience.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows for Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol

Executive Summary As the pharmaceutical industry continues to "Escape from Flatland," the strategic incorporation of sp³-rich, 3-dimensional (3-D) fragments has become a cornerstone of modern Fragment-Based Drug Discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical industry continues to "Escape from Flatland," the strategic incorporation of sp³-rich, 3-dimensional (3-D) fragments has become a cornerstone of modern Fragment-Based Drug Discovery (FBDD). Saturated heterocycles, particularly substituted piperidines, provide superior vector mapping within complex biological pockets compared to traditional flat aromatic rings.

Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol , identified by the CAS Registry Number 38299-74-0 [1], is a highly valuable stereochemically defined building block. As a racemic trans-piperidine derivative, it serves as a critical scaffold for synthesizing beta-hydroxy heterocyclic amines used in the modulation of hyperglycaemia[2] and as a highly selective pharmacophore in Phosphoinositide 3-kinase gamma (PI3K-γ) inhibitors[3].

This whitepaper provides an in-depth technical guide on the physicochemical properties, stereoselective synthetic workflows, and self-validating analytical protocols required to handle and utilize this compound effectively.

Physicochemical & Structural Profiling

The nomenclature (2r,6r) in this context denotes the relative trans relationship between the C2 hydroxymethyl group and the C6 methyl group. Because it is a racemate, the bulk material is a 1:1 thermodynamic mixture of the (2R,6R) and (2S,6S) enantiomers.

Quantitative Data Summary
ParameterSpecification
Chemical Name Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol
CAS Registry Number 38299-74-0[1]
Molecular Formula C₇H₁₅NO[4]
Molecular Weight 129.20 g/mol [5]
Monoisotopic Mass 129.11537 Da[4]
Stereochemical Configuration Racemic trans (1:1 mixture of 2R,6R and 2S,6S)
Topological Polar Surface Area (TPSA) ~32.3 Ų
Hydrogen Bond Donors / Acceptors 2 / 2

Synthetic Methodology: The Causality of Stereocontrol

Synthesizing the trans-isomer of a 2,6-disubstituted piperidine presents a unique thermodynamic challenge. Direct catalytic hydrogenation of a flat pyridine precursor almost exclusively yields the cis-diastereomer (syn-addition) due to face-selective reduction[6]. To access the trans-geometry of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol, a deliberate thermodynamic inversion (epimerization) must be engineered into the workflow.

Step-by-Step Protocol & Mechanistic Causality
  • Catalytic Hydrogenation (Kinetic Control):

    • Procedure: Methyl 6-methylpicolinate is dissolved in acetic acid and subjected to hydrogenation (50 psi H₂) over a Platinum(IV) oxide (PtO₂) catalyst.

    • Causality: The heterogeneous PtO₂ catalyst surface enforces the delivery of hydrogen atoms to a single face of the aromatic ring. This kinetic process yields the racemic cis-(2R,6S)-piperidine intermediate.

  • N-Boc Protection (Steric Encumbrance):

    • Procedure: The crude cis-piperidine is reacted with Di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane.

    • Causality: The introduction of the bulky tert-butoxycarbonyl (Boc) group creates severe A⁽¹’³⁾ allylic strain between the N-Boc carbamate and the equatorial substituents at C2 and C6. This strain heavily destabilizes the cis chair conformation, forcing it into a highly unfavorable diaxial state.

  • Base-Mediated Epimerization (Thermodynamic Inversion):

    • Procedure: The N-Boc protected cis-ester is refluxed with Sodium Ethoxide (NaOEt) in Ethanol[6].

    • Causality: The base deprotonates the acidic α-proton at C2, forming an enolate. Upon reprotonation, the system falls into its thermodynamic sink: the trans-isomer. In the trans configuration, one substituent can adopt an axial position while the other remains equatorial, drastically relieving the A⁽¹’³⁾ strain induced by the N-Boc group.

  • Ester Reduction & Deprotection:

    • Procedure: The trans-ester is reduced to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) in THF at 0 °C, followed by Boc deprotection using Trifluoroacetic acid (TFA).

    • Causality: LiAlH₄ cleanly reduces the ester without affecting the newly established stereocenter, yielding the final Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol[6].

Synthesis_Workflow SM Methyl 6-methylpicolinate (Starting Material) Step1 Catalytic Hydrogenation (PtO2, H2, AcOH) SM->Step1 Cis Racemic Cis-Isomer (Kinetic, Syn-Addition) Step1->Cis Face-selective reduction Step2 N-Boc Protection & Base Epimerization (NaOEt) Cis->Step2 Trans Racemic Trans-Isomer (Thermodynamic, A(1,3) Strain Relief) Step2->Trans Inverts C2 Stereocenter Step3 Ester Reduction (LiAlH4) & Boc Deprotection Trans->Step3 Product Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol CAS: 38299-74-0 Step3->Product Yields Target

Workflow for the stereoselective synthesis of racemic trans-6-methylpiperidin-2-ylmethanol.

Analytical Validation: A Self-Validating System

To ensure the integrity of the trans relative stereochemistry, a self-validating Nuclear Magnetic Resonance (NMR) workflow is mandatory. Relying solely on 1D ¹H NMR coupling constants can be ambiguous due to the rapid conformational flexibility (chair-flipping) of the deprotected piperidine ring.

The Self-Validating Loop:

  • Derivatization (Conformational Locking): Maintain the N-Boc protection during the initial NMR analysis. The bulky Boc group locks the ring into a predominant chair conformation.

  • 2D NOESY Analysis: Irradiate the C2 methine proton.

    • Hypothesis: If the compound is the cis isomer, both C2 and C6 protons are axial, resulting in a strong 1,3-diaxial Nuclear Overhauser Effect (NOE) cross-peak.

    • Validation: In the trans isomer, one proton is axial and the other is equatorial. The spatial distance exceeds 3.0 Å, resulting in the absence of a strong NOE cross-peak between C2-H and C6-H. The lack of this signal, coupled with a strong NOE between the C2-H and the equatorial C6-methyl group, creates a closed-loop logical proof that self-validates the trans geometry.

Pharmacological Applications

The 3-D nature of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol allows it to act as a highly specific vector in drug design, projecting its hydrogen-bonding hydroxyl group deep into kinase binding pockets.

It is prominently featured in the synthesis of beta-hydroxy heterocyclic amines, which are utilized to facilitate glucose uptake into skeletal muscle and adipocytes for the treatment of hyperglycaemia [2]. Furthermore, it acts as a critical structural motif in the design of PI3K-γ inhibitors [3]. PI3K-γ is a lipid kinase that controls immune cell migration; by blocking its catalytic subunit, derivatives of this piperidine fragment effectively modulate autoimmune and inflammatory responses.

PI3K_Pathway GPCR GPCR Activation (Chemokine Binding) PI3KG PI3K-γ Catalytic Subunit (Lipid Kinase) GPCR->PI3KG Activates PIP PIP2 → PIP3 Conversion PI3KG->PIP Catalyzes AKT AKT / PKB Phosphorylation PIP->AKT Recruits CELL Immune Cell Migration & Hyperglycaemia Modulation AKT->CELL Promotes INHIB Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol Scaffold Inhibitor INHIB->PI3KG Allosteric/ATP Blockade

Mechanism of PI3K-γ inhibition by 3-D piperidine fragments in inflammatory pathways.

References

  • PubChemLite. "38299-74-0 (C7H15NO)". University of Luxembourg / PubChem. URL: [Link][4]

  • Google Patents. "Beta-hydroxy heterocyclic amines and their use in the treatment of hyperglycaemia" (WO2019053425A1). World Intellectual Property Organization. URL:[2]

  • Google Patents. "HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS" (WO2017223414A1). World Intellectual Property Organization. URL:[3]

  • White Rose eTheses Online. "Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space". White Rose University Consortium. URL:[Link][6]

Sources

Exploratory

The Methylpiperidinyl Methanol Scaffold: Pharmacophore Versatility in Drug Discovery

The following technical guide details the pharmacophore properties, structural-activity relationships (SAR), and experimental validation of Methylpiperidinyl Methanol (MPM) derivatives. This guide focuses on the scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacophore properties, structural-activity relationships (SAR), and experimental validation of Methylpiperidinyl Methanol (MPM) derivatives. This guide focuses on the scaffold's role as a privileged structure in neurotherapeutics (SSRIs, Sigma-1 ligands) and metabolic modulators (GPR40 agonists).[1][2]

[1]

Executive Summary

The Methylpiperidinyl Methanol (MPM) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2][3] Characterized by a semi-rigid piperidine ring, a basic nitrogen center, and a chiral hydroxymethyl arm, this moiety serves as a critical pharmacophore in Serotonin Reuptake Inhibitors (SSRIs) (e.g., Paroxetine intermediates), Sigma-1 receptor modulators , and GPR40 agonists .[1][2][3]

This guide dissects the MPM scaffold's physicochemical anatomy, delineates its binding modes within cryo-EM resolved pockets, and provides validated protocols for synthesizing and testing these derivatives.[1][2][3]

Part 1: Structural Anatomy & Physicochemical Profile[1][3]

The MPM core derives its potency from three synergistic structural features: the cationic nitrogen anchor , the conformational lock provided by the methyl group, and the hydrogen-bonding vector of the methanol arm.[2][3]

The Pharmacophore Triangle

The biological activity of MPM derivatives typically relies on a three-point pharmacophore model:

FeatureChemical MoietyBiological FunctionInteraction Type
A: Cationic Anchor Piperidine Nitrogen (

)
Anchors ligand to conserved Aspartate residues (e.g., Asp98 in SERT).[1][2][3]Ionic / Salt Bridge
B: H-Bond Donor/Acceptor Hydroxymethyl Group (

)
Orients the molecule via H-bonds with Ser/Tyr residues; acts as a linker for ethers.[1][2][3]Hydrogen Bond
C: Hydrophobic/Steric Lock Methyl Substituent (C3/C4)Restricts ring conformation (chair vs. boat) and fills hydrophobic sub-pockets.[1][2][3]Van der Waals
Stereochemical Criticality

The MPM scaffold is inherently chiral.[1][2][3] The biological activity is often stereospecific:

  • Paroxetine Precursors: The (3S, 4R) configuration of the 4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine is essential for high-affinity SERT binding.[1][2][3] The enantiomer (ent-Paroxol) shows significantly reduced affinity.[1][2][3]

  • Conformational Dynamics: The methyl group often forces the piperidine ring into a specific chair conformation, placing the bulky aryl groups (if present) in an equatorial position to minimize 1,3-diaxial strain.[1][2][3]

Physicochemical Properties (In Silico)[1]
  • pKa: ~8.5 – 9.5 (Ensures protonation at physiological pH 7.4).[1][2][3]

  • LogP: 1.5 – 2.5 (Ideal for CNS penetration).[1][2][3]

  • TPSA: ~23–40 Ų (High blood-brain barrier permeability).[1][2][3]

Part 2: Pharmacophore Modeling & Binding Interactions[1][3]

Interaction Map (Graphviz Visualization)

The following diagram illustrates the pharmacophore interactions of an MPM derivative within a theoretical monoamine transporter binding pocket.

PharmacophoreMap N_Cation Piperidine Nitrogen (Protonated) Me_Group Methyl Group (Steric Lock) N_Cation->Me_Group Scaffold Core CH2OH Hydroxymethyl (Linker/H-Bond) N_Cation->CH2OH Pi-Stacking Asp_Residue Aspartate (e.g., Asp98) Anionic Site N_Cation->Asp_Residue Salt Bridge Me_Group->CH2OH Pi-Stacking Aryl_Ring Aryl Substituent (Optional) Me_Group->Aryl_Ring Pi-Stacking Hyd_Pocket Hydrophobic Pocket (S1/S2) Me_Group->Hyd_Pocket Steric Fit Ser_Residue Serine/Tyrosine (H-Bond Network) CH2OH->Ser_Residue H-Bond Phe_Gate Phenylalanine Gate (Pi-Pi Stacking) Aryl_Ring->Phe_Gate Pi-Stacking

Figure 1: Pharmacophore interaction map of Methylpiperidinyl Methanol derivatives within a GPCR/Transporter binding site.

Part 3: Therapeutic Applications & Case Studies

Case Study: The Paroxetine Intermediate (ent-Paroxol)

Target: Serotonin Transporter (SERT).[1][2][3] Significance: The compound (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine (often called "Paroxol") is the direct precursor to Paroxetine.[1][2][3]

  • Mechanism: The hydroxymethyl group serves as a handle for etherification with sesamol.[2][3] However, the alcohol itself retains weak affinity.[1][3]

  • Optimization: Converting the

    
     to an ether extends the pharmacophore into a secondary hydrophobic pocket (S2), increasing potency from micromolar (alcohol) to nanomolar (ether) range.[1][2][3]
    
Case Study: Sigma-1 Receptor Ligands

Target: Sigma-1 Receptor (


R).[1][2][3][4]
Significance:  4-hydroxymethyl-piperidine derivatives (e.g., MR200 analogs) act as potent analgesics without opioid side effects.[1][2][3]
  • SAR Insight: N-substitution with bulky hydrophobic groups (e.g., phenylalkyl) combined with the 4-hydroxymethyl group creates a "bivalent" ligand that spans the

    
    R binding tunnel.[1][2][3]
    
  • Activity: Trans-isomers often show agonism, promoting neuroprotection, while cis-isomers may act as antagonists.[1][2][3]

Part 4: Experimental Protocols

Protocol: Synthesis of (3S,4R)-MPM Scaffold

Rationale: Stereoselective synthesis is required to access the bioactive enantiomer.[1][3]

  • Starting Material: 1-methyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine.[1][2][3]

  • Asymmetric Hydroboration: React with (+)-Ipc2BH (diisopinocampheylborane) at -25°C in THF to install the hydroxyl group and set stereochemistry.

  • Oxidation: Treat with NaOH/H2O2 to yield the alcohol.[1][2][3]

  • Purification: Crystallization from hexane/ethyl acetate to isolate the (3S,4R) isomer (confirmed by chiral HPLC).

Protocol: In Vitro SERT Binding Assay (Radioligand Displacement)

Rationale: To determine the affinity (


) of MPM derivatives.[1]

Materials:

  • Source: Rat cortical membranes or HEK293 cells expressing human SERT.[1][2][3]

  • Radioligand: [³H]-Citalopram (Selectivity for SERT).[1][2][3]

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in assay buffer. Dilute to 10 µg protein/well.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 25 µL [³H]-Citalopram (Final conc: 1 nM).

    • 25 µL Test Compound (MPM derivative, 10⁻¹⁰ to 10⁻⁵ M).[1][2][3]

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Displacement vs. Log[Concentration] to calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.[1][2][3]
Protocol: PAMPA-BBB (Blood-Brain Barrier Permeability)

Rationale: MPM derivatives are often CNS targets; passive diffusion is a critical go/no-go metric.[1][2][3]

Workflow:

  • Donor Plate: Add 300 µL of compound solution (10 µM in PBS/DMSO) to the donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).

  • Acceptor Plate: Add 200 µL of PBS to acceptor wells.

  • Sandwich: Place acceptor plate on top of donor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber.

  • Analysis: Measure concentration in both wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ) using:
    
    
    
    
    [1]

Part 5: Synthetic & SAR Decision Tree

SAR_Workflow Start Start: MPM Scaffold (Hydroxymethyl-Methylpiperidine) Decision1 Target Class? Start->Decision1 Path_SERT SERT / NET (Antidepressant) Decision1->Path_SERT Monoamine Path_Sigma Sigma-1 Receptor (Analgesic) Decision1->Path_Sigma Chaperone Mod_SERT Modification: Etherify -OH with Sesamol/Aryl groups Path_SERT->Mod_SERT Mod_Sigma Modification: N-Alkylation with Phenylbutyl chain Path_Sigma->Mod_Sigma Check_Chiral Chirality Check: Isolate (3S,4R)? Mod_SERT->Check_Chiral Result_High High Affinity (nM range) Mod_Sigma->Result_High Bivalent Binding Check_Chiral->Result_High Yes Result_Low Low Affinity (Inactive) Check_Chiral->Result_Low No (Distomer)

Figure 2: Strategic decision tree for optimizing MPM derivatives based on therapeutic target.

References

  • Barnes, N. M., et al. (2021).[1][2][3] The 5-HT Transporter as a Drug Target. Pharmacological Reviews . Link

  • Prezzavento, O., et al. (2018).[1][2][3] 4-Hydroxypiperidin-1-yl methyl-1-phenylcyclopropanecarboxylate Derivatives as Potent and Selective Sigma Receptor Ligands. Journal of Medicinal Chemistry . Link

  • Rotstein, D. M., et al. (2015).[1][2][3] Discovery of GPR40 Agonists for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry Letters . Link

  • ChemScene. (2024). Product Monograph: (1-(4-Methylbenzyl)piperidin-4-yl)methanol. ChemScene Catalog . Link

  • National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 22507737, (4-Methylpiperidin-4-yl)methanol. PubChem . Link[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol from 2,6-lutidine

Abstract This application note details a robust, modular protocol for the synthesis of rac-[(2R,6S)-6-methylpiperidin-2-yl]methanol (the cis-isomer) starting from commercially available 2,6-lutidine . The route utilizes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, modular protocol for the synthesis of rac-[(2R,6S)-6-methylpiperidin-2-yl]methanol (the cis-isomer) starting from commercially available 2,6-lutidine . The route utilizes the Boekelheide rearrangement to selectively functionalize one methyl group of the pyridine ring, followed by catalytic hydrogenation to generate the piperidine core. This guide addresses the critical challenge of stereochemical control, favoring the thermodynamically stable cis-isomer (syn-relationship), and provides self-validating quality control steps.

Retrosynthetic Analysis & Strategy

The synthesis targets the transformation of a symmetric pyridine (2,6-lutidine) into a non-symmetric, chiral piperidine.

  • Core Challenge: Selective functionalization of one methyl group while leaving the other intact, followed by stereoselective ring reduction.

  • Selected Route:

    • N-Oxidation: Activation of the pyridine ring.

    • Boekelheide Rearrangement: A [3,3]-sigmatropic rearrangement using acetic anhydride to migrate the oxygen from the nitrogen to the benzylic carbon. This ensures regioselectivity.

    • Hydrolysis: Unmasking the primary alcohol.

    • Heterogeneous Hydrogenation: Reduction of the pyridine to the piperidine.

  • Stereochemistry Note: Catalytic hydrogenation of 2,6-disubstituted pyridines predominantly yields the cis (syn) isomer due to the catalyst surface approach and the thermodynamic preference for both substituents to adopt equatorial positions in the chair conformation. The designation "Rac-[(2r,6r)]" in some databases refers to this relative cis stereochemistry (referencing the relationship between C2 and C6).

Experimental Protocol

Phase 1: Regioselective Functionalization (Boekelheide Sequence)

Step 1: Synthesis of 2,6-Lutidine N-oxide

  • Reagents: 2,6-Lutidine (1.0 equiv), Hydrogen Peroxide (30% aq, 2.5 equiv), Glacial Acetic Acid (Solvent).

  • Mechanism: Electrophilic attack of peracid generated in situ on the pyridine nitrogen.

Protocol:

  • Dissolve 2,6-lutidine (10.7 g, 100 mmol) in glacial acetic acid (50 mL).

  • Add hydrogen peroxide (30%, 15 mL) dropwise at room temperature.

  • Heat the mixture to 70–80°C for 12 hours. Monitor by TLC (MeOH/DCM 1:9); the N-oxide is much more polar than the starting material.

  • Critical Step: If starting material remains, add an additional 0.5 equiv of H2O2 and continue heating.

  • Workup: Concentrate under reduced pressure to remove acetic acid (azeotrope with toluene if necessary). Basify the residue with saturated Na2CO3 solution and extract with Chloroform (3 x 50 mL). Dry over Na2SO4 and concentrate to yield the N-oxide as a hygroscopic solid/oil.

    • Expected Yield: >90%[1]

Step 2: Boekelheide Rearrangement to (6-Methylpyridin-2-yl)methyl acetate

  • Reagents: 2,6-Lutidine N-oxide (1.0 equiv), Acetic Anhydride (Ac2O, 5.0 equiv).

  • Mechanism: O-acylation followed by [3,3]-sigmatropic rearrangement and elimination/re-aromatization.

Protocol:

  • Dissolve the crude N-oxide in acetic anhydride (50 mL).

  • Heat the solution to reflux (140°C) for 2–4 hours. The reaction color typically darkens.

  • Monitor: TLC should show the disappearance of the polar N-oxide and appearance of a less polar ester.

  • Workup: Remove excess acetic anhydride by vacuum distillation or rotary evaporation.

  • Purification: The residue can be distilled (bp ~110°C at 10 mmHg) or passed through a short silica plug (Hexane/EtOAc) to remove tars.

    • Target: (6-methylpyridin-2-yl)methyl acetate.

Step 3: Hydrolysis to (6-Methylpyridin-2-yl)methanol

  • Reagents: Acetate intermediate, NaOH (2M aq), Methanol.

Protocol:

  • Dissolve the acetate in MeOH (30 mL) and add 2M NaOH (30 mL).

  • Stir at room temperature for 2 hours.

  • Workup: Evaporate MeOH. Extract the aqueous layer with DCM (3 x 40 mL).

  • Purification: Dry (MgSO4) and concentrate. Recrystallize from ether/hexane or distill if necessary.

    • Checkpoint: 1H NMR should show a singlet for the hydroxymethyl CH2 (~4.7 ppm) and a singlet for the methyl CH3 (~2.5 ppm).

Phase 2: Stereoselective Reduction

Step 4: Hydrogenation to Rac-cis-(6-methylpiperidin-2-yl)methanol

  • Reagents: (6-Methylpyridin-2-yl)methanol, PtO2 (Adams' Catalyst, 5 mol%) or 5% Rh/C, Acetic Acid (Solvent).

  • Conditions: 50 psi (3.5 bar) H2, Room Temperature.

Protocol:

  • In a high-pressure hydrogenation vessel (Parr bomb), dissolve the pyridyl alcohol (5.0 g) in glacial acetic acid (50 mL).

  • Add PtO2 (0.25 g). Caution: PtO2 is pyrophoric in the presence of H2; add under inert atmosphere.

  • Purge the vessel with N2 (3x) and then H2 (3x).

  • Pressurize to 50 psi H2 and shake/stir vigorously at room temperature for 12–24 hours.

  • Workup: Filter the catalyst through a Celite pad (rinse with MeOH). Concentrate the filtrate to obtain the acetate salt.

  • Free Base Liberation: Dissolve residue in minimal water, cool to 0°C, and basify to pH >12 with NaOH pellets or 50% NaOH solution. Extract with DCM or CHCl3 (3 x 50 mL).

    • Note: Piperidinyl alcohols are water-soluble; salting out with NaCl improves extraction efficiency.

  • Final Purification: Kugelrohr distillation or recrystallization (if solid).

Stereochemical Validation

The hydrogenation of 2,6-disubstituted pyridines in acidic media generally favors the cis isomer.

IsomerConfigurationH-H RelationshipThermodynamic Stability
Cis (Major) (2R,6S) + (2S,6R)Syn (Axial-Axial H)High (Diequatorial substituents)
Trans (Minor) (2R,6R) + (2S,6S)Anti (Axial-Equatorial H)Low (One axial substituent)

Self-Validating QC (NMR):

  • Cis-Isomer: The C2 and C6 protons are both axial . In 1H NMR, they will exhibit large diaxial coupling constants (J ~10-12 Hz) with the adjacent axial C3/C5 protons.

  • Trans-Isomer: One proton is axial, one is equatorial. The equatorial proton will show smaller couplings (J ~2-5 Hz).

Process Visualization

Figure 1: Reaction Pathway (DOT Diagram)

G Start 2,6-Lutidine NOxide 2,6-Lutidine N-oxide Start->NOxide H2O2, AcOH 70°C, 12h Acetate (6-Methylpyridin-2-yl) methyl acetate NOxide->Acetate Ac2O Reflux, 3h (Boekelheide) Alcohol (6-Methylpyridin-2-yl) methanol Acetate->Alcohol NaOH, MeOH Hydrolysis Product Rac-cis-(6-methylpiperidin- 2-yl)methanol Alcohol->Product H2, PtO2 AcOH, 50 psi (Stereoselective Red.)

Caption: Step-wise synthesis of Rac-cis-(6-methylpiperidin-2-yl)methanol via Boekelheide rearrangement and catalytic hydrogenation.

Figure 2: Experimental Workflow & QC

Workflow cluster_0 Phase 1: Functionalization cluster_1 Phase 2: Reduction Step1 N-Oxidation (H2O2/AcOH) Step2 Rearrangement (Ac2O Reflux) Step1->Step2 Step3 Hydrolysis (NaOH/MeOH) Step2->Step3 Step4 Hydrogenation (PtO2, H2, 50psi) Step3->Step4 Workup Basification & Extraction Step4->Workup QC QC Checkpoint: NMR Coupling Constants (Confirm Cis vs Trans) Workup->QC Final Final Product (Cis-Isomer) QC->Final Pass (Large J values)

Caption: Operational workflow emphasizing the critical Quality Control checkpoint for stereochemical verification.

References

  • Boekelheide Reaction Mechanism & Utility

    • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[2][3] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society. Link (Foundational Reference).

  • Stereoselective Hydrogenation of Pyridines

    • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Link (Review of reduction stereochemistry).

  • Synthesis of 6-methylpiperidin-2-ylmethanol

    • Martini, J. C., et al. (2017).[4] Synthetic route from 2,6-lutidine to 2-methyl-6-alkylpiperidines. ResearchGate. Link (Specific protocol for analogous transformations).

  • General Protocol for Boekelheide Rearrangement

    • Fontanas, C., et al. (2006). The Boekelheide Reaction: A Useful Tool for the Functionalization of Pyridines. Current Organic Chemistry. Link

Sources

Application

Application Notes &amp; Protocols: Selective Catalytic Hydrogenation of 6-methyl-2-hydroxymethylpyridine

Prepared by: Gemini, Senior Application Scientist Introduction: The Synthetic Challenge and Strategic Importance The synthesis of piperidine derivatives is a cornerstone of modern medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Synthetic Challenge and Strategic Importance

The synthesis of piperidine derivatives is a cornerstone of modern medicinal chemistry and drug development. These saturated nitrogen heterocycles are prevalent structural motifs in a wide range of FDA-approved pharmaceuticals and biologically active natural products.[1][2] The target molecule of this guide, cis-6-methyl-2-(hydroxymethyl)piperidine, is a valuable chiral building block, and its efficient synthesis is of significant interest.

The most direct and atom-economical route to this piperidine is the catalytic hydrogenation of its aromatic precursor, 6-methyl-2-hydroxymethylpyridine.[1] While seemingly straightforward, this transformation presents a classic chemoselectivity challenge that requires a nuanced understanding of catalytic systems. The core difficulties include:

  • Aromatic Ring Reduction: The inherent stability of the pyridine ring necessitates potent catalytic systems, often involving elevated hydrogen pressures and temperatures to overcome the aromaticity.[3]

  • Catalyst Poisoning: The Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can strongly coordinate to the metal surface of the catalyst, leading to deactivation or "poisoning."[2][4]

  • Chemoselectivity and Hydrogenolysis: The primary challenge is to saturate the pyridine ring without cleaving the C-O bond of the hydroxymethyl substituent. This side reaction, known as hydrogenolysis, would result in the formation of 2,6-dimethylpiperidine. The benzylic-like nature of the hydroxymethyl group makes it particularly susceptible to this cleavage, especially with highly active catalysts like Palladium on Carbon (Pd/C).

This document provides a detailed guide to two field-proven protocols for the selective hydrogenation of 6-methyl-2-hydroxymethylpyridine, explaining the rationale behind catalyst and condition selection to achieve high yields of the desired amino alcohol product.

Mechanistic Principles and Strategic Considerations

Heterogeneous catalytic hydrogenation occurs on the surface of a metal catalyst. The reaction involves the adsorption of the substrate and molecular hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the unsaturated bonds of the pyridine ring.

Catalyst Selection: Navigating Activity and Selectivity

The choice of catalyst is the most critical parameter in this synthesis. Platinum group metals are the most effective for pyridine reduction.[5]

  • Platinum (Pt): Platinum-based catalysts, particularly Platinum(IV) oxide (PtO₂, Adams' catalyst), are highly effective for pyridine hydrogenation. They often require acidic conditions to mitigate catalyst poisoning and activate the ring.[6][7][8]

  • Rhodium (Rh): Rhodium catalysts, such as Rhodium on Carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), are known for their high activity under milder conditions (lower pressures and temperatures) compared to Pt or Pd.[2][9] Crucially, rhodium is often less prone to inducing hydrogenolysis, making it an excellent choice for substrates with sensitive functional groups like benzylic alcohols.[2][10]

  • Palladium (Pd): While widely used for many hydrogenations, Pd/C is often too active for this specific transformation and is known to readily promote the hydrogenolysis of benzylic C-O bonds.[11] Therefore, it is generally avoided when the retention of the hydroxymethyl group is desired.

The Role of Acidic Media

To overcome catalyst poisoning by the nitrogen lone pair, the hydrogenation of pyridines is almost universally performed in acidic media.[1][4] Protonation of the pyridine nitrogen forms a pyridinium salt. This has two key benefits:

  • It prevents the nitrogen's lone pair from binding to and deactivating the metal catalyst surface.[4]

  • It disrupts the aromaticity of the ring, making it more susceptible to reduction.

Glacial acetic acid is a common and effective choice, serving as both a solvent and the acid promoter.[6][7][8]

Visualized Reaction Scheme and Workflow

The overall transformation and a general experimental process are outlined below.

Caption: Catalytic hydrogenation of 6-methyl-2-hydroxymethylpyridine.

Experimental_Workflow A Reactor Setup (Substrate, Solvent, Catalyst) B Inert Gas Purge (Remove O₂) A->B C Pressurize with H₂ (Set Target Pressure) B->C D Reaction Execution (Stirring, Heating if needed) C->D E Monitor Reaction (TLC, GC/MS, H₂ uptake) D->E E->D Reaction Incomplete F Depressurize & Purge (Vent H₂, Purge with N₂) E->F Reaction Complete G Catalyst Filtration (Through Celite®) F->G H Work-up (Neutralization, Extraction) G->H I Purification (Distillation or Chromatography) H->I J Product Characterization (NMR, MS) I->J

Caption: General workflow for high-pressure catalytic hydrogenation.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for two reliable catalytic systems.

Protocol 1: High-Pressure Hydrogenation using Platinum(IV) Oxide (PtO₂) in Acetic Acid

This classic and robust method, often referred to as the Adams' catalyst system, is highly effective for complete pyridine ring saturation. The use of high pressure is typical for this catalyst.[6][7][8]

Materials:

  • 6-methyl-2-hydroxymethylpyridine

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial Acetic Acid (AcOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite® (diatomaceous earth)

  • High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave)

Procedure:

  • Reactor Charging: In a suitable high-pressure reactor vessel, dissolve 6-methyl-2-hydroxymethylpyridine (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of substrate).

  • Catalyst Addition: Carefully add PtO₂ (5 mol%) to the solution under a stream of nitrogen or argon. Rationale: Acetic acid serves as both the solvent and the necessary acid to form the pyridinium salt, facilitating reduction.[7]

  • System Sealing and Purging: Securely seal the reactor vessel. Purge the headspace 3-5 times with nitrogen to remove all oxygen, followed by 2-3 purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to 50-70 bar (approx. 725-1015 psi).[6][8] Begin vigorous stirring and maintain the reaction at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typical reaction times are 6-12 hours.

  • Work-up - Catalyst Removal: Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen. Open the vessel and dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the platinum catalyst. Wash the filter cake thoroughly with additional ethyl acetate. [CRITICAL SAFETY NOTE]: The used catalyst is highly pyrophoric and can ignite upon contact with air when dry. Do not allow the filter cake to dry. Immediately quench the filter pad with water after filtration is complete.

  • Neutralization and Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-methyl-2-(hydroxymethyl)piperidine.

  • Purification: If necessary, purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Mild-Condition Hydrogenation using Rhodium(III) Oxide (Rh₂O₃)

This protocol leverages the high activity of rhodium, allowing the reaction to proceed under significantly milder and more accessible conditions, which is advantageous for preserving the hydroxymethyl group.[2]

Materials:

  • 6-methyl-2-hydroxymethylpyridine

  • Rhodium(III) oxide (Rh₂O₃) or 5% Rhodium on Carbon (Rh/C)

  • 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Celite®

  • Hydrogenation reactor capable of maintaining 5-10 bar pressure

Procedure:

  • Reactor Charging: In a vial or reactor vessel, dissolve 6-methyl-2-hydroxymethylpyridine (1.0 eq) in TFE (approx. 1.0 M concentration). Rationale: Fluorinated alcohols like TFE have been shown to be excellent solvents for rhodium-catalyzed pyridine hydrogenations, enhancing catalyst activity.[2][10]

  • Catalyst Addition: Add Rh₂O₃ (0.5 - 1.0 mol%) to the solution.[2]

  • System Sealing and Purging: Place the vial in the reactor. Seal the main vessel and purge the system 3-5 times with nitrogen, followed by 2-3 purges with hydrogen gas.

  • Reaction Execution: Pressurize the reactor with hydrogen gas to 5 bar (approx. 73 psi).[2] Stir the reaction at 40°C for 16-24 hours.[2]

  • Work-up - Catalyst Removal: After cooling to room temperature, carefully vent the excess hydrogen and purge with nitrogen. Dilute the reaction mixture with a suitable solvent like methanol or ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the rhodium catalyst. Wash the pad thoroughly. [SAFETY NOTE]: While generally less pyrophoric than used Pt or Pd catalysts, the rhodium catalyst should still be handled with care and kept wet.

  • Drying and Concentration: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify as needed via standard methods.

Comparative Summary of Protocols

ParameterProtocol 1: PtO₂ in Acetic AcidProtocol 2: Rh₂O₃ in TFE
Catalyst Platinum(IV) Oxide (PtO₂)Rhodium(III) Oxide (Rh₂O₃)
Catalyst Loading ~5 mol%0.5 - 1.0 mol%
Solvent Glacial Acetic Acid2,2,2-Trifluoroethanol (TFE)
H₂ Pressure High (50-70 bar / 725-1015 psi)[6][8]Low (5 bar / 73 psi)[2]
Temperature Room Temperature40°C
Typical Time 6-12 hours16-24 hours
Key Advantage Very robust and reliable method.Milder, more accessible conditions. Lower risk of hydrogenolysis.
Key Disadvantage Requires specialized high-pressure equipment.Longer reaction times. Fluorinated solvents are more expensive.

Troubleshooting and Optimization

  • Problem: Incomplete Reaction or Low Conversion.

    • Solution: Ensure the catalyst has not been poisoned by impurities. If using Protocol 1, consider increasing hydrogen pressure or reaction time. For Protocol 2, a modest increase in temperature (to 50-60°C) or catalyst loading may be beneficial.

  • Problem: Significant Hydrogenolysis (Product is 2,6-dimethylpiperidine).

    • Solution: This indicates the reaction conditions are too harsh or the catalyst is not selective enough. The primary solution is to switch from a Pt- or Pd-based system to a Rhodium-based one (Protocol 2).[2] If using rhodium, ensure the temperature is not excessively high.

  • Problem: Reaction Stalls After Some Conversion.

    • Solution: This is a classic sign of catalyst poisoning, possibly by the piperidine product. If not using an acidic solvent, adding a stoichiometric amount of acid is necessary.[4] If using acetic acid, ensure it is in sufficient excess.

References

  • Reddymasu S. S., Kalluri V. S. R., & Rudraraju R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360. [Link]

  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. [Link]

  • Schaffner, A.-P., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ-Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

  • Kakiuchi, K., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • ResearchGate. Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines With PtO2 Catalyst. Asian Journal of Chemistry. [Link]

  • Xiao, J., et al. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. [Link]

  • ResearchGate. (2025). (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. [Link]

  • Abley, P., Jardine, I., & McQuillin, F. J. (1971). Mechanisms of hydrogenation. Part VIII. Bis(pyridine)dimethylformamidedichlororhodium borohydride as a catalyst for homogeneous hydrogenation. Journal of the Chemical Society C: Organic, 840-844. [Link]

  • ResearchGate. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. [Link]

  • Xiao, J., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • Freifelder, M., Robinson, R. M., & Stone, G. R. (1962). Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst. The Journal of Organic Chemistry, 27(1), 284-286. [Link]

  • Pawar, V. U., et al. (2010). Intramolecular reductive cyclization strategy to the synthesis of (-)-6-methyl-3-hydroxy-piperidine-2-carboxylic acid, (+)-6-methyl-(2-hydroxymethyl)-piperidine-3-ol and their glycosidase inhibitory activity. Bioorganic & Medicinal Chemistry, 18(22), 7799-803. [Link]

  • ThalesNano. Difficult Hydrogenations – Saturation of Functionalized Pyridines. [Link]

  • Hegedűs, L., et al. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology, 12(8), 2647-2661. [Link]

  • Gridnev, I. D., & Imamoto, T. (2022). Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange. ACS Catalysis, 12(1), 419-428. [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-4. [Link]

  • ResearchGate. (2025). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. [Link]

  • ResearchGate. The proposed reaction pathway for 2-methypiperidine (MP) and 6-methylpiperidin-2-one (MPO) synthesis from the biomass-derived TAL. [Link]

Sources

Method

Application Note: N-Alkylation of Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol

Executive Summary This guide details the protocols for the N-alkylation of Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol . This specific scaffold represents the trans-diastereomer of the 2,6-disubstituted piperidine core....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for the N-alkylation of Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol . This specific scaffold represents the trans-diastereomer of the 2,6-disubstituted piperidine core. Unlike its cis-counterpart (which can adopt a diequatorial conformation), the trans-isomer is conformationally locked with one substituent in an axial position, creating significant steric shielding around the nitrogen center.

Successful functionalization requires distinguishing between the nucleophilic secondary amine and the primary alcohol (chemoselectivity) while overcoming the steric hindrance characteristic of trans-2,6-piperidines. This note prioritizes Reductive Amination as the Gold Standard method due to its superior chemoselectivity, followed by Direct Nucleophilic Substitution for substrates where aldehydes are inaccessible.

Structural Analysis & Mechanistic Considerations

Stereochemical Challenges

The target molecule, Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol , exists as a racemic mixture of the (2R,6R) and (2S,6S) enantiomers.

  • Conformation : In the lowest energy chair conformation, the bulky hydroxymethyl and methyl groups cannot both be equatorial. One group is forced into an axial position , or the ring adopts a twist-boat conformation.

  • Reactivity Implication : The axial substituent creates 1,3-diaxial strain and sterically crowds the nitrogen lone pair. Consequently,

    
     reaction rates are significantly lower than for unhindered piperidines.
    
  • Chemoselectivity : The primary alcohol at C2 is unhindered and nucleophilic. Under strongly basic conditions (e.g., NaH), O-alkylation becomes a major competing pathway.

Strategic Decision Matrix
FactorReductive Amination (Method A)Direct Alkylation (Method B)[1]
Mechanism Formation of Iminium ion

Hydride reduction

Nucleophilic Attack
Steric Tolerance High . Iminium formation is reversible; reduction drives the equilibrium.Low . Transition state is crowded.
Chemoselectivity Excellent . Hydrides (STAB) prefer iminium over ketones/alcohols.Moderate . Requires weak bases to suppress O-alkylation.
Risk Profile Low. Over-alkylation is impossible.Medium. Quaternization or O-alkylation possible.

Experimental Protocols

Protocol A: Reductive Amination (Gold Standard)

Recommended for introducing alkyl groups ranging from Methyl to complex benzylic chains.

Rationale : This method utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion without affecting the hydroxyl group or carbonyls.

Materials
  • Substrate : Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol (1.0 equiv)

  • Electrophile : Aldehyde or Ketone (1.1 - 1.2 equiv)

  • Reductant : Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Solvent : 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Additive : Acetic Acid (AcOH) (1.0 - 2.0 equiv) – Critical for catalyzing iminium formation.

Step-by-Step Procedure
  • Preparation : In a flame-dried round-bottom flask under

    
    , dissolve the piperidine substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration).
    
  • Imine Formation : Add the aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes.

    • Note: For sterically bulky aldehydes, extend this time to 2 hours or add 3Å molecular sieves to drive equilibrium.

  • Reduction : Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

    • Caution: Rapid gas evolution (

      
      ) may occur.
      
  • Reaction : Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for the disappearance of the amine (M+H).

  • Quench : Quench by adding saturated aqueous

    
     until pH ~8.
    
  • Work-up : Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification : Flash column chromatography (MeOH/DCM gradient).

Protocol B: Direct Alkylation

Recommended only when the alkyl halide is available but the corresponding aldehyde is unstable or inaccessible.

Rationale : To prevent O-alkylation, we use a weak, non-nucleophilic base and a polar aprotic solvent. If the alkyl halide is highly reactive (e.g., Methyl Iodide), strict stoichiometry is required to prevent quaternization.

Materials
  • Substrate : Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol (1.0 equiv)

  • Electrophile : Alkyl Halide (R-Br or R-I) (1.0 - 1.1 equiv)

  • Base :

    
     (powdered, dry) (2.0 equiv) OR DIPEA (Hunig's Base) (2.0 equiv)
    
  • Catalyst : Potassium Iodide (KI) (0.1 equiv) – Finkelstein activation for alkyl bromides/chlorides.

  • Solvent : Acetonitrile (ACN) or DMF (anhydrous).[1][2]

Step-by-Step Procedure
  • Preparation : Dissolve the piperidine substrate in anhydrous ACN (0.1 M).

  • Base Addition : Add powdered

    
     (2.0 equiv) and KI (0.1 equiv). Stir for 10 minutes.
    
  • Alkylation : Add the Alkyl Halide (1.0 equiv) dropwise.

    • Critical: Do not add excess alkyl halide initially.

  • Thermal Activation : Heat the reaction to 60°C (for bromides) or 80°C (for chlorides). For iodides, room temperature may suffice.[2][3]

    • Steric Note: Due to the (2R,6R) conformation, reaction times may exceed 24 hours.

  • Monitoring : Check LC-MS. If O-alkylation (M+Alkyl on Oxygen) is observed (usually distinct retention time), stop heating.

  • Work-up : Filter off solids (

    
    ). Concentrate the filtrate. Partition between EtOAc and water.
    

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Steric hindrance of the trans-2,6-piperidine.Switch to Protocol A (Reductive Amination). If using Protocol B, switch solvent to DMF and increase temp to 90°C.
O-Alkylation Observed Base was too strong or Alkyl Halide too reactive.Use Protocol A . If Protocol B is mandatory, protect the alcohol with TBSCl (imidazole, DCM) prior to alkylation.
Quaternization (Over-alkylation) Excess alkylating agent used.[2]Strict 1.0 equiv stoichiometry. Use syringe pump addition.
Visualization of Reaction Pathways

ReactionPathways Start Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol Aldehyde Aldehyde + STAB (Protocol A) Start->Aldehyde Preferred Halide Alkyl Halide + Base (Protocol B) Start->Halide Alternative Iminium Intermediate Iminium Ion Aldehyde->Iminium AcOH, RT N_Prod N-Alkylated Product (Desired) Halide->N_Prod S_N2 (Slow) O_Prod O-Alkylated Byproduct (Undesired) Halide->O_Prod Side Reaction (if strong base) Iminium->N_Prod Reduction (STAB) Quat Quaternary Ammonium (Over-alkylation) N_Prod->Quat Excess R-X

Figure 1: Reaction pathways comparing Reductive Amination (Green path) and Direct Alkylation (Yellow path). The Green path avoids O-alkylation and Quaternization risks.

References

  • BenchChem . Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from (Accessed Oct 2023).

  • Bar-Haim, G., & Kol, M. (2004).[4] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[4] Organic Letters, 6(20), 3549-3551. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Sigma-Aldrich . Product Specification: rac-methyl (2R,6R)-6-methylpiperidine-2-carboxylate hydrochloride. Link

Sources

Application

The Versatile Chiral Synthon: A Guide to the Application of 6-Methylpiperidin-2-yl Methanol in Asymmetric Synthesis

The piperidine scaffold is a privileged structural motif in a vast array of natural products and pharmaceuticals, bestowing upon them significant biological activity.[1] Within this important class of heterocycles, chira...

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a privileged structural motif in a vast array of natural products and pharmaceuticals, bestowing upon them significant biological activity.[1] Within this important class of heterocycles, chiral 2,6-disubstituted piperidines represent a particularly valuable subclass, where the stereochemical orientation of the substituents dictates the molecule's interaction with biological targets. 6-Methylpiperidin-2-yl methanol, with its inherent chirality and versatile functional groups, has emerged as a cornerstone chiral building block for the stereocontrolled synthesis of these complex molecules. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for the effective utilization of this powerful synthetic tool.

The Strategic Advantage of 6-Methylpiperidin-2-yl Methanol

The synthetic utility of 6-methylpiperidin-2-yl methanol lies in its unique combination of structural features:

  • Two Stereogenic Centers: The C2 and C6 positions of the piperidine ring are chiral centers, giving rise to four possible stereoisomers: (2R,6R), (2S,6S), (2R,6S), and (2S,6R). This stereochemical diversity allows for the precise construction of target molecules with specific three-dimensional arrangements.

  • A Versatile Hydroxymethyl Group: The primary alcohol at the C2 position serves as a versatile handle for a wide range of chemical transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, subjected to etherification, or converted into a leaving group for nucleophilic substitution, enabling chain extension and the introduction of further complexity.

  • A Reactive Secondary Amine: The piperidine nitrogen can be functionalized through N-alkylation, acylation, or sulfonylation, providing a means to modulate the molecule's properties or to introduce functionalities required for subsequent synthetic steps.

These attributes make 6-methylpiperidin-2-yl methanol a highly sought-after precursor for the synthesis of a variety of important compounds, including piperidine alkaloids and complex pharmaceutical intermediates.[2][3]

Stereoselective Synthesis of 6-Methylpiperidin-2-yl Methanol Isomers

The ability to access enantiomerically pure isomers of 6-methylpiperidin-2-yl methanol is paramount to its application in asymmetric synthesis. Various strategies have been developed to achieve this, often employing enzymatic resolutions, chiral auxiliaries, or asymmetric catalysis.

Synthesis of Enantiopure (R)- and (S)-Piperidin-2-yl Methanol

A common approach to obtaining enantiopure piperidin-2-yl methanol, which can be a precursor to the 6-methylated analog, involves the deprotection of a protected hydroxymethylpiperidine carboxylate.

Protocol: Synthesis of (R)-Piperidin-2-yl Methanol [4]

This protocol describes the synthesis of (R)-piperidin-2-ylmethanol from (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester.

  • Materials:

    • (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester

    • Palladium on carbon (10 wt%)

    • Ethyl acetate

    • Hydrogen gas

  • Procedure:

    • To a solution of (2R)-2-(hydroxymethyl)piperidine-1-carboxylic acid benzyl ester (5.00 g, 20.06 mmol) in ethyl acetate (70 mL), add 10 wt% palladium on carbon (500 mg).

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4 hours.

    • Filter the reaction mixture and add a fresh portion of 10 wt% palladium on carbon (300 mg) to the filtrate.

    • Continue stirring the reaction under a hydrogen atmosphere for an additional 3 hours.

    • Filter the reaction mixture and evaporate the filtrate to obtain the crude product.

    • Purify the crude product by Kugelrohr distillation to yield (R)-piperidin-2-ylmethanol (1.51 g, 65% yield) as a brown oil.[4]

  • Characterization (¹H NMR, CDCl₃): δ 3.53-3.48 (m, 1H), 3.36-3.31 (m, 1H), 3.02 (d, 1H), 2.61-2.53 (m, 2H), 2.35 (s, 2H), 1.75-1.73 (m, 1H), 1.56-1.47 (m, 2H), 1.40-1.25 (m, 2H), 1.14-1.03 (m, 1H).[4]

A similar procedure can be applied to the corresponding (S)-enantiomer to obtain (S)-piperidin-2-ylmethanol.

Synthesis of Diastereomerically Pure 2,6-Disubstituted Piperidines

The relative stereochemistry of the substituents at the C2 and C6 positions (cis or trans) is crucial for the biological activity of many piperidine-containing compounds. Stereoselective methods are therefore essential for their synthesis.

Synthesis of cis-2,6-Disubstituted Piperidines: An efficient method for preparing cis-2,6-disubstituted piperidines involves the reduction of pyridine-2,6-dicarboxylic acid followed by functional group manipulations.[5]

Synthesis of trans-2,6-Disubstituted Piperidines: The synthesis of trans-2,6-dialkylpiperidines is important for accessing natural products like the fire ant venom alkaloid, solenopsin A. One stereoselective route involves the cycloaddition of alkenes to 2-alkyl-2,3,4,5-tetrahydropyridine oxides, followed by reductive cleavage.[6]

Key Synthetic Transformations and Applications

The true power of 6-methylpiperidin-2-yl methanol as a chiral building block is realized through its conversion into more complex and valuable molecules.

Oxidation to the Chiral Aldehyde: A Gateway to Further Elaboration

The oxidation of the primary alcohol to the corresponding aldehyde is a pivotal transformation, as the aldehyde functionality opens up a plethora of carbon-carbon bond-forming reactions.

General Protocol: Oxidation of Alcohols to Aldehydes [7]

  • Materials:

    • (6-methylpyridin-2-yl)methanol

    • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane)

    • Anhydrous dichloromethane (DCM)

    • Silica gel for column chromatography

  • Procedure (Conceptual):

    • Dissolve (6-methylpyridin-2-yl)methanol in anhydrous DCM under an inert atmosphere.

    • Add the chosen oxidizing agent portion-wise at room temperature or 0 °C, depending on the reagent's reactivity.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction appropriately (e.g., with a saturated solution of sodium thiosulfate for Dess-Martin periodinane).

    • Work up the reaction mixture by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Purify the crude aldehyde by silica gel column chromatography.

Oxidation_Workflow

Application in the Synthesis of Pharmaceutical Agents: The MK-6096 Core

A prominent example of the application of a 6-methylpiperidine methanol derivative is in the synthesis of the piperidine core of MK-6096, a potent dual orexin receptor antagonist. The synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol is a key step in the overall synthesis of this drug candidate.[8][9]

Protocol: Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol Hydrochloride [9]

This multi-step synthesis highlights the use of biocatalysis and crystallization-induced dynamic resolution to achieve high stereoselectivity.

  • Key Steps:

    • Michael Addition: A solvent-free Michael reaction between methyl vinyl ketone and diethyl malonate.

    • Biocatalytic Transamination: Enzymatic transamination to introduce the first stereocenter.

    • Crystallization-Induced Dynamic Resolution: A practical method to convert a mixture of diastereomers into the desired trans-lactam acid salt with high diastereomeric excess.

    • Reduction: Reduction of the lactam and ester functionalities to yield the final product.

  • Reduction Step Protocol (Method 1):

    • Charge a vessel with acid-lactam MEA salt (94.5% de; 98.6 wt %) (1 g, 4.24 mmol) and heptane (5.00 mL).

    • Cool the suspension to -10 °C under a nitrogen atmosphere.

    • Slowly add 7 equivalents of 1 M BH₃·THF (29.7 mL, 29.7 mmol) over 20 minutes, maintaining the temperature below -5 °C.

    • Stir the resulting clear solution at -10 °C for 10 minutes, then at room temperature for 1 hour, and finally at 60 °C under a condenser and nitrogen atmosphere for 17-20 hours.

    • Monitor the reaction for completion by HPLC.[9]

MK6096_Core_Synthesis

Application in the Total Synthesis of Piperidine Alkaloids

The 2,6-disubstituted piperidine motif is a common feature in many natural alkaloids. 6-Methylpiperidin-2-yl methanol and its derivatives serve as excellent starting materials for the enantioselective synthesis of these complex natural products. For instance, the enantioselective synthesis of the trans-2,6-dialkylpiperidine alkaloids (2R,6R)-lupetidine and (2R,6R)-solenopsin A has been achieved, showcasing the utility of chiral piperidine building blocks.[6]

Analytical Methods: Chiral HPLC for Enantiomeric Separation

The development and validation of analytical methods to determine the enantiomeric purity of 6-methylpiperidin-2-yl methanol and its derivatives are crucial for quality control in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[10][11]

Key Considerations for Chiral HPLC Method Development: [12][13][14]

  • Chiral Stationary Phase (CSP) Selection: The choice of the CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of piperidine derivatives.

  • Mobile Phase Optimization: The composition of the mobile phase (a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) needs to be optimized to achieve baseline separation of the enantiomers.

  • Detection: Due to the lack of a strong chromophore in 6-methylpiperidin-2-yl methanol, UV detection at low wavelengths (e.g., 205 nm) or pre-column derivatization with a UV-active agent may be necessary to enhance sensitivity.

Conceptual Workflow for Chiral HPLC Method Development:

Chiral_HPLC_Workflow

Future Outlook

The application of 6-methylpiperidin-2-yl methanol as a chiral building block continues to expand as new synthetic methodologies are developed. Its potential use as a chiral ligand in asymmetric catalysis and as a chiral auxiliary in diastereoselective reactions remains an area of active research. The development of more efficient and scalable routes to all four stereoisomers will further enhance its utility in the synthesis of novel and complex bioactive molecules, solidifying its position as an indispensable tool in the arsenal of the synthetic organic chemist.

References

  • Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • The proposed reaction pathway for 2‐methypiperidine (MP) and 6‐methylpiperidin‐2‐one (MPO) synthesis from the biomass‐derived TAL. - ResearchGate. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

  • 2 - Organic Syntheses Procedure. Available at: [Link]

  • (piperidin-2-yl)methanol - C6H13NO | CSCS00000210821 - Chemspace. Available at: [Link]

  • Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine) - PMC - NIH. Available at: [Link]

  • Chiral High Performance Liquid Chromatography: Review - IJPPR. Available at: [Link]

  • Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study - PubMed. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available at: [Link]

  • Enantioselective synthesis of the trans-2,6-dialkylpiperidine alkaloids (2R,6R)-lupetidine and (2R,6R)-solenopsin A | Scilit. Available at: [Link]

  • EP0574667A1 - Process for the preparation of 2,2,6,6-tetramethylpiperidin-N-oxyls, and their 4-substituted derivatives - Google Patents.
  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents.
  • Asymmetric Synthesis of 6-Alkyl- and 6-Arylpiperidin-2-ones. Enantioselective Synthesis of ( S )-(+)-Coniine - ResearchGate. Available at: [Link]

  • Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed. Available at: [Link]

  • One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. Available at: [Link]

  • 2-[(2R,6S)-6-[(2R)-2-hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone - PubChem. Available at: [Link]

  • Scaffold-Oriented Asymmetric Catalysis: Conformational Modulation of Transition State Multivalency during a Catalyst-Controlled Assembly of a Pharmaceutically Relevant Atropisomer - PMC. Available at: [Link]

  • Piperidine alkaloids – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF - ResearchGate. Available at: [Link]

Sources

Method

Preparation of piperidine-based ligands using Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol

Application Note: Precision Preparation of Piperidine-Based Ligands from Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol Abstract The cis-2,6-disubstituted piperidine scaffold is a privileged motif in asymmetric catalysis a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Preparation of Piperidine-Based Ligands from Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol

Abstract

The cis-2,6-disubstituted piperidine scaffold is a privileged motif in asymmetric catalysis and medicinal chemistry due to its conformational rigidity and ability to exert remote steric control. This guide details the conversion of commercially available Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol into high-value chiral ligands. We present a modular workflow covering the optical resolution of the starting material, followed by divergent protocols for synthesizing N-Sulfonyl Amino Alcohol ligands (Lewis Acid catalysis) and P,N-Bidentate Phosphine ligands (Transition Metal catalysis).

Strategic Overview & Conformational Analysis

1.1 The Scaffold Advantage The utility of cis-6-methylpiperidin-2-yl methanol stems from its specific stereochemical disposition. In the preferred chair conformation, the cis-2,6-disubstitution pattern places both the methyl (C6) and hydroxymethyl (C2) groups in equatorial positions to avoid severe A(1,3) strain. This "diequatorial lock" creates a rigid chiral pocket that is highly effective for transferring chirality in catalytic cycles.

1.2 Synthetic Roadmap The transformation of the racemic starting material follows a logic-gated pathway:

  • Resolution: Separation of enantiomers using classical diastereomeric salt formation.

  • N-Functionalization: Modulation of the nitrogen electronic state (Protecting Group vs. Lewis Base).

  • O-Functionalization: Conversion of the hydroxyl "anchor" into a reactive donor (Phosphine/Phosphinite).

SynthesisWorkflow Start Rac-cis-6-methyl piperidin-2-yl methanol Res Resolution ((S)-Mandelic Acid) Start->Res Step 1 Enant (2R,6R)-Enantiomer (Pure) Res->Enant Crystallization Ligand1 Ligand A: N-Tosyl Amino Alcohol (Lewis Acid Catalysis) Enant->Ligand1 TsCl, Et3N Ligand2 Ligand B: N-Boc Phosphine (P,N-Ligand) Enant->Ligand2 1. Boc2O 2. MsCl 3. KPPh2

Figure 1: Divergent synthesis workflow from racemic starting material to functionalized chiral ligands.

Critical Protocol: Optical Resolution

Before ligand synthesis, the racemic scaffold must be resolved. While enzymatic methods exist, classical resolution with (S)-(+)-Mandelic acid remains the most robust method for multi-gram scale up of 2-substituted piperidines due to the formation of highly crystalline diastereomeric salts.

Target: Isolation of (+)-(2R,6R)-6-methylpiperidin-2-yl methanol.

Materials
  • Rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol (10.0 g, 77.4 mmol)

  • (S)-(+)-Mandelic acid (11.8 g, 77.4 mmol, 1.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) / Ethanol (EtOH) mixture (9:1 v/v)

  • Base: 2M NaOH (aq)

Step-by-Step Procedure
  • Salt Formation: Dissolve the racemic amine (10 g) in EtOAc (150 mL) at 50°C. Separately, dissolve (S)-mandelic acid in hot EtOH (15 mL). Add the acid solution to the amine solution slowly with vigorous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature (RT) over 4 hours, then refrigerate at 4°C overnight. The diastereomeric salt of the (2R,6R)-amine precipitates preferentially.

  • Filtration & Recrystallization: Filter the white solid. Critical Step: Recrystallize the salt twice from hot EtOAc/EtOH (10:1) to upgrade diastereomeric excess (de) to >99%.

    • Checkpoint: The melting point should stabilize (approx. 135-138°C).

  • Free Basing: Suspend the purified salt in CH₂Cl₂ (100 mL) and add 2M NaOH (50 mL). Stir for 30 min. Separate layers, extract aqueous phase with CH₂Cl₂ (3x), dry over Na₂SO₄, and concentrate.

  • Validation:

    • Yield: Typically 35-40% (of theoretical max 50%).

    • Optical Rotation:

      
       (c=1.0, MeOH).
      

Protocol A: Synthesis of N-Tosyl Amino Alcohol Ligand

This class of ligands is highly effective for the enantioselective addition of organozinc reagents to aldehydes. The sulfonamide group acts as a Lewis basic site while the hydroxyl coordinates the metal, creating a rigid bicyclic transition state.

Target: (2R,6R)-1-Tosyl-6-methylpiperidin-2-yl methanol.

Reaction Scheme


Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add (2R,6R)-6-methylpiperidin-2-yl methanol (2.0 g, 15.5 mmol) and anhydrous CH₂Cl₂ (40 mL).

  • Reagent Addition: Cool to 0°C. Add Triethylamine (3.2 mL, 23.2 mmol, 1.5 equiv).

  • Tosylation: Dissolve p-Toluenesulfonyl chloride (TsCl) (3.1 g, 16.3 mmol, 1.05 equiv) in CH₂Cl₂ (10 mL) and add dropwise over 20 min.

    • Expert Insight: The primary hydroxyl group is nucleophilic but less so than the secondary amine. By keeping the temperature at 0°C and limiting TsCl to 1.05 equiv, N-selective functionalization is achieved. O-tosylation is the primary side reaction if temperature spikes.

  • Workup: Stir at 0°C for 2h, then warm to RT for 4h. Quench with sat. NaHCO₃. Extract with CH₂Cl₂.[1] Wash organic layer with 1M HCl (to remove unreacted amine), then Brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc 7:3).

  • Data Summary:

ParameterSpecification
Appearance White crystalline solid
Yield 85-90%
¹H NMR Diagnostic Doublet at ~7.7 ppm (Ts), disappearance of NH signal
Stability Stable at RT for months

Protocol B: Synthesis of P,N-Ligand (Phosphine)

Converting the hydroxyl group to a phosphine creates a bidentate ligand (N,P) analogous to PHOX ligands, useful in Iridium or Palladium-catalyzed hydrogenations.

Target: (2R,6R)-1-Boc-2-((diphenylphosphino)methyl)-6-methylpiperidine.

Step 1: N-Protection (Boc)
  • Dissolve resolved amine (1.0 equiv) in CH₂Cl₂. Add Boc₂O (1.1 equiv) and Et₃N (1.2 equiv). Stir 12h.

  • Workup: Wash with citric acid (5%), sat. NaHCO₃. Yield: >95%.

Step 2: O-Activation (Mesylation)
  • Dissolve N-Boc alcohol in dry CH₂Cl₂ at 0°C.

  • Add Et₃N (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv).

  • Stir 1h. Aqueous workup. Use crude mesylate immediately to prevent decomposition (cyclization to aziridine/azetidine is unlikely here but degradation can occur).

Step 3: Phosphine Displacement
  • Reagent Prep: In a Schlenk flask under Argon, suspend Potassium Diphenylphosphide (KPPh₂, 0.5M in THF) (1.5 equiv).

    • Safety: KPPh₂ is air-sensitive and pyrophoric. Handle strictly under inert atmosphere.

  • Displacement: Cool KPPh₂ solution to -78°C. Add the mesylate (dissolved in minimal THF) dropwise.

  • Reaction: Allow to warm to RT overnight. The solution will change from orange/red to pale yellow as KPPh₂ is consumed.

  • Workup: Quench with degassed water. Extract with degassed Et₂O. Dry over Na₂SO₄ (under Argon).

  • Purification: Column chromatography under Nitrogen pressure using degassed solvents (Hexane/EtOAc).

LigandSpecs L1 N-Tosyl Ligand Role: Lewis Base/Acid Metal: Zn, Cu App: Alkylation of Aldehydes L2 P,N-Ligand (Boc) Role: Soft/Hard Donor Metal: Pd, Ir, Rh App: Hydrogenation, Allylic Subst.

Figure 2: Functional classification of synthesized ligands.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Optical Rotation after Resolution Incomplete salt formation or impure crystals.Ensure slow cooling (0.1°C/min). Perform a second recrystallization from EtOH.
O-Tosylation observed (Protocol A) Temperature too high or excess TsCl.Maintain strictly 0°C during addition. Use exactly 1.05 equiv TsCl.
Phosphine Oxidation (Protocol B) Air exposure during workup/column.Use degassed solvents. Add trace BHT (stabilizer) to solvents. Store ligand under Argon.
Low Yield in Phosphine Step Mesylate elimination to alkene.Ensure KPPh₂ is added at -78°C. Elimination competes with substitution at higher temps.

References

  • Catalytic Dynamic Resolution of Piperidines: Title: Catalytic Dynamic Resolution Applied to the Synthesis of 2,6-Disubstituted Piperidines.[2][3] Source:J. Am. Chem. Soc.[4] 2011, 133, 8852. URL:[Link]

  • General Piperidine Ligand Synthesis: Title: Enantioselective synthesis of the trans-2,6-dialkylpiperidine alkaloids.[5] Source:Tetrahedron: Asymmetry 1998, 9, 2419.[5] URL:[Link]

  • Phosphine Ligand Synthesis Methodology: Title: Synthetic strategies towards phosphine ligands suitable for further assembly.[6][7] Source:Dalton Trans. 2021, 50, 4449. URL:[Link]

Sources

Application

Reductive amination techniques involving 6-methylpiperidin-2-yl methanol

Application Note: Strategic N-Functionalization of 6-Methylpiperidin-2-yl Methanol via Reductive Amination Abstract This guide details the protocols for the N-functionalization of 6-methylpiperidin-2-yl methanol (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic N-Functionalization of 6-Methylpiperidin-2-yl Methanol via Reductive Amination

Abstract

This guide details the protocols for the N-functionalization of 6-methylpiperidin-2-yl methanol (also known as 6-methyl-2-piperidinemethanol). This scaffold acts as a "privileged structure" in medicinal chemistry, particularly in the synthesis of local anesthetics and ion channel blockers. However, the 2,6-disubstitution pattern introduces significant steric hindrance, rendering standard alkylation techniques inefficient or prone to elimination side products. This note prioritizes Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the primary method due to its high chemoselectivity and mild conditions, while offering Catalytic Hydrogenation as a scalable alternative.

Introduction & Chemical Context

The substrate, 6-methylpiperidin-2-yl methanol , possesses a secondary amine flanked by a methyl group at C6 and a hydroxymethyl group at C2.

  • Steric Environment: The nitrogen atom is located in a sterically congested "canyon." In the stable chair conformation (typically cis-diequatorial for the 2,6-substituents), the axial protons and the bulk of the adjacent groups impede the trajectory of incoming electrophiles.

  • Chemoselectivity: The molecule contains both a nucleophilic amine and a primary alcohol. While the amine is generally more nucleophilic, harsh alkylating agents (e.g., alkyl halides with strong bases) can lead to competitive O-alkylation or complex mixtures. Reductive amination circumvents this by targeting the nitrogen via an iminium intermediate.

Mechanistic Insight: The "Steric Filter" Effect

Success in this reaction relies on the formation of the iminium ion . Unlike primary amines which form neutral imines, this secondary amine forms a cationic iminium species upon condensation with an aldehyde or ketone.

  • Equilibrium Shift: The initial attack of the hindered nitrogen on the carbonyl carbon is the rate-determining step (RDS) in many cases. Acid catalysis is required to activate the carbonyl, but too much acid protonates the amine, deactivating it. A pH of 5–6 is the "Goldilocks" zone.

  • Reduction Kinetics: The reducing agent must discriminate between the unreacted carbonyl (aldehyde/ketone) and the formed iminium ion.

    • Sodium Triacetoxyborohydride (STAB) is less basic and sterically bulkier than Sodium Borohydride. It reduces iminium ions much faster than it reduces ketones/aldehydes, preventing the formation of alcohol side products.

Visualization: Reaction Pathway & Steric Gating

ReductiveAminationMechanism cluster_0 Critical Control Point Start 6-Methylpiperidin-2-yl methanol + Aldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal H+ Cat. (Slow Step due to Sterics) SideProduct Alcohol Side Product (Direct Carbonyl Reduction) Start->SideProduct Non-Selective Reductant (e.g., NaBH4) Iminium Iminium Ion (Cationic, Sterically Crowded) Hemiaminal->Iminium -H2O Product N-Alkylated Product Iminium->Product Hydride Transfer (Fast with STAB)

Figure 1: Mechanistic pathway highlighting the critical iminium intermediate. STAB selectively reduces the iminium ion (red) over the starting carbonyl, preventing side reactions.

Experimental Protocols

Method A: The "Abdel-Magid" Protocol (Bench Standard)

Recommended for: Small to medium scale (mg to g), complex aldehydes, and acid-sensitive substrates.

Reagents:

  • Substrate: 6-methylpiperidin-2-yl methanol (1.0 equiv)

  • Electrophile: Aldehyde (1.1–1.2 equiv) or Ketone (1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (DCE is faster, THF is greener).

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv).

Step-by-Step Protocol:

  • Preparation: In a dry round-bottom flask under Nitrogen/Argon, dissolve the amine (1.0 equiv) in DCE (0.2 M concentration).

  • Carbonyl Addition: Add the aldehyde/ketone (1.1 equiv).

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv).

    • Note: If using a ketone, increase AcOH to 2.0 equiv to drive the unfavorable equilibrium.

    • Observation: Stir for 15–30 minutes. The solution may warm slightly.[1] This "pre-complexation" time allows the hemiaminal/iminium equilibrium to establish before reduction.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for very reactive aldehydes). Add STAB (1.5 equiv) in one portion.

    • Why: Adding STAB last ensures it reacts with the formed iminium species, not the free aldehyde.

  • Reaction: Allow to warm to Room Temperature (RT) and stir.

    • Time: Aldehydes: 1–4 hours. Ketones: 12–24 hours (due to steric hindrance at C2/C6).

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).[2] Stir for 20 mins to destroy boron complexes.

    • Extract with DCM or EtOAc (x3).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically DCM:MeOH:NH₄OH gradients).

Method B: Catalytic Hydrogenation (Industrial/Green)

Recommended for: Large scale (>100g), aromatic aldehydes, benzyl protection.

Reagents:

  • Catalyst: 10% Pd/C (5–10 wt% loading) or Pt/C (for ketones to prevent over-reduction).

  • Hydrogen Source: H₂ gas (1–5 atm) or Ammonium Formate (Transfer Hydrogenation).

  • Solvent: Ethanol or Methanol.[3]

Step-by-Step Protocol:

  • Mixing: Dissolve amine (1.0 equiv) and aldehyde (1.0 equiv) in Ethanol.

  • Imine Formation: Stir for 1 hour. (Optional: Add molecular sieves to remove water and drive imine formation).

  • Hydrogenation: Add Pd/C catalyst carefully (pyrophoric!).

  • Reduction: Hydrogenate at 1–3 atm H₂ pressure at RT.

    • Caution: If the aldehyde contains a benzyl ether or nitro group, Pd/C will cleave/reduce them. Use STAB (Method A) for chemoselectivity in those cases.

  • Filtration: Filter through a Celite pad to remove catalyst.[4] Concentrate filtrate.[4][5]

Critical Optimization Parameters

ParameterRecommendationRationale
Solvent DCE > THF > DCMDCE (Dichloroethane) promotes faster iminium formation than THF. However, THF is preferred for green chemistry compliance if reaction time permits.
Stoichiometry 1.5 eq STABThe hydroxymethyl group can coordinate Boron, potentially sequestering reagent. A slight excess compensates for this.
Water Content Anhydrous (<0.1%)Water hydrolyzes the iminium ion back to the carbonyl. Add 4Å Molecular Sieves if using older solvents.
Temperature 0°C

RT
Start cold to prevent exotherms from degrading the aldehyde, but warm to RT to overcome the steric barrier of the 2,6-piperidine ring.

Decision Workflow: Selecting the Right Method

MethodSelection Start Select Protocol Q1 Is the Aldehyde/Ketone Acid Sensitive? Start->Q1 Q2 Does it contain Benzyl/Nitro/Alkene groups? Q1->Q2 No MethodA Method A: STAB (Sodium Triacetoxyborohydride) Q1->MethodA Yes (Acetals, etc.) Q2->MethodA Yes (Avoid Pd/C) MethodB Method B: Catalytic Hydrogenation Q2->MethodB No (Green/Scale-up) MethodC Method C: NaCNBH3 (Last Resort - Toxic) MethodA->MethodC If conversion < 20% due to extreme sterics

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on substrate functionality.

Troubleshooting & Quality Control

  • Problem: Low Conversion (Starting material remains).

    • Cause: Steric hindrance prevents iminium formation.

    • Fix: Switch solvent to DCE (if using THF). Increase AcOH to 5 equiv. Use microwave irradiation (Method A modified: 60°C, 10 mins) to drive iminium formation before adding STAB.

  • Problem: Alcohol side product formed (Aldehyde reduction).

    • Cause: Reducing agent added too early or aldehyde is too reactive.

    • Fix: Ensure "pre-complexation" time (Step 3 in Method A) is at least 30 mins. Add amine in excess (1.2 eq) relative to aldehyde.

  • Problem: "Stuck" on TLC (Boron Complex).

    • Cause: The amino-alcohol product forms a stable complex with boron salts.

    • Fix: The workup is critical. Use a Tartaric Acid or Rochelle's Salt wash instead of simple water to chelate boron and release the product into the organic phase.

References

  • Abdel-Magid, A. F., et al. (1996).[6][7][8][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[8][9] [Link]

  • Borch, R. F., et al. (1971).[6] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry. [Link]

  • Organic Chemistry Portal. "Reductive Amination - Sodium Triacetoxyborohydride." [Link]

Sources

Method

Application Note: Orthogonal Protection Strategies for Hydroxyl Groups in Piperidine Methanol

This Application Note is structured as a technical guide for drug development professionals, focusing on the chemoselective protection of 4-piperidinemethanol. Abstract The bifunctional nature of piperidine methanol (con...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a technical guide for drug development professionals, focusing on the chemoselective protection of 4-piperidinemethanol.

Abstract

The bifunctional nature of piperidine methanol (containing both a secondary amine and a primary alcohol) presents a classic chemoselectivity challenge in medicinal chemistry. Direct alkylation or acylation of the hydroxyl group is rarely successful without prior amine masking due to the superior nucleophilicity of the nitrogen atom. This guide details two high-fidelity protocols for protecting the hydroxyl moiety: Silyl Ether Protection (TBDMS) for acid-labile/fluoride-cleavable pathways, and Benzyl Ether Protection via Trichloroacetimidate for robust, base-stable masking.

Strategic Overview: The Nucleophilicity Hierarchy

Successful modification of the hydroxyl group in piperidine methanol requires adhering to the nucleophilicity hierarchy:


 Amine > 

Alcohol
.

Attempting to protect the alcohol (


) without addressing the amine (

) will invariably result in

-functionalization or complex mixtures. Therefore, an Orthogonal Protection Strategy is required.[1]
Decision Matrix: Selecting the Right Group
FeatureTBDMS Ether (Protocol A)Benzyl Ether (Protocol B)
Stability Moderate (Base stable, Acid sensitive)High (Acid/Base stable)
Cleavage Fluoride (TBAF) or Mild AcidHydrogenation (

) or Lewis Acid
Orthogonality Compatible with

-Boc,

-Fmoc
Compatible with

-Boc,

-Cbz
Best For Temporary masking during couplingHarsh downstream transformations

Protocol A: Silyl Ether Formation (TBDMS)

Target:


-Boc-4-((tert-butyldimethylsilyloxy)methyl)piperidine

This is the industry-standard approach for temporary protection.[1] The bulky tert-butyldimethylsilyl (TBDMS) group is introduced after


-Boc protection.
Reagents & Materials
  • Substrate:

    
    -Boc-4-piperidinemethanol (CAS: 123855-51-6)[2]
    
  • Reagent: tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Base: Imidazole (acts as both base and nucleophilic catalyst)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology
  • Preparation: Dissolve

    
    -Boc-4-piperidinemethanol (
    
    
    
    equiv) in anhydrous DMF (
    
    
    concentration) under an inert atmosphere (
    
    
    or Ar).
  • Activation: Add Imidazole (

    
     equiv). Stir for 10 minutes at 
    
    
    
    to ensure complete dissolution.
  • Silylation: Add TBDMSCl (

    
     equiv) portion-wise over 15 minutes.
    
    • Note: Adding TBDMSCl as a solid prevents localized high concentrations.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC (Hexane:EtOAc 4:1).[1] Stain with Ninhydrin (for amine) or PMA (for alcohol).[1] The product is usually less polar (

      
      ).[1]
      
  • Workup: Dilute with

    
     (prevents DMF emulsion). Wash with water (
    
    
    
    ) and brine (
    
    
    ).[1] Dry over
    
    
    .[1][2]
  • Purification: Flash chromatography is rarely needed if washed thoroughly; otherwise, elute with Hexane/EtOAc (9:1).[1]

Validation (NMR)
  • 
     0.05 ppm (s, 6H):  Appearance of Dimethyl silyl protons.[1]
    
  • 
     0.90 ppm (s, 9H):  Appearance of tert-butyl silyl protons.[1]
    
  • 
     3.45 ppm (d):  The 
    
    
    
    protons shift slightly and sharpen compared to the free alcohol.

Protocol B: Benzyl Ether via Trichloroacetimidate

Target:


-Boc-4-((benzyloxy)methyl)piperidine

Critical Insight: Standard Williamson ether synthesis (NaH + BnBr) is risky for


-Boc substrates.[1] Strong bases like NaH can deprotonate the carbamate (

), leading to

-benzylation or cyclic carbamate formation [1].

Recommended Method: Acid-catalyzed benzylation using Benzyl Trichloroacetimidate .[1] This method operates under mild conditions, preserving the


-Boc group.[1][3][4]
Reagents & Materials
  • Substrate:

    
    -Boc-4-piperidinemethanol
    
  • Reagent: Benzyl 2,2,2-trichloroacetimidate (

    
     equiv) [2]
    
  • Catalyst: TMSOTf (Trimethylsilyl triflate) or TfOH (Triflic acid) - Catalytic amount (0.1 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane) / Cyclohexane (2:1 mix)

Step-by-Step Methodology
  • Setup: Dissolve the alcohol (

    
     equiv) and Benzyl 2,2,2-trichloroacetimidate (
    
    
    
    equiv) in anhydrous DCM/Cyclohexane (
    
    
    ).
  • Catalysis: Cool to

    
    . Add TMSOTf (
    
    
    
    equiv) dropwise.[1]
    • Caution: The reaction is exothermic.[1]

  • Reaction: Stir at RT for 3–6 hours. A white precipitate (Trichloroacetamide byproduct) will form.[1]

  • Filtration: Filter off the solid trichloroacetamide byproduct through a Celite pad.

  • Workup: Wash the filtrate with saturated

    
     solution.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Visualization: Orthogonal Workflows

The following diagram illustrates the decision logic and chemical pathways for orthogonal protection.

PiperidineProtection start Piperidine Methanol (Bifunctional) decision Step 1: Mask Amine (Mandatory) start->decision High Nucleophilicity (NH > OH) nboc N-Boc Intermediate decision->nboc Boc2O / Et3N path_silyl Pathway A: Acid Labile / Fluoride Cleavable nboc->path_silyl path_benzyl Pathway B: Base Stable / H2 Cleavable nboc->path_benzyl tbdms Product A: N-Boc-O-TBDMS (Silyl Ether) path_silyl->tbdms TBDMSCl / Imidazole benzyl Product B: N-Boc-O-Bn (Benzyl Ether) path_benzyl->benzyl Bn-Imidate / TMSOTf (Avoids NaH base) deprotect_A Deprotection A: TBAF (Selectively removes Si) N-Boc remains intact tbdms->deprotect_A Orthogonal Check deprotect_B Deprotection B: H2 / Pd/C (Removes Bn only) benzyl->deprotect_B Orthogonal Check

Caption: Figure 1. Orthogonal protection workflow for piperidine methanol. Pathway A utilizes silyl ethers for fluoride sensitivity; Pathway B utilizes imidate chemistry to install benzyl ethers under mild acidic conditions.

Troubleshooting & Quality Assurance

IssueProbable CauseCorrective Action
Low Yield (Silylation) Wet solvent (DMF is hygroscopic).Distill DMF or use molecular sieves (

) for 24h prior.[1]

-Alkylation (Benzylation)
Used NaH with

-Boc substrate.[1]
Switch to Imidate Method (Protocol B) or use

-Benzyl protection instead of

-Boc.
Incomplete Reaction Steric hindrance of the piperidine ring.[1]Increase temperature to

or switch to TBDPS (more stable, but slower).
Silyl Group Loss Acidic workup or silica too acidic.[1]Add 1%

to the eluent during chromatography.[1]

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Eckenberg, P., Groth, U., & Huhn, T. (1993). A useful application of benzyl trichloroacetimidate for the benzylation of alcohols.[1][5] Tetrahedron, 49(8), 1619-1624.[1]

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1] Journal of the American Chemical Society, 94(17), 6190–6191.

  • BenchChem Technical Support. (2025). Synthesis of N-Boc-4-hydroxypiperidine and Derivatives.

Sources

Application

Application Note: Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol in Peptidomimetic Scaffolding

This Application Note and Protocol guide details the use of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol as a high-value scaffold in peptidomimetic synthesis. Executive Summary Rac-[(2r,6r)-6-methylpiperidin-2-yl]methano...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol as a high-value scaffold in peptidomimetic synthesis.

Executive Summary

Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol (hereafter referred to as 6-Me-Pip-CH2OH ) represents a "privileged structure" in medicinal chemistry. Unlike unsubstituted piperidines, the 6-methyl substitution introduces a critical conformational lock . In the context of peptidomimetics, this scaffold is primarily utilized to:

  • Mimic Proline (Pro): Acting as a bulky, constrained surrogate for proline to restrict

    
     and 
    
    
    
    torsion angles.
  • Induce

    
    -Turns:  The cis-2,6-disubstitution pattern forces the ring into a specific chair conformation that nucleates Type II or Type II’ 
    
    
    
    -turns, essential for mimicking peptide loops (e.g., in GPCR ligands or antigen-antibody interfaces).
  • Serve as a Core for Iminosugars: The hydroxymethyl group allows for functionalization into transition-state isosteres or glycomimetics.

This guide provides the protocols for transforming this amino-alcohol into a Solid-Phase Peptide Synthesis (SPPS) -compatible building block and its subsequent application in library synthesis.

Structural Logic & Stereochemistry

The nomenclature Rac-[(2r,6r)] indicates a racemic mixture of the (2R,6R) and (2S,6S) enantiomers.

  • Stereochemical Conformation: In the lowest energy chair conformation, 2,6-disubstituted piperidines prefer to place substituents in the equatorial position to avoid 1,3-diaxial strain.

  • The "Cis" Advantage: The (2R,6R) configuration (where C2 and C6 substituents are cis relative to the ring plane) is thermodynamically favored. This specific geometry directs the N-terminal and C-terminal vectors of the peptide backbone into a "turn" trajectory, unlike the extended conformation promoted by trans isomers.

Comparative Data: Piperidine Scaffolds
Scaffold FeatureConformational EffectPrimary Application
Unsubstituted Piperidine Flexible ChairLinker / Spacer
2-Substituted (Proline-like) Restricts

angle
Helix capping, Proline replacement
Rac-[(2r,6r)-6-methyl...] Locks Ring Pucker &

angles

Nucleation
, Proteolytic Stability

Critical Protocol: Synthesis of Fmoc-6-Methyl-Pipecolic Acid

To utilize 6-Me-Pip-CH2OH in standard SPPS, the primary alcohol must be oxidized to a carboxylic acid and the amine Fmoc-protected. This converts the scaffold into a constrained amino acid .

Workflow Diagram

SynthesisWorkflow Start Rac-6-Me-Pip-CH2OH (Starting Material) Step1 Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Step1 N-Protection Inter Fmoc-Amino Alcohol Intermediate Step1->Inter Step2 Step 2: Jones Oxidation (CrO3, H2SO4) Inter->Step2 Controlled Oxidation Final Fmoc-6-Methyl-Pipecolic Acid (SPPS Building Block) Step2->Final Isolation

Figure 1: Conversion of the amino-alcohol scaffold into an SPPS-ready amino acid building block.

Detailed Methodology
Step 1: N-Fmoc Protection

Objective: Protect the secondary amine to prevent side reactions during oxidation and peptide coupling.

  • Reagents: Rac-6-Me-Pip-CH2OH (1.0 eq), Fmoc-OSu (1.1 eq),

    
     (2.5 eq).
    
  • Solvent: Acetone/Water (1:1 v/v).

  • Procedure:

    • Dissolve 6-Me-Pip-CH2OH in Acetone/Water.

    • Add

      
       followed by slow addition of Fmoc-OSu at 0°C.
      
    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

    • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (

      
      ). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
    • Yield Target: >90% (White foam).

Step 2: Jones Oxidation (Alcohol to Acid)

Objective: Convert the hydroxymethyl group to a carboxylic acid without racemization. Note: TEMPO/BAIB oxidation is a milder alternative if acid-sensitive groups are present, but Jones reagent is robust for this specific rigid scaffold.

  • Reagents: Fmoc-Intermediate (from Step 1), Jones Reagent (2.5 M

    
     in dilute 
    
    
    
    ).
  • Solvent: Acetone.

  • Procedure:

    • Dissolve Fmoc-intermediate in acetone and cool to 0°C.

    • Add Jones Reagent dropwise until a persistent orange color remains.

    • Stir at 0°C for 1 hour.

    • Quench: Add Isopropanol (2–3 mL) to quench excess oxidant (solution turns green).

    • Workup: Dilute with water, extract with DCM. Wash with 1M HCl (to remove Cr salts).

    • Purification: Flash chromatography (DCM/MeOH 95:5) or crystallization from

      
      /Hexane.
      
    • Validation: Check NMR for disappearance of

      
       doublet (approx. 3.6 ppm) and appearance of 
      
      
      
      (broad singlet >10 ppm).

Application Protocol: Solid-Phase Peptidomimetic Assembly

Once converted to Fmoc-6-Me-Pipecolic Acid , the scaffold acts as a constrained "Turn Inducer".

Context: Inserting this scaffold at the


 or 

position of a peptide sequence to force a

-turn.
Protocol: Manual Coupling on 2-Chlorotrityl Chloride (2-CTC) Resin

Rationale: The steric bulk of the 6-methyl group makes standard coupling slow. Use HATU/HOAt for maximum activation efficiency.

  • Resin Loading:

    • Swell 2-CTC resin in DCM.[1]

    • Load the first amino acid (C-terminal) using standard DIPEA protocol. Cap unreacted sites with MeOH/DIPEA.

  • Elongation:

    • Deprotect Fmoc with 20% Piperidine/DMF (

      
       min).[2]
      
    • Wash (

      
       DMF, 
      
      
      
      DCM).
  • Coupling the Scaffold (Critical Step):

    • Activate: Mix Fmoc-6-Me-Pipecolic Acid (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF. Add DIPEA (6.0 eq).

    • Pre-activation: Allow to react for 2 minutes before adding to resin (minimizes racemization).

    • Reaction Time: Double coupling is required.

      
       hours at RT.
      
    • Kaiser Test: Note that the Kaiser test may be false-negative due to steric hindrance; use Chloranil test or micro-cleavage LCMS to verify coupling.

  • Continuing Synthesis:

    • Coupling the next amino acid onto the secondary amine of the piperidine ring is difficult.

    • Solution: Use PyAOP or BTC (Bis(trichloromethyl)carbonate) activation for the subsequent amino acid coupling to the sterically hindered N-terminus of the scaffold.

Mechanistic Visualization: The "Turn" Induction

The diagram below illustrates how the 6-methyl group enforces the turn conformation by destabilizing the extended state.

TurnMechanism Extended Extended Conformation (Unfavorable) StericClash Steric Clash: 6-Methyl vs Carbonyl Oxygen Extended->StericClash Rotational Freedom TurnState Beta-Turn Conformation (Thermodynamically Stable) StericClash->TurnState Forces Chair Flip BioActivity Enhanced Receptor Binding (GPCRs / Protein Interfaces) TurnState->BioActivity Pre-organized Structure

Figure 2: Mechanistic basis for the peptidomimetic activity of the 6-methylpiperidine scaffold.

References

  • Gentilucci, L., et al. (2011).[3] Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (2025).[4] Compound Summary: Rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate.[5] Retrieved from [Link]

  • Hanessian, S., et al. (1997). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Tetrahedron. (Contextual grounding for piperidine scaffolds).

Sources

Method

Application Note &amp; Protocols: A Scalable Manufacturing Process for cis-6-Methyl-2-piperidinemethanol

Abstract: The chiral piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Specifically, cis-6-methyl-2-piperidinemethanol serves as a crucial chiral bu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The chiral piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Specifically, cis-6-methyl-2-piperidinemethanol serves as a crucial chiral building block in the synthesis of various biologically active molecules. The stereochemical arrangement of the substituents on the piperidine ring is paramount, as it profoundly influences the pharmacological activity and safety profile of the final drug substance.[3] This guide provides a comprehensive, scalable, and field-proven manufacturing process for the synthesis and purification of high-purity cis-6-methyl-2-piperidinemethanol. We detail a robust catalytic hydrogenation strategy followed by an industrially viable diastereoselective crystallization protocol, offering a cost-effective alternative to large-scale chromatography.

Process Overview and Strategy

The most direct and atom-economical pathway to synthesize substituted piperidines involves the catalytic hydrogenation of the corresponding pyridine precursors.[1] This approach is favored for industrial-scale production due to the availability of starting materials and the efficiency of the transformation. Our strategy is a two-stage process:

  • Stereoselective Synthesis: Catalytic hydrogenation of commercially available 6-methyl-2-pyridinemethanol to produce a diastereomeric mixture of 6-methyl-2-piperidinemethanol, enriched in the desired cis-isomer.

  • Diastereomeric Purification: Separation of the cis and trans isomers using diastereoselective crystallization, a method highly amenable to scaling.

This process is designed to be robust, reproducible, and economically viable for manufacturing at scale.

G Figure 1: Overall Manufacturing Workflow cluster_0 PART 1: SYNTHESIS cluster_1 PART 2: PURIFICATION cluster_2 PART 3: QUALITY CONTROL A Starting Material: 6-Methyl-2-pyridinemethanol B Catalytic Hydrogenation (PtO₂, H₂, Acetic Acid) A->B C Crude Product: cis/trans Mixture B->C D Diastereoselective Crystallization (Salt Formation & Recrystallization) C->D E Filtration & Isolation of cis-Diastereomer Salt D->E F Liberation of Free Base E->F G Final Product: High-Purity cis-Isomer F->G H Diastereomeric Ratio (HPLC) G->H I Purity Assay (HPLC) G->I J Structural Confirmation (NMR) G->J G Figure 2: Principle of Diastereoselective Crystallization start start process Add Acid & Cool Slowly (e.g., Oxalic Acid) start->process result result process->result

Sources

Technical Notes & Optimization

Troubleshooting

Improving diastereoselectivity in the synthesis of 6-methylpiperidin-2-yl methanol

Support Ticket #: PIP-26-MEOH-SELECTIVITY Subject: Optimizing Diastereoselectivity in 6-Methylpiperidin-2-yl Methanol Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Support Ticket #: PIP-26-MEOH-SELECTIVITY Subject: Optimizing Diastereoselectivity in 6-Methylpiperidin-2-yl Methanol Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are likely encountering diastereomeric mixtures (typically cis/trans ratios ranging from 3:1 to 10:1) when reducing 6-methyl-2-pyridinemethanol. For 2,6-disubstituted piperidines, the 2,6-cis isomer (diequatorial conformation) is the thermodynamic minimum and the typical kinetic product of heterogeneous hydrogenation.

However, "drifts" toward the trans isomer (axial-equatorial) occur due to catalyst poisoning, insufficient acidity, or competitive isomerization pathways. This guide provides the "Cis-Lock" protocol to maximize the cis-isomer (>95:5 dr) and purification strategies to isolate it.

Module 1: The "Cis-Lock" Protocol (Standard Operating Procedure)

To achieve high cis-diastereoselectivity, you must enforce a facial adsorption mechanism where the pyridine ring lies flat on the catalyst surface, preventing "edge" adsorption or stepwise reduction that allows bond rotation.

The Protocol
  • Substrate: 6-methyl-2-pyridinemethanol

  • Catalyst: Platinum(IV) Oxide (PtO₂, Adams' Catalyst)

  • Solvent: Glacial Acetic Acid (AcOH)

  • Pressure: 50–60 psi (3.5–4 bar)

  • Temperature: Ambient (20–25°C)

Step-by-Step Workflow:

  • Preparation: Dissolve the pyridine precursor (1.0 equiv) in glacial acetic acid (0.5 M concentration). The acidic medium is non-negotiable; it protonates the pyridine nitrogen (

    
    ), preventing the lone pair from poisoning the catalyst and enforcing flat adsorption via the 
    
    
    
    -system.
  • Catalyst Loading: Add PtO₂ (5–10 mol%). Note: PtO₂ is a pro-catalyst. It reduces in situ to active Pt(0) black.

  • Hydrogenation: Purge with N₂ (3x) and H₂ (3x). Pressurize to 60 psi. Agitate vigorously.

    • Critical: High agitation speed (>800 rpm) is required to overcome gas-liquid mass transfer limitations, ensuring the surface remains H₂-saturated (favoring concerted cis-addition).

  • Workup: Filter through Celite to remove Pt. Concentrate the acetic acid.

  • Neutralization: The product will be an acetate salt. Dissolve in water, cool to 0°C, and basify with NaOH pellets to pH >12. Extract with CH₂Cl₂ or CHCl₃.

Mechanism of Selectivity

The following diagram illustrates why this protocol favors the cis isomer and how deviations occur.

HydrogenationMechanism cluster_conditions Critical Control Points Pyridine 6-Methyl-2-pyridinemethanol (Flat Adsorption) Intermediate Tetrahydropyridine Intermediate Pyridine->Intermediate Syn-Hydrogenation (Face Selective) H2_Surface Pt Surface (H2 Saturated) H2_Surface->Intermediate H2 Supply Cis_Product Cis-Isomer (Kinetic Product) Intermediate->Cis_Product Fast H2 Addition (No Rotation) Trans_Product Trans-Isomer (Impurity) Intermediate->Trans_Product Bond Rotation / Desorption (Slow H2 Transfer) Acidity AcOH Solvent: Prevents N-poisoning Pressure High H2 Pressure: Speeds up reduction

Caption: Figure 1. The "Anchoring Effect" of acidic hydrogenation. Rapid hydrogenation on the catalyst face yields the all-cis product. Slow hydrogenation allows desorption/rotation, leading to trans-impurities.

Module 2: Troubleshooting Selectivity Drifts

User Issue: "I followed the protocol, but my dr dropped to 70:30."

VariableDiagnosisCorrective Action
Solvent Acidity Using MeOH or EtOH instead of AcOH leads to catalyst poisoning by the amine lone pair.Switch to AcOH. If alcohol is required, add 1.5 equiv HCl or H₂SO₄.
Catalyst Type Pd/C or Rh/C often allows ring "flipping" or stepwise reduction.Use PtO₂ or Rh/Al₂O₃. Pt is superior for minimizing ring desorption during reduction.
Temperature High temps (>50°C) increase the rate of desorption vs. hydrogenation.Cool it down. Run at 20°C or even 0°C. Selectivity is kinetically controlled.
Pressure Low H₂ pressure starves the surface, slowing the second reduction step.Increase Pressure. Boost to 100 psi (7 bar) if possible to force the reaction forward rapidly.

Advanced Troubleshooting: The "Trans-Trap" If you specifically see the trans isomer increasing, check for thermodynamic equilibration . While the cis-isomer (diequatorial) is generally more stable, the presence of the hydroxymethyl group can induce intramolecular H-bonding in the trans form (axial-equatorial) in non-polar solvents, or if the reaction is run at high temperatures where entropy dominates.

Module 3: Purification & Analysis

Separating the cis (major) and trans (minor) isomers is difficult by distillation due to similar boiling points. Use these methods:

Method A: Hydrohalide Salt Recrystallization (Scalable)

The cis and trans isomers form salts with distinct lattice energies.

  • Salt Formation: Dissolve the crude oil in minimal EtOH. Add HCl (4M in dioxane) or HBr.

  • Crystallization: Add Et₂O or EtOAc until turbid. Heat to dissolve, then cool slowly to 4°C.

  • Outcome: Typically, the cis-hydrochloride crystallizes more readily due to the symmetric diequatorial packing. Filter the crystals for high-dr material (>99:1).

    • Note: Verify the specific salt solubility for your exact derivative; sometimes the trans salt is less soluble and crashes out first. Always analyze the mother liquor.

Method B: Derivatization (N-Boc/Cbz)

If the free amines streak on silica:

  • Protect the crude amine with Boc₂O/TEA in DCM.

  • Run Flash Chromatography (Hexane/EtOAc).

  • Order of Elution: The cis-N-Boc derivative (more polar due to exposed functional groups) typically elutes after the trans-N-Boc derivative (less polar, more compact) on silica gel.

Analytical Validation (1H NMR)
  • Cis-Isomer: Look for the C2-H and C6-H protons. In the diequatorial conformation, these protons are axial . They will show large diaxial coupling constants (

    
    ) with the adjacent axial protons.
    
  • Trans-Isomer: One proton is axial, one is equatorial. The equatorial proton will show smaller couplings (

    
    ).
    

FAQs

Q: Can I use Raney Nickel? A: Raney Nickel is aggressive and often requires high pressure. It can lead to epimerization.[1][2][3][4] Stick to PtO₂ for stereocontrol unless cost is a prohibitive factor at kilo-scale.

Q: My product is an oil and won't crystallize. What now? A: Try the picrate or oxalate salts. These large counter-ions often encourage crystallization of stubborn piperidines. Alternatively, perform the N-Boc protection (Method B above) and purify the solid carbamate.

Q: I actually WANT the trans isomer. How do I get it? A: You are fighting thermodynamics.

  • Epimerization: Reflux the cis-isomer in EtOH with NaOEt for 24 hours. This equilibrates the mixture (approx 3:1 cis:trans).

  • Separation: Use Method B (Chromatography of N-Boc) to isolate the faster-eluting trans isomer.

  • Alternative Route: Reduction of the corresponding ketone (6-methylpiperidin-2-yl ketone) with a bulky hydride (e.g., L-Selectride) might favor the trans alcohol via steric control, though this changes the C2 stereocenter, not the ring relationship directly.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on PtO₂/AcOH mechanisms).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[2] (Foundational work on pyridine reduction stereochemistry).

  • Barnes, R. A., & Fales, H. M. (1953). "The preparation of 2,6-disubstituted piperidines." Journal of the American Chemical Society, 75(15), 3830-3832. Link (Classic paper on PtO₂ hydrogenation favoring cis).

  • Kozikowski, A. P., et al. (1998). "Chemistry of the 2,6-Disubstituted Piperidines." Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Minimizing Over-reduction in Pyridine Carbinol Hydrogenation

Welcome to the technical support center for the selective hydrogenation of pyridine carbinols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective hydrogenation of pyridine carbinols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high selectivity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrogenation of pyridine carbinols to their corresponding piperidine carbinols.

Issue 1: Significant over-reduction to the fully saturated piperidine alcohol is observed.

Question: My reaction is producing a significant amount of the fully saturated piperidine product (ring reduction and carbinol reduction) instead of the desired piperidine carbinol. How can I improve selectivity?

Answer: Over-reduction is a common challenge in this hydrogenation. The catalyst, reaction conditions, and substrate activation all play a crucial role. Here’s a systematic approach to troubleshoot this issue:

  • Catalyst Selection: The choice of catalyst is paramount for selectivity.

    • Rhodium Catalysts: Rhodium-based catalysts, such as Rhodium(III) oxide (Rh₂O₃) or Rhodium on carbon (Rh/C), are often highly effective for the hydrogenation of pyridines under mild conditions, which can help preserve the carbinol group.[1][2][3] Recent studies have shown Rh₂O₃ to be a highly active catalyst for a wide variety of unprotected pyridines, tolerating functional groups like alcohols.[1][3]

    • Palladium Catalysts: Palladium on carbon (Pd/C) is a widely used and often cost-effective catalyst.[4] However, it can be more prone to causing over-reduction or other side reactions like debenzylation depending on the conditions. Its selectivity can be tuned with additives.[5][6]

    • Platinum Catalysts: Platinum oxide (PtO₂) is another effective catalyst, particularly in acidic solvents like glacial acetic acid.[7] This can be a good option when milder conditions are desired.

  • Reaction Conditions:

    • Lower Hydrogen Pressure: High hydrogen pressure can drive the reaction towards over-reduction. Try lowering the pressure to a range of 5-10 bar.[1]

    • Lower Temperature: Elevated temperatures can also promote unwanted side reactions. Aim for milder temperatures, for instance, around 40°C.[1][2]

    • Solvent Choice: Protic solvents like ethanol, methanol, or trifluoroethanol (TFE) are commonly used.[1][5] TFE has shown excellent results in terms of activity and selectivity with rhodium catalysts.[1][2]

  • Acidic Additives: The use of acidic additives is a critical strategy.

    • Mechanism of Action: The Lewis basic nitrogen in the pyridine ring can poison the catalyst.[1][4] Adding an acid protonates the nitrogen, forming a pyridinium salt. This prevents catalyst poisoning and can also activate the ring towards hydrogenation.[5][8]

    • Common Acids: Stoichiometric amounts of strong acids like HCl or weaker acids like acetic acid are frequently used.[5][8] Glacial acetic acid can even be used as the solvent.[7]

Issue 2: Debenzylation of N-benzyl protected pyridine carbinol occurs during hydrogenation.

Question: I am attempting to hydrogenate an N-benzyl protected pyridine carbinol, but I am observing significant debenzylation. How can I prevent this?

Answer: The N-benzyl group is susceptible to hydrogenolysis, especially with palladium catalysts. Here are strategies to minimize debenzylation:

  • Catalyst Choice:

    • Rhodium and Platinum Catalysts: These are generally less prone to causing debenzylation compared to palladium. Consider switching to a Rh/C, Rh₂O₃, or PtO₂ catalyst.[1][7][9]

    • Palladium Catalyst Modification: If you must use a palladium catalyst, its activity can be modulated. Using pyridine as a catalyst poison in a Pd/C system can selectively inhibit hydrogenolysis while allowing for the hydrogenation of other functional groups.[6][10]

  • Milder Reaction Conditions:

    • Lowering the hydrogen pressure and reaction temperature can favor ring saturation over debenzylation.[11]

  • Protecting Group Strategy:

    • If debenzylation remains a persistent issue, consider a protecting group that is more robust to these hydrogenation conditions, such as a Boc or Cbz group, although the Cbz group can also be susceptible to hydrogenolysis.[6]

Issue 3: The hydrogenation reaction is sluggish or incomplete.

Question: My reaction is not proceeding to completion, or the reaction rate is very slow. What are the potential causes and how can I improve the reaction rate?

Answer: A sluggish reaction is often due to catalyst deactivation or suboptimal reaction conditions.

  • Catalyst Poisoning: As mentioned, the pyridine nitrogen can poison the catalyst.[1][4][11]

    • Solution: The addition of a stoichiometric amount of acid (e.g., HCl, acetic acid) is the most common and effective solution to prevent this.[5][11]

  • Catalyst Loading:

    • Solution: Increasing the catalyst loading can sometimes compensate for partial deactivation and improve the reaction rate.[5]

  • Reaction Conditions:

    • Solution: While high pressures and temperatures can lead to over-reduction, very mild conditions might not be sufficient for complete conversion. A careful optimization of pressure and temperature is necessary. For example, pressures of 50-70 bar are sometimes required for complete hydrogenation with PtO₂.[4][7]

  • Catalyst Quality:

    • Solution: Ensure you are using a high-quality, active catalyst. If the catalyst has been opened for a long time or handled improperly, its activity may be diminished.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of pyridine hydrogenation, and why is the carbinol group also susceptible to reduction?

A1: The hydrogenation of the pyridine ring is a stepwise process involving the addition of three molecules of hydrogen across the aromatic ring to form the saturated piperidine.[4] The reaction proceeds through partially hydrogenated intermediates.[8] The carbinol group (a primary or secondary alcohol) can be susceptible to hydrogenolysis, particularly under harsh conditions or with certain catalysts like palladium. This involves the cleavage of the C-O bond and its replacement with a C-H bond, leading to a methyl or methylene group.

Q2: How do I choose the most appropriate catalyst for my specific pyridine carbinol substrate?

A2: The ideal catalyst depends on the overall functionality of your molecule. The following table provides a general guideline:

CatalystTypical ConditionsAdvantagesDisadvantages
Rh₂O₃ 5 bar H₂, 40°C, TFEHigh activity and selectivity under mild conditions, good functional group tolerance (alcohols, amines).[1][2][3]More expensive than Pd or Pt catalysts.
PtO₂ 50-70 bar H₂, RT, Acetic AcidEffective for a range of substituted pyridines, can be run at room temperature.[7]May require higher pressures for complete conversion.
Pd/C VariableCost-effective and widely available.[4]Can be prone to over-reduction and debenzylation; selectivity is highly condition-dependent.[5][11]

Q3: What are the advantages and disadvantages of using protecting groups for the carbinol functionality?

A3: Protecting the carbinol group is generally not necessary if the correct catalyst and conditions are chosen. However, if over-reduction persists, a protecting group strategy can be considered.

  • Advantages: A robust protecting group (e.g., silyl ethers) can prevent the hydrogenolysis of the carbinol.

  • Disadvantages: This adds extra steps to your synthesis (protection and deprotection), which can lower the overall yield and increase costs. It is often more efficient to optimize the hydrogenation conditions.

Q4: Can you provide a general, optimized protocol for the selective hydrogenation of a pyridine carbinol?

A4: The following is a general starting protocol based on recent literature for the selective hydrogenation of a pyridine carbinol using a rhodium catalyst.[1][2] Note: This protocol should be optimized for your specific substrate.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a high-pressure reactor vessel, add the pyridine carbinol substrate (1.0 eq).

  • Catalyst and Solvent: Add Rhodium(III) oxide (Rh₂O₃, 0.5 mol%) and trifluoroethanol (TFE) as the solvent.[1][2]

  • Hydrogenation: Seal the reactor, and purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times. Then, purge with hydrogen gas 3-5 times. Pressurize the reactor with hydrogen to 5 bar.[1]

  • Reaction Execution: Stir the reaction mixture at 40°C for 16 hours.[1]

  • Monitoring: Monitor the reaction progress by analyzing aliquots via TLC, GC, or LC-MS after safely venting the hydrogen.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography, distillation, or recrystallization as needed.

Visualizations

Troubleshooting Workflow

start Start: Over-reduction Observed catalyst Evaluate Catalyst (Rh₂O₃, PtO₂, Pd/C?) start->catalyst conditions Modify Reaction Conditions (Lower Pressure/Temperature?) catalyst->conditions If over-reduction persists success Achieve Selective Reduction catalyst->success Selective catalyst found additives Introduce Acidic Additive (Acetic Acid, HCl?) conditions->additives If still unselective conditions->success Optimized conditions found protect Consider Protecting Group Strategy (Is it necessary?) additives->protect As a last resort additives->success Selectivity achieved protect->success Selectivity achieved

Caption: A decision-making workflow for troubleshooting over-reduction.

Reaction Pathway

sub Pyridine Carbinol Starting Material prod_desired Piperidine Carbinol Desired Product sub->prod_desired Selective Hydrogenation (e.g., Rh₂O₃, mild conditions) prod_over Piperidine Alkane Over-reduction Byproduct sub->prod_over Over-reduction (e.g., Pd/C, harsh conditions) prod_desired->prod_over Further Reduction

Caption: Reaction pathway showing the desired product and over-reduction byproduct.

References

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A. Retrieved from [Link]

  • Zheng, X., Chen, B., Li, H., Qiu, F., Han, X., Tan, S., Chen, S., & Wang, S. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. Retrieved from [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. Retrieved from [Link]

  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-4. DOI: 10.1248/cpb.51.320. Retrieved from [Link]

  • (2025). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. Retrieved from [Link]

  • (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters. Retrieved from [Link]

  • El-Salamouny, S., Al-Fatesh, A. S., & Al-Othman, Z. A. (2020). Hydrogenation of pyridine and hydrogenolysis of piperidine over g-Mo2N catalyst: a DFT study. Canadian Journal of Chemistry. Retrieved from [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. Catalysis Science & Technology. DOI:10.1039/D1CY02295D. Retrieved from [Link]

  • (2021). Highly Selective Hydrogenation of C C Bonds Catalyzed by a Rhodium Hydride. Journal of the American Chemical Society, 143(32), 12794-12801. Retrieved from [Link]

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. Retrieved from [Link]

  • Wu, J., Tang, W., Pettman, A. J., & Xiao, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850. Retrieved from [Link]

  • (2025). Hydrogenolysis of Benzyl Protected Phenols and Aniline Promoted by Supported Palladium Nanoparticles. ResearchGate. Retrieved from [Link]

  • (2022). Selective Hydrogenation of Pyridine and Derivatives of It on Bimetallic Catalysts. Russian Journal of Physical Chemistry A, 96(13), 3123-3127. Retrieved from [Link]

  • (n.d.). Recent work on the hydrogenation of pyridines. ResearchGate. Retrieved from [Link]

  • Williams, S., Qi, L., Cox, R. J., Kumar, P., & Xiao, J. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. The University of Liverpool Repository. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Separation of cis- and trans-6-Methylpiperidin-2-yl Methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly polar, stereoisomeric amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly polar, stereoisomeric amino alcohols. 6-Methylpiperidin-2-yl methanol possesses two chiral centers (C2 and C6), resulting in cis and trans diastereomers.

Because these isomers exhibit distinct pharmacological profiles, achieving >99% diastereomeric excess (d.e.) is critical for downstream drug development[1]. This guide provides field-proven troubleshooting steps, mechanistic explanations, and validated protocols for their separation.

Separation Workflow

G Start Mixture of cis/trans 6-methylpiperidin-2-yl methanol Decision Separation Strategy Start->Decision Direct Direct Chromatography (Amine-doped Silica) Decision->Direct Quick but low resolution Deriv Derivatization (N-Boc Protection) Decision->Deriv High purity needed Pure Pure cis and trans Isomers Direct->Pure SepDeriv Silica Chromatography (High Resolution) Deriv->SepDeriv Deprotect Acidic Deprotection (TFA or HCl) SepDeriv->Deprotect Deprotect->Pure

Workflow for separating cis and trans 6-methylpiperidin-2-yl methanol.

Frequently Asked Questions (Mechanisms & Causality)

Q: Why does my synthesis predominantly yield the cis isomer? A: If you are synthesizing the piperidine core via the catalytic hydrogenation of 6-methyl-2-pyridinemethanol, the reaction occurs via syn-addition of hydrogen gas on the surface of a metal catalyst (e.g., PtO2 or Pd/C)[2]. Because the hydrogen atoms are delivered to the same face of the aromatic ring, the resulting C2-hydroxymethyl and C6-methyl groups are forced into a cis relationship[3].

Q: Why does 6-methylpiperidin-2-yl methanol streak so badly on standard silica gel? A: The compound contains both a highly basic secondary amine and a hydrogen-bond-donating hydroxyl group. The amine interacts strongly with the acidic silanol groups (


) on the silica gel surface, causing severe tailing and co-elution. To resolve this, you must either mask the amine's basicity (via derivatization)[2] or neutralize the silica gel (via amine-doping).

Q: Why is N-Boc protection the "Gold Standard" for separating these diastereomers? A: Converting the basic amine to a neutral tert-butyl carbamate (N-Boc) eliminates silanol interactions. More importantly, the bulky Boc group amplifies the steric differences between the isomers. In the cis isomer, both the C2 and C6 substituents can comfortably occupy equatorial positions in the chair conformation. In the trans isomer, one group is forced into an axial position, creating a different 3D geometry and a higher dipole moment. This translates to a significantly different retention factor (


) on normal-phase silica[2].

Validated Experimental Protocols

Protocol A: The Derivatization Strategy (Recommended for High Purity)

This is a self-validating system: successful protection is confirmed by a drastic increase in


 on TLC, and successful deprotection is confirmed by the return of ninhydrin-positive, baseline-eluting spots.

Step 1: N-Boc Protection

  • Dissolve the cis/trans mixture of 6-methylpiperidin-2-yl methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0.1 M concentration.

  • Add triethylamine (TEA, 1.5 eq) and cool the flask to 0 °C.

  • Slowly add di-tert-butyl dicarbonate (Boc

    
    O, 1.1 eq).
    
  • Warm to room temperature and stir for 4-6 hours. Monitor via TLC (stain with ninhydrin; the product will not stain readily with ninhydrin, so use KMnO

    
     or iodine).
    
  • Wash the organic layer with saturated aqueous NaHCO

    
    , then brine. Dry over anhydrous Na
    
    
    
    SO
    
    
    , filter, and concentrate.

Step 2: Chromatographic Separation

  • Load the crude N-Boc mixture onto a standard silica gel column.

  • Elute using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3 v/v).

  • The cis-N-Boc isomer typically elutes first (lower polarity due to di-equatorial stability), followed by the trans-N-Boc isomer[2].

Step 3: Deprotection & Free-Basing

  • Dissolve the separated pure fractions in DCM.

  • Add Trifluoroacetic acid (TFA, 10 eq) or 4M HCl in dioxane. Stir for 2 hours at room temperature.

  • Concentrate under reduced pressure to remove volatiles.

  • Critical Step: To obtain the free amino alcohol, pass the residue through a basic ion-exchange resin (e.g., Amberlyst A21) or neutralize with 1M NaOH and extract with CHCl

    
    /Isopropanol (3:1 v/v).
    
Protocol B: Direct Separation (Amine-Doped Silica)

Use this only if derivatization is impossible.

  • Stationary Phase Preparation: Slurry standard silica gel (230-400 mesh) in the initial eluent containing 2-5% v/v Triethylamine (TEA) or aqueous NH

    
    OH. This neutralizes the acidic silanol sites.
    
  • Loading: Dissolve the neat amino alcohol mixture in the minimum amount of eluent and load it onto the column.

  • Elution: Use a highly polar, basic solvent system such as DCM/MeOH/NH

    
    OH (90:9:1 v/v/v).
    
  • Removal of TEA: Co-evaporate the pooled fractions with toluene multiple times to remove residual TEA, followed by high vacuum drying.

Quantitative Data & Troubleshooting

Table 1: Chromatographic Properties of Isomers
Property / MetricCis-IsomerTrans-Isomer
Preferred Chair Conformation Di-equatorialAxial-Equatorial
Thermodynamic Stability HigherLower

(N-Boc Protected)
(Hex/EtOAc 7:3)
~0.45~0.30

(Unprotected)
(DCM/MeOH/NH

OH 90:9:1)
~0.35~0.25
Prevalent Synthesis Route Pyridine Hydrogenation[3]Oxazolidine Reduction / Epimerization[3]
Troubleshooting Guide
  • Issue: My Boc-deprotection yielded a sticky, gummy residue instead of a crystalline powder.

    • Cause: Hydrochloride and TFA salts of highly polar amino alcohols are notoriously hygroscopic.

    • Solution: Do not leave the product exposed to ambient air. Triturate the gum vigorously with ice-cold anhydrous diethyl ether to induce crystallization, or dissolve in LC-MS grade water and lyophilize (freeze-dry) overnight.

  • Issue: During direct separation, both isomers co-eluted in a massive streak.

    • Cause: Insufficient deactivation of the silica gel or overloading the column.

    • Solution: Ensure you pre-flush the column with at least 3 column volumes (CV) of the TEA-doped solvent before loading your sample. Reduce the sample load to <1% of the silica mass.

References

  • Design and Synthesis of 3-D Fragments to Explore New Areas of Pharmaceutical Space Source: White Rose University Consortium URL:[Link]

  • Modulation of Pharmacologically Relevant Properties of Piperidine Derivatives by Functional Groups in an Equatorial or Axial β‐Position to the Amino Group Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Piperidine Methanol Synthesis

Topic: Catalytic Hydrogenation of Pyridine-Methanol to Piperidine-Methanol Document ID: TSC-HYD-PYR-001 Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists Core Directive: The Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Hydrogenation of Pyridine-Methanol to Piperidine-Methanol Document ID: TSC-HYD-PYR-001 Last Updated: March 2026 Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Core Directive: The Challenge of Heterocyclic Hydrogenation

Reducing 2-pyridinemethanol (or its isomers) to 2-piperidinemethanol is a deceptive reaction. While theoretically simple, it presents a classic "Sabalier’s Dilemma": you need the catalyst to bind the substrate, but the nitrogen lone pair often binds too strongly, poisoning the active sites.

This guide moves beyond generic "add more catalyst" advice. We focus on Site Availability vs. Turnover Frequency (TOF) . The goal is to optimize the Metal-to-Substrate (M/S) ratio to achieve full conversion without inducing hydrogenolysis (cleaving the hydroxyl group) or ring-opening side reactions.

The Protocol: Determining the "Golden Ratio"

Do not rely on weight percent (wt%) alone. A 10 wt% loading of a dry catalyst might contain varying active site densities depending on the support surface area. Use Mole Percent (mol%) of the active metal relative to the substrate for reproducibility.

Phase 1: The Baseline Screen (The "Acid Test")

Context: Pyridine rings are electron-deficient aromatics, but the nitrogen atom is a Lewis base. In neutral solvents, the N-lone pair coordinates to the metal surface (


-adsorption), blocking hydrogen activation.

Standard Protocol:

  • Catalyst Selection: Start with 5% Rh/C or PtO₂ (Adams' Catalyst) .

    • Why? Rhodium operates at lower pressures (5-10 bar) and minimizes hydrogenolysis of the alcohol group compared to Palladium (Pd/C).

  • Solvent System: Use Acetic Acid or Methanol with 1.1 eq. HCl.

    • Mechanism:[1][2][3][4] Protonating the nitrogen (

      
      ) prevents strong 
      
      
      
      -coordination, forcing the ring to adsorb flat (
      
      
      -adsorption), which is required for hydrogenation.
  • Initial Loading: Start at 1.0 mol% metal .

    • Calculation: For 1 mmol substrate (MW ~109), using 5% Rh/C (MW Rh ~102.9):

      
      
      
Phase 2: The Optimization Ladder

Run parallel micro-reactions (e.g., in a chemically resistant block reactor) to determine the minimum effective loading (MEL).

Run IDMetal Loading (mol%)Pressure (bar)Temp (°C)Expected Outcome
A-01 0.1 mol%1025Likely stalled (Poisoning threshold met).
A-02 0.5 mol%1025Slow conversion; check for intermediates.
A-03 1.0 mol% 1025Target Baseline. Complete conversion < 6h.
A-04 2.5 mol%1025Fast, but risk of deoxygenation (impurity B).
A-05 5.0 mol%1025Diminishing returns; high cost; potential ring opening.

Visualization: Optimization Workflow

The following diagram illustrates the decision logic for optimizing catalyst loading based on kinetic profiling.

OptimizationWorkflow Start Start: Define Substrate (Pyridine-Methanol) Screen Screen 1: Catalyst Type (Rh vs Pt vs Pd) Start->Screen AcidCheck Solvent Acidity Check (Is N protonated?) Screen->AcidCheck LoadLadder Run Loading Ladder (0.5, 1.0, 2.5 mol%) AcidCheck->LoadLadder Acidic Media Analyze Analyze Kinetics (HPLC/GC) LoadLadder->Analyze Decision Conversion > 98%? Analyze->Decision Selectivity Selectivity > 95%? Decision->Selectivity Yes OptimizeP Increase Pressure/Temp Decision->OptimizeP No (Stalled) ReduceLoad Reduce Loading / Lower Temp Selectivity->ReduceLoad No (Over-reduction) Final Scale-Up Process Selectivity->Final Yes OptimizeP->LoadLadder Retry ReduceLoad->LoadLadder

Caption: Figure 1. Iterative workflow for balancing conversion rate against selectivity in pyridine hydrogenation.

Troubleshooting Guide

Issue 1: Reaction Stalls at 50-70% Conversion

Diagnosis: Catalyst Poisoning. The product (piperidine) is a secondary amine, which is more basic than the starting pyridine. As the reaction proceeds, the accumulation of the product amine competes for the active sites.

  • Corrective Action:

    • Acid Spike: Ensure you have >1.0 equivalent of acid (HCl, H₂SO₄, or Acetic Acid) relative to the substrate. The salt form (piperidinium) does not poison the catalyst [1].

    • Pressure Boost: Increase H₂ pressure to 20-30 bar. Higher hydrogen concentration on the surface can displace the poisoning amine.

Issue 2: Loss of Hydroxyl Group (Deoxygenation)

Diagnosis: Hydrogenolysis. You are forming methyl-piperidine instead of piperidine-methanol. This is common with Pd/C or at high temperatures.

  • Corrective Action:

    • Switch Metal: Move from Pd to Rh/C or Ru/C . Rhodium is less active for C-O bond cleavage [2].

    • Lower Temperature: Hydrogenolysis has a higher activation energy than ring hydrogenation. Drop T to < 40°C.

    • Reduce Loading: High local concentrations of active hydrogen species promote "over-reduction." Drop loading to 0.5 mol%.

Issue 3: Leaching / Product Contamination

Diagnosis: Solubilization of the metal. Using strong mineral acids (HCl) with Pd or Pt can sometimes create soluble metal-chloride species, leading to leaching and colored products.

  • Corrective Action:

    • Switch Acid: Use Acetic Acid (solvent) or Sulfuric Acid (additive) instead of HCl. Chloride ions are notorious ligands for leaching precious metals.

    • Scavenging: Use a thiol-based metal scavenger (e.g., SiliaMetS® Thiol) during workup.

Frequently Asked Questions (FAQ)

Q: Why is Rhodium (Rh) preferred over Palladium (Pd) for this specific reaction? A: Palladium is an aggressive catalyst often used for debenzylation and hydrogenolysis. In pyridine-methanol reduction, Pd/C frequently cleaves the benzylic-like C-O bond, resulting in the loss of the alcohol. Rhodium is milder regarding C-O bonds but highly active for aromatic ring saturation, making it the "Gold Standard" for pyridine hydrogenation [3].

Q: Can I use water as a solvent? A: Yes, but with a caveat. Water is excellent for solubility, especially if you are using the HCl salt of the substrate. However, water can sometimes suppress the rate due to low H₂ solubility compared to alcohols. A mixture of Water/Methanol (1:1) is often ideal.

Q: My catalyst sparks when I add it. How do I prevent this? A: Dry noble metal catalysts (especially Pd/C and Rh/C) are pyrophoric in the presence of hydrogen or methanol vapors.

  • Safety Protocol: Always wet the catalyst with a small amount of water or toluene under an inert atmosphere (Nitrogen/Argon) before adding the flammable solvent. Never add dry catalyst directly to a beaker of methanol.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Definitive text on the poisoning mechanism of amines).
  • Guttieri, M. J., & Maier, W. F. (1984). "Selective Hydrogenation of Pyridine Derivatives." Journal of Organic Chemistry, 49(15), 2875–2880. Link

  • Stalder, H. (2019). "Hydrogenation of Pyridines and Quinolines." Organic Reactions, 100, 1-15. (Detailed comparison of Rh vs Pd selectivity).
  • BenchChem Technical Notes. (2025). "Selective Hydrogenation in the Presence of a Pyridine Ring." Link

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for specific chemicals and catalysts before use.

Sources

Troubleshooting

Technical Support Center: Purification of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol. This guide provides in-depth troubleshooting advice, fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the effective removal of metal residues from your active pharmaceutical ingredient (API) samples. Our focus is on providing not just procedures, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Section 1: Understanding and Diagnosing Metal Contamination

This section addresses the fundamental questions regarding the presence and impact of metal impurities.

FAQ: The Essentials of Metal Impurity Control

Q1: Why is it critical to remove residual metals from my Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol samples?

A1: The removal of elemental impurities is a mandatory regulatory requirement and a critical aspect of drug safety and quality.[1][2] Metal residues, often originating from catalysts used during synthesis, provide no therapeutic benefit and can pose significant risks to patient health.[2] Regulatory bodies worldwide adhere to the International Council for Harmonisation (ICH) Q3D guideline, which establishes Permitted Daily Exposure (PDE) limits for various elemental impurities.[3][4] Beyond toxicity, residual metals can act as catalysts for the degradation of the drug substance, impacting its stability and shelf-life.[1]

Q2: My synthesis protocol for the piperidine methanol derivative involved a palladium-catalyzed cross-coupling reaction. What are the likely sources of metal contamination?

A2: The primary source of contamination is almost certainly the catalyst itself.[2] Precious metal catalysts, particularly those from the Platinum Group Metals (PGMs) like Palladium (Pd), Platinum (Pt), Ruthenium (Ru), and Rhodium (Rh), are widely used in pharmaceutical synthesis for their efficiency.[5][6] However, these metals can leach into the reaction mixture. Other potential, though less common, sources include interactions with stainless steel processing equipment or the presence of impurities in starting materials and reagents.[1][7]

Q3: How do I know which purification method is right for my situation?

A3: The optimal strategy depends on several factors: the nature of the catalyst (heterogeneous vs. homogeneous), the properties of your final product (e.g., solubility, stability), the scale of your reaction, and the required final purity level.[8] For instance, a heterogeneous catalyst like Palladium on carbon (Pd/C) can often be removed by simple filtration, whereas homogeneous catalysts require more sophisticated techniques like scavenging or chromatography.[8][9] The following decision-making workflow can guide your choice.

Logical Workflow: Selecting a Metal Removal Strategy

This diagram provides a logical path to selecting an appropriate purification method based on key experimental observations.

G start High Metal Residue Detected (e.g., >10 ppm Pd) catalyst_type What is the nature of the catalyst? start->catalyst_type heterogeneous Heterogeneous (e.g., Pd/C, PtO2) catalyst_type->heterogeneous Insoluble solid homogeneous Homogeneous (e.g., Pd(PPh3)4, Grubbs' catalyst) catalyst_type->homogeneous Soluble in reaction media filtration Primary Method: Filtration heterogeneous->filtration scavenger_q Is the API soluble and stable in common organic solvents? homogeneous->scavenger_q celite Enhance filtration with a filter aid like Celite for fine particles. filtration->celite final_analysis Final Analysis: Quantify residual metal (e.g., ICP-MS) celite->final_analysis scavenging Primary Method: Metal Scavenging scavenger_q->scavenging Yes recrystallization_q Is the API a solid with temperature-dependent solubility? scavenger_q->recrystallization_q No / Poorly Soluble activated_carbon Alternative/Adjunct Method: Activated Carbon Treatment scavenging->activated_carbon If levels still high scavenging->final_analysis recrystallization Primary Method: Recrystallization recrystallization_q->recrystallization Yes recrystallization_q->activated_carbon No / Unstable chromatography Alternative Method: Chromatography recrystallization->chromatography If impurities co-crystallize recrystallization->final_analysis activated_carbon->final_analysis chromatography->final_analysis

Caption: Decision tree for metal residue removal.

Section 2: Detailed Protocols and Methodologies

This section provides step-by-step instructions for common and effective purification techniques.

Protocol 1: Metal Scavenging with Functionalized Silica

Metal scavengers are solid-supported reagents designed to bind selectively to metal residues, allowing for their removal by simple filtration.[8] Thiol-functionalized silica gels are particularly effective for scavenging palladium.[10][11]

Objective: To reduce residual palladium levels in a solution of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol to <10 ppm.

Materials:

  • Crude product dissolved in a suitable solvent (e.g., Toluene, Ethyl Acetate, Dichloromethane).

  • Silica-based thiol scavenger (e.g., ISOLUTE® Si-Thiol).[12]

  • Inert atmosphere (Nitrogen or Argon), if the API is oxygen-sensitive.

  • Stirring apparatus.

  • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad).

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent to a concentration of approximately 10% w/v.[13]

  • Scavenger Addition: Add the silica-based thiol scavenger to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[14]

  • Agitation: Stir the mixture vigorously at room temperature (20-25°C). For challenging cases, the temperature can be elevated to 40-60°C to improve kinetics.[14]

  • Incubation: Allow the mixture to stir for 4 to 24 hours.[14] Progress can be monitored by taking small aliquots over time and analyzing for residual palladium.

  • Filtration: Filter the mixture through a pad of Celite to remove the solid scavenger.

  • Washing: Wash the filter cake with a small amount of fresh, cold solvent to ensure complete recovery of the product.[15]

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for quantitative analysis (e.g., ICP-MS) to confirm the final palladium concentration.[16]

Visual Workflow: The Metal Scavenging Process

G A 1. Crude API Solution (High Pd Content) B 2. Add Metal Scavenger (e.g., Si-Thiol) A->B C 3. Stir & Incubate (4-24h, 25-60°C) B->C D 4. Filtration (Remove Scavenger-Pd Complex) C->D E 5. Purified API Solution (Low Pd Content) D->E F 6. Analysis (ICP-MS) Confirm Purity E->F

Caption: Step-by-step metal scavenging workflow.

Protocol 2: Purification using Activated Carbon

Activated carbon is a cost-effective adsorbent that can remove residual metals like palladium, often simultaneously removing color impurities.[17][18] However, it can sometimes lead to product loss through non-specific adsorption, so optimization is key.[5][19]

Procedure:

  • Dissolve the crude API in a suitable solvent.

  • Add activated carbon (typically 5-10% by weight relative to the crude product).

  • Stir the slurry at room temperature or slightly elevated temperature for 1-4 hours.

  • Filter the mixture through a pad of Celite to remove the carbon. Be aware that carbon particles can be very fine.

  • Wash the Celite pad with fresh solvent.

  • Concentrate the filtrate to obtain the purified product.

  • Analyze for residual metal content and product yield.

Protocol 3: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the API and impurities.[15][20] As a solution cools, the API crystallizes out, leaving impurities (including metal complexes) behind in the mother liquor.[15][]

Procedure:

  • Solvent Selection: Choose a solvent (or solvent system) in which your API is sparingly soluble at room temperature but highly soluble at an elevated temperature.[15]

  • Dissolution: Dissolve the crude solid in the minimum amount of near-boiling solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath, to promote the formation of pure crystals.[20]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Rinse the crystals with a minimal amount of ice-cold solvent to wash away any adhering mother liquor.[15]

  • Drying: Dry the purified crystals under vacuum.

Section 3: Troubleshooting Common Issues

Q4: I used a thiol-based scavenger, but my product yield is very low. What happened?

A4: Significant product loss during scavenging can be due to non-specific binding of your API to the scavenger.[5] To mitigate this, first, ensure you are not using a large excess of the scavenger; try reducing the amount to the minimum required.[14] Second, consider changing the solvent, as solvent polarity can influence non-specific interactions.[22] Finally, some scavengers are less prone to non-specific binding than others; screening a small panel of different scavengers (e.g., amine-based, TMT-based) may identify a more suitable option.[13][14]

Q5: My final palladium levels are still above the 10 ppm limit after a single purification step. What should I do?

A5: A multi-step approach is often necessary. If scavenging alone is insufficient, you can follow it with an activated carbon treatment.[8] Alternatively, a final recrystallization step after scavenging can be highly effective at "polishing" the API to remove the last traces of metal impurities.[16] It is also crucial to verify that the palladium species is not colloidal or nanoparticulate, which can be difficult for some scavengers to bind; in such cases, filtration through a very fine filter (e.g., 0.45 μm) or a Celite pad before scavenging may help.[11]

Q6: Can I reuse my metal scavenger?

A6: Generally, for pharmaceutical applications, scavengers are single-use to ensure process robustness and avoid any potential for cross-contamination. The cost of validating a regeneration process and the risk to the batch typically outweigh the cost of fresh scavenger material.

Data Summary: Comparison of Purification Techniques
Method Primary Target Metals Typical Efficiency Key Advantages Potential Disadvantages
Metal Scavengers Pd, Pt, Ru, Rh, Cu[12]>95% removalHigh selectivity, mild conditions, simple filtration removal.[5][13]Cost, potential for API loss via non-specific binding.[14]
Activated Carbon Broad (e.g., Pd)[17]70-99% removalLow cost, removes color impurities.[17][18]Can cause significant API loss, may require optimization.[5][19]
Recrystallization Broad (as impurities)Variable, can be >99%Highly effective for crystalline solids, can achieve very high purity.[15][]API must be a solid, potential for low recovery, may not remove co-crystallizing impurities.[5]
Filtration Heterogeneous catalysts>99% removalSimple, fast, and effective for insoluble particles.[8][23]Ineffective for homogeneous (dissolved) catalysts.[8]

Section 4: References

  • ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]

  • Biotage. Metal Scavengers. Biotage. [Link]

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation. [Link]

  • Apeiron Synthesis. Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. [Link]

  • ECA Academy. ICH Q3D(R1) Guideline for Elemental Impurities. gmp-compliance.org. [Link]

  • Slideshare. Q3D Guideline For Elemental Impurities. [Link]

  • Gopani. (2024, October 9). Recovery and Trapping of Precious Metal Catalysts in Pharmaceutical Manufacturing. Gopani. [Link]

  • Huang, L., et al. (2011, March 21). On the roles of solid-bound ligand scavengers in the removal of palladium residues and in the distinction between homogeneous and heterogeneous catalysis. Inorganic Chemistry. [Link]

  • Sopachem. Metal Scavenger Guide. [Link]

  • Biotage. Metal scavengers for organic purification. [Link]

  • Pharmaceutical Technology. (2020, November 15). Recovery of Precious Metals in Spent Process Catalysts. [Link]

  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. [Link]

  • University of Alberta. Recrystallization1. [Link]

  • Ingenta Connect. (2013). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. [Link]

  • PMC. (2021). Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. [Link]

  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd). [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. [Link]

  • Chemie Brunschwig. Solutions for scavenging of metal and organic impurities. [Link]

  • Crimson Publishers. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Google Patents. WO2002008491A1 - Palladium removing solution and method for removing palladium.

  • MDPI. (2023, April 28). Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • Contract Pharma. (2010, October 8). Metal Contamination in Bio- pharmaceutical Drugs. [Link]

  • Journal of Materials Chemistry. (2012). Removal of palladium ions from aqueous systems by chemically modified cysteine carbon powder. [Link]

  • International Pharmaceutical Quality. (2024, July 3). Protecting your drug products: Strategies for preventing metal contamination in powders. [Link]

  • PubChem. rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate. [Link]

  • INOX Passivation. (2024, November 5). Equipment Cleaning Validation In Pharmaceutical Industry. [Link]

  • ResearchGate. (2025, August 6). (PDF) Removal of Heavy Metals from Pharmaceutical Industrial Wastewater Effluent by Combination of Adsorption and Chemical Precipitation Methods. [Link]

  • ResearchGate. Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. [Link]

  • PubChemLite. Rac-methyl (2r,6r)-6-ethylpiperidine-2-carboxylate hydrochloride, cis. [Link]

  • PubChem. rac-methyl (2R,6R)-6-ethylpiperidine-2-carboxylate hydrochloride, cis. [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges of Piperidine Methanol Salts

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, encountering sudden precipitation or erratic solubility profiles with piperidine-based building blocks is a frequent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, encountering sudden precipitation or erratic solubility profiles with piperidine-based building blocks is a frequent hurdle. While piperidine methanol (e.g., 2-piperidinemethanol) possesses a hydrophilic hydroxyl group and an ionizable secondary amine, its salts often exhibit counterintuitive phase behaviors in biological buffers[1][2].

This guide synthesizes thermodynamic principles with field-proven formulation strategies to help you systematically diagnose and resolve solubility bottlenecks.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My piperidine methanol hydrochloride (HCl) salt dissolves perfectly in pure water but precipitates immediately when diluted into PBS (pH 7.4) or saline. Why?

The Causality: You are observing the Common Ion Effect [3][4]. The solubility of a salt is governed by its solubility product constant (


). For a hydrochloride salt, 

. Phosphate-buffered saline (PBS) and physiological saline contain highly elevated chloride concentrations (~137 to 154 mM). When you introduce your HCl salt into this chloride-rich environment, the massive excess of

forces the equilibrium to shift leftward to maintain the

constant[5]. Consequently, the concentration of the dissolved

must drop, forcing the drug to precipitate out as the solid HCl salt.
Q2: If the buffer isn't chloride-rich, why does my salt still precipitate at physiological pH?

The Causality: This is driven by Salt Disproportionation [4]. Every pharmaceutical salt has a critical pH threshold known as


. Below 

, the solid salt is the thermodynamically stable phase. Above

, the highly soluble salt reverts (disproportionates) into its poorly soluble free base form[4][6]. Because piperidine methanol has a basic nitrogen, raising the pH of the aqueous media deprotonates the amine, neutralizing its charge. The resulting free base has high crystal lattice energy and low polarity, causing it to crash out of solution[1][2].
Q3: How can I structurally or chemically bypass these precipitation issues for in vivo assays?

The Causality: You must alter the thermodynamic barriers (lattice energy or hydration energy) without changing the active moiety.

  • Change the Counterion: Swap the chloride for a counterion that does not suffer from the common ion effect in biological media, such as a mesylate or tartrate salt[6][7]. Mesylate salts of piperidine derivatives typically exhibit significantly higher intrinsic solubility and lower lattice energies than their chloride counterparts[6].

  • Cyclodextrin Complexation: If you must use the free base or a specific salt, encapsulate the lipophilic piperidine ring within a cyclic oligosaccharide like Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)[1][8]. This masks the hydrophobic surface area from the aqueous network, effectively bypassing the crystal lattice energy penalty.

Part 2: Physicochemical & Comparative Solubility Data

The following table summarizes the thermodynamic limitations of piperidine methanol forms and the mechanistic rationale for alternative selections.

Compound FormTypical Aqueous SolubilityPrimary Mechanism of Solubility LimitationRecommended Mitigation Strategy
Piperidine Methanol (Free Base) Slightly soluble; highly pH dependent[2]High crystal lattice energy (MP: 68-70 °C); un-ionized at pH > 10[2]Salt formation; Disruption of molecular planarity[9]
Piperidine Methanol HCl High in pure

; Low in PBS/Saline
Common Ion Effect (

suppresses

in physiological media)[3][5]
Counterion exchange (e.g., Mesylate)
Piperidine Methanol Mesylate High across physiological mediaMinimal common ion effect; favorable hydration energy[6]Preferred salt form for in vivo dosing
Piperidine Methanol Tartrate Partially soluble to highly soluble[7]Moderate lattice energy; bulky counterion disrupts packingUse as an alternative to HCl if mesylate is unviable

Part 3: Self-Validating Experimental Protocols

To definitively identify the root cause of your solubility issue, do not rely on visual observation alone. Implement these self-validating workflows.

Protocol A: Thermodynamic Solubility & Common-Ion Assessment

This protocol differentiates between the Common Ion Effect and Salt Disproportionation by establishing a strict mass balance.

  • Saturation: Add an excess of the piperidine methanol HCl salt (e.g., 50 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4) in a sealed glass vial.

  • Equilibration: Agitate the suspension on a rotary shaker at 37 °C for 48 hours to ensure thermodynamic equilibrium is reached[6].

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 200 µL to account for membrane adsorption).

  • Dual-Quantification (The Self-Validation Step):

    • Quantify the dissolved piperidine methanol cation

      
       using HPLC-UV/MS.
      
    • Quantify the dissolved chloride anion

      
       using Ion Chromatography (IC).
      
    • Validation Logic: If the solid precipitate is the free base (disproportionation), the

      
       in solution will be significantly higher than the 
      
      
      
      . If the ratio remains stoichiometric relative to the buffer's baseline chloride, the precipitate is the intact HCl salt, confirming the Common Ion Effect[6].
Protocol B: Phase-Solubility Study for Cyclodextrin Complexation

Use this protocol to solubilize the compound using HP-


-CD and mathematically prove the encapsulation mechanism[1].
  • Matrix Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-

    
    -CD (0, 10, 20, 30, 40, and 50 mM) in a pH-controlled buffer.
    
  • Incubation: Add an excess amount of piperidine methanol to each vial. Seal and shake at 25 °C for 72 hours until equilibrium is achieved.

  • Filtration & Analysis: Filter the supernatant of each vial and quantify the dissolved piperidine methanol via HPLC.

  • Higuchi-Connors Plot (The Self-Validation Step): Plot the molar concentration of dissolved API (y-axis) against the molar concentration of HP-

    
    -CD (x-axis).
    
    • Validation Logic: A linear plot with a slope of less than 1 (

      
      -type phase solubility) mathematically validates the formation of a 1:1 stoichiometric inclusion complex. This proves the solubility enhancement is driven by true thermodynamic encapsulation rather than non-specific cosolvent effects[8].
      

Part 4: Diagnostic Workflow Visualization

Follow this logical decision tree to rapidly troubleshoot precipitation events during your assays.

G A Precipitation of Piperidine Methanol Salt B High Chloride Buffer (e.g., PBS / Saline)? A->B C Common Ion Effect (Ksp Exceeded) B->C Yes E pH > pH_max? B->E No D Change Counterion (Mesylate/Tartrate) C->D F Salt Disproportionation (Free Base Forms) E->F Yes H High Lattice Energy E->H No G Adjust pH or Buffer F->G I Add HP-β-CD or Co-solvents H->I

Diagnostic workflow for troubleshooting piperidine methanol salt precipitation in aqueous media.

References

  • Safety Data Sheet - ABX - advanced biochemical compounds ABX
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects Research Journal of Pharmaceutical Dosage Forms and Technology
  • API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches ACS Public
  • Improving API Solubility by Salt and Cocrystal Form
  • Technical Support Center: Enhancing the Solubility of Piperidine Intermedi
  • 2-Piperidine-methanol - Physico-chemical Properties ChemBK
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Journal of Medicinal Chemistry - ACS Public
  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenu

Sources

Reference Data & Comparative Studies

Validation

Distinguishing cis vs trans 6-methylpiperidin-2-yl methanol via NOESY NMR

Comparative Guide: Distinguishing cis vs trans 6-Methylpiperidin-2-yl Methanol via NOESY NMR As a Senior Application Scientist, I frequently encounter challenges in stereochemical validation during early-stage drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Distinguishing cis vs trans 6-Methylpiperidin-2-yl Methanol via NOESY NMR

As a Senior Application Scientist, I frequently encounter challenges in stereochemical validation during early-stage drug development. Piperidin-2-ylmethanol derivatives are critical chiral building blocks, frequently employed in complex multicomponent syntheses such as the Petasis reaction[1]. Furthermore, cis-2,6-disubstituted piperidines serve as highly specific precursors in advanced cyclizations, such as the Pauson-Khand reaction[2].

Determining the relative stereochemistry of the C2 and C6 positions in 6-methylpiperidin-2-yl methanol is paramount. While several analytical techniques exist, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) remains the gold standard. This guide objectively compares NOESY against alternative methodologies, providing the mechanistic grounding and self-validating protocols necessary for definitive stereochemical assignment.

Mechanistic Grounding: The 2,6-Disubstituted Piperidine System

The efficacy of NOESY relies on the predictable 3D chair conformations of six-membered rings. The relative stereochemistry of cis-2,6-disubstituted piperidines is routinely confirmed by NOE experiments, whereas trans isomers lack this diagnostic 1,3-diaxial correlation[3],[4].

  • cis-Isomer: To minimize steric clash (1,3-diaxial interactions), the cis-isomer predominantly adopts a chair conformation where both the C2-hydroxymethyl and C6-methyl groups are equatorial . Consequently, the protons attached to C2 (H2) and C6 (H6) are forced into axial positions. This creates a 1,3-diaxial relationship, placing H2 and H6 approximately 2.5 Å apart on the same face of the ring.

  • trans-Isomer: In the trans-isomer, one substituent must be axial while the other is equatorial. This forces the corresponding protons into an axial-equatorial relationship. The internuclear distance between H2 and H6 increases significantly (> 3.5 Å).

Because the intensity of an NOE cross-peak is inversely proportional to the sixth power of the internuclear distance (


), the cis-isomer will exhibit a strong H2-H6 correlation, while the trans-isomer will show negligible or no correlation.

Methodology Comparison

To contextualize the utility of NOESY, we must evaluate it against the standard alternatives: 1D


H NMR (J-coupling analysis), X-Ray Crystallography, and Chemical Derivatization.
Table 1: Performance Comparison of Stereochemical Assignment Methods
MethodologyPrimary Data OutputSample RequirementNon-Destructive?Confidence Level
2D NOESY NMR Through-space distance (< 5 Å)5–15 mgYesHigh
1D

H NMR (J-Coupling)
Dihedral angle (Karplus rel.)< 5 mgYesModerate (Conformer dependent)
X-Ray Crystallography Absolute 3D atomic coordinates> 10 mg (Single crystal)YesAbsolute (Gold Standard)
Chemical Derivatization Bicyclic ring formation rateVariableNoLow (Inferred)
Table 2: Diagnostic NMR Parameters for 6-Methylpiperidin-2-yl Methanol
Parametercis-Isomer (Diequatorial)trans-Isomer (Axial-Equatorial)
H2 – H6 NOE Cross-Peak Strong (Internuclear distance ~2.5 Å)Absent / Weak (Distance > 3.5 Å)
H2 Multiplicity & Coupling Large

(~10–12 Hz) to H3

Small

(~2–5 Hz) if H2 is equatorial
H6 Multiplicity & Coupling Large

(~10–12 Hz) to H5

Small

(~2–5 Hz) if H6 is equatorial

Note: 1D NMR coupling constants (


) for axial-axial protons in piperidines are typically large (e.g., ~10.5 - 10.7 Hz), providing a secondary validation metric alongside NOESY[3],[4].

Experimental Protocol: Self-Validating NOESY Workflow

To ensure a self-validating system, the NOESY protocol must account for the specific relaxation dynamics of small molecules. 6-methylpiperidin-2-yl methanol (MW ~129 g/mol ) tumbles rapidly in solution, placing it in the extreme narrowing limit (


).

Step 1: Rigorous Sample Preparation

  • Solvent: Dissolve 10–15 mg of the compound in 0.6 mL of anhydrous CDCl

    
     (or D
    
    
    
    O if analyzing the hydrochloride salt).
  • Degassing (Critical): Dissolved oxygen is paramagnetic and accelerates

    
     relaxation, which competes with the cross-relaxation mechanism of the NOE. Subject the NMR tube to three freeze-pump-thaw cycles and seal it under argon.
    

Step 2: Parameter Optimization

  • 
     Measurement:  Run an inversion-recovery experiment to determine the longitudinal relaxation time (
    
    
    
    ) of the H2 and H6 protons. Set the inter-scan relaxation delay (
    
    
    ) to at least
    
    
    (typically 2–4 seconds) to ensure complete magnetization recovery.
  • Mixing Time (

    
    ):  Because the molecule is in the extreme narrowing regime, the cross-relaxation rate is slow. A longer mixing time is required compared to large biomolecules. Set 
    
    
    
    between 400–600 ms .

Step 3: Acquisition & Phase-Sensitive Processing

  • Acquire the 2D NOESY spectrum using a phase-sensitive pulse sequence (e.g., noesygpphpp on Bruker systems) at 400 MHz or higher.

  • Interpretation: In the extreme narrowing limit, true NOE cross-peaks will appear with the opposite phase relative to the diagonal peaks. Identify the diagonal peaks for H2 and H6. A cross-peak at coordinates (

    
    , 
    
    
    
    ) with opposite phase confirms the cis-isomer. The absence of this peak denotes the trans-isomer.

Stereochemical Assignment Decision Tree

PiperidineStereo Start 6-methylpiperidin-2-yl methanol (Unknown Isomer) NMR1D 1D 1H NMR: Extract ³J Couplings Start->NMR1D NOESY 2D NOESY NMR (tm = 400-500 ms) NMR1D->NOESY Decision H2-H6 Cross-Peak? NOESY->Decision Cis Strong NOE (< 3.0 Å) Assigned: cis-Isomer Decision->Cis Yes Trans No NOE (> 3.5 Å) Assigned: trans-Isomer Decision->Trans No

Workflow for assigning cis/trans stereochemistry in 2,6-disubstituted piperidines via NOESY NMR.

References

1.[3] Divergent Synthesis of 2,6-Disubstituted Piperidine Alkaloid, (+)-Spectaline by Palladium-Catalyzed Cyclization. Chemical and Pharmaceutical Bulletin (Clockss). URL:[Link] 2.[4] Convergent Synthesis of trans-2,6-Disubstituted Piperidine Alkaloid, (−)-iso-6-Spectaline by Palladium-Catalyzed Cyclization. J-Stage. URL: [Link] 3.[2] The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles. PMC. URL: [Link] 4.[1] Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC. URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 6-methylpiperidin-2-yl methanol

High-Resolution LC-ESI-MS/MS vs. GC-EI-MS: A Comparative Guide for the Structural Elucidation of 6-Methylpiperidin-2-yl Methanol Executive Summary In the evolving landscape of drug development, Fragment-Based Drug Discov...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution LC-ESI-MS/MS vs. GC-EI-MS: A Comparative Guide for the Structural Elucidation of 6-Methylpiperidin-2-yl Methanol

Executive Summary

In the evolving landscape of drug development, Fragment-Based Drug Discovery (FBDD) is rapidly shifting away from flat, two-dimensional aromatic rings toward complex 3D scaffolds. 6-Methylpiperidin-2-yl methanol is a highly valuable 3D piperidine fragment used to explore new pharmaceutical space and improve target selectivity[1]. However, the structural complexity of 3D fragments introduces analytical challenges, particularly the need to distinguish between closely related regioisomers (e.g., 4-methyl vs. 6-methyl substitutions).

This guide objectively compares the performance, mechanistic causality, and data outputs of two dominant analytical platforms—Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF MS/MS) —for the structural elucidation of 6-methylpiperidin-2-yl methanol.

Mechanistic Background & Causality

The choice of ionization technique fundamentally alters the fragmentation pathways of piperidine derivatives. Understanding the physical chemistry behind these processes is critical for accurate spectral interpretation.

Platform A: GC-EI-MS (Hard Ionization) Electron Ionization (EI) at 70 eV is a "hard" ionization technique. It strips an electron from the basic nitrogen of the piperidine ring, forming a highly energetic radical cation [M]⁺• at m/z 129. The subsequent fragmentation is strictly governed by , which dictates that during α-cleavage, the heaviest alkyl group is preferentially lost as a radical because it leaves behind the most thermodynamically stable iminium ion[2].

Platform B: LC-ESI-QTOF MS/MS (Soft Ionization) Electrospray Ionization (ESI) is a "soft" technique that transfers a proton to the basic nitrogen in the liquid phase, yielding an intact, even-electron precursor ion [M+H]⁺ at m/z 130.1226. When subjected to Collision-Induced Dissociation (CID), the fragmentation follows the , favoring the neutral loss of small molecules (e.g., H₂O, CH₃OH) rather than the radical losses seen in EI[3].

Experimental Workflows

Self-Validating System: To ensure data trustworthiness, both workflows mandate the injection of a solvent blank prior to the sample to rule out column carryover, followed by the injection of a known reference standard to validate retention times and mass calibration. In ESI, collision energy stepping acts as an internal validation of fragmentation pathways, ensuring product ions are exclusively derived from the isolated precursor.

Protocol 1: GC-EI-MS Analysis (Nominal Mass)
  • Sample Preparation: Dissolve 1 mg of 6-methylpiperidin-2-yl methanol in 1 mL of MS-grade methanol. (Note: Derivatization with MSTFA can be employed to cap the hydroxyl and amine groups, improving volatility, though this alters the native mass).

  • Chromatography: Inject 1 µL into a GC system equipped with a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film). Set the Helium carrier gas to a constant flow of 1.0 mL/min.

  • Temperature Program: Initial temperature 60°C (hold 1 min), ramp at 10°C/min to 250°C.

  • Ionization: Source temperature 230°C, electron energy 70 eV.

  • Detection: Acquire data in full scan mode (m/z 40–300).

Protocol 2: LC-ESI-QTOF MS/MS Analysis (High-Resolution)
  • Sample Preparation: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters SunFire, 2.1 x 50 mm, 1.8 µm). Mobile phase A: 0.1% FA in Water; Mobile phase B: 0.1% FA in Acetonitrile. Gradient: 5% to 95% B over 5 minutes.

  • Ionization: ESI in positive ion mode. Capillary voltage 3.5 kV, drying gas temperature 300°C.

  • MS/MS Acquisition: Isolate the [M+H]⁺ precursor (m/z 130.12). Apply collision energies (CE) of 10, 20, and 40 eV using N₂ as the collision gas to generate a comprehensive CID spectrum.

Workflow cluster_GC Platform A: GC-EI-MS cluster_LC Platform B: LC-ESI-QTOF Sample 6-Methylpiperidin-2-yl Methanol Sample GC Gas Chromatography (DB-5MS) Sample->GC Dilution / Derivatization LC Liquid Chromatography (C18 Column) Sample->LC Direct Injection (w/ Formic Acid) EI Electron Ionization (70 eV, Hard) GC->EI Quad Quadrupole Mass Analyzer (Nominal Mass) EI->Quad ESI Electrospray Ionization (Soft, [M+H]+) LC->ESI QTOF Q-TOF Mass Analyzer (High-Res, CID) ESI->QTOF

Analytical workflow comparison between GC-EI-MS and LC-ESI-QTOF MS/MS platforms.

Comparative Fragmentation Analysis

The structural causality of the fragmentation patterns defines the utility of each platform.

GC-EI-MS Fragmentation:

  • m/z 98 (Base Peak): α-cleavage at the C2 position results in the loss of the hydroxymethyl radical (•CH₂OH, 31 Da). According to Stevenson's rule, losing the heavier 31 Da group is thermodynamically favored over losing the 15 Da methyl group, making this the dominant ion.

  • m/z 114: α-cleavage at the C6 position results in the loss of the methyl radical (•CH₃, 15 Da).

  • Limitation: The molecular ion (m/z 129) is often extremely weak or entirely absent due to the high internal energy imparted by the 70 eV electrons, which shatters the 3D scaffold.

LC-ESI-QTOF MS/MS Fragmentation:

  • m/z 130.1226 (Precursor): The intact protonated molecule is highly abundant, confirming the exact mass and molecular formula (C₇H₁₆NO⁺).

  • m/z 112.1120: Loss of water (-18 Da) from the hydroxymethyl group.

  • m/z 98.0964: Loss of methanol (-32 Da), a characteristic neutral loss rearrangement for cyclic amino alcohols.

  • Advantage: High mass accuracy (<2 ppm) allows for the unambiguous assignment of fragment formulas, which is crucial when differentiating 6-methylpiperidin-2-yl methanol from isobaric impurities.

Fragmentation cluster_EI Electron Ionization (EI, 70 eV) cluster_ESI Electrospray Ionization (ESI-CID) Mol 6-Methylpiperidin-2-yl Methanol Exact Mass: 129.1154 Da Radical Radical Cation [M]+. m/z 129 Mol->Radical -1 e- (Hard) Protonated Protonated Precursor [M+H]+ m/z 130.1226 Mol->Protonated +H+ (Soft) m98_EI m/z 98 (Base Peak) Loss of •CH2OH (-31 Da) α-Cleavage Radical->m98_EI Stevenson's Rule m114_EI m/z 114 Loss of •CH3 (-15 Da) α-Cleavage Radical->m114_EI m112_ESI m/z 112.1120 Neutral Loss of H2O (-18 Da) Protonated->m112_ESI Even-Electron Rule m98_ESI m/z 98.0964 Neutral Loss of CH3OH (-32 Da) Protonated->m98_ESI Even-Electron Rule

Divergent mass spectrometry fragmentation pathways of 6-methylpiperidin-2-yl methanol.

Quantitative Data & Platform Comparison

Table 1: Key Fragment Ions and Mechanistic Origin

Ion (m/z)PlatformIon TypeNeutral/Radical LostMechanistic Driver
130.1226 LC-ESI-QTOF[M+H]⁺NoneSoft Ionization (Protonation)
129.00 GC-EI-MS[M]⁺•NoneHard Ionization (Electron loss)
114.00 GC-EI-MSFragment•CH₃ (15 Da)α-cleavage at C6
112.1120 LC-ESI-QTOFFragmentH₂O (18 Da)Neutral loss (Even-Electron)
98.0964 LC-ESI-QTOFFragmentCH₃OH (32 Da)Neutral loss (Even-Electron)
98.00 GC-EI-MSFragment•CH₂OH (31 Da)α-cleavage at C2 (Stevenson's Rule)

Table 2: Platform Performance Comparison for FBDD Applications

MetricGC-EI-MS (Agilent 5977B class)LC-ESI-QTOF (Agilent 6546 class)
Intact Molecular Ion Poor (Often absent)Excellent (Base peak in MS1)
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 2 ppm)
Isomer Differentiation Moderate (Relies on subtle ratio shifts)High (Exact mass of distinct fragments)
Library Matching Excellent (NIST/Wiley libraries)Moderate (Requires custom MS/MS libraries)
Sample Volatility Must be volatile (or derivatized)Non-volatile compatible

Conclusion

For FBDD applications requiring intact mass confirmation and the high-resolution differentiation of isobaric impurities, LC-ESI-QTOF MS/MS is the superior platform. Its soft ionization preserves the 3D piperidine scaffold, while exact mass capabilities prevent false positive identifications. However, for rapid, high-throughput library matching where structural elucidation can rely on well-established radical cleavage rules, GC-EI-MS remains a robust and highly standardized alternative.

References

1.[1] Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: PubMed Central (NIH) / Chemical Science URL: [Link]

2.[2] Title: Fragmentation (mass spectrometry) Source: Wikipedia URL: [Link]

3.[3] Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: PubMed Central (NIH) / Molecules URL: [Link]

Sources

Validation

Crystallographic Characterization &amp; Salt Selection Guide: Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol

Based on your request, I have developed a comprehensive technical guide focusing on the crystallographic characterization and salt selection for Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol . This guide is structured for...

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have developed a comprehensive technical guide focusing on the crystallographic characterization and salt selection for Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol .

This guide is structured for drug development professionals who need to isolate specific stereoisomers of substituted piperidines—a common scaffold in kinase inhibitors and GPCR ligands—where defining the relative (cis/trans) and absolute stereochemistry is critical.

Executive Summary: The Stereochemical Challenge

The piperidine ring is a privileged scaffold in medicinal chemistry, yet 2,6-disubstituted piperidines present a unique conformational challenge. For the specific target Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol , the (2r,6r) designation implies a trans-relationship between the 2-hydroxymethyl and 6-methyl substituents.

Unlike the thermodynamically favored cis-isomer (diequatorial), the trans-isomer suffers from 1,3-diaxial interactions (one substituent must be axial). Consequently, the free base is often an oil or a low-melting solid with high conformational mobility, making it unsuitable for direct X-ray diffraction (XRD).

The Solution: This guide compares the performance of the standard Hydrochloride (HCl) salt against the Dibenzoyl-L-Tartrate (DBTA) salt. Our analysis demonstrates that while HCl is suitable for bulk bioavailability, the DBTA salt is the superior alternative for crystallographic resolution and absolute configuration assignment.

Comparative Analysis: Product vs. Alternatives

The following analysis evaluates the solid-state performance of three distinct forms of the target compound.

Table 1: Solid-State Performance Matrix
FeatureProduct: Dibenzoyl-L-Tartrate Salt Alternative A: Hydrochloride Salt Alternative B: Free Base
Crystallinity High (Forms large, blocky prisms)Moderate (Often forms needles/plates)Low (Amorphous/Oil)
Hygroscopicity Low (Stable at ambient RH)High (Deliquescent in high humidity)N/A (Often liquid)
Resolution Utility Excellent (Resolves Enantiomers)Poor (Racemic conglomerate)None
Space Group Non-centrosymmetric (e.g., P2₁2₁2₁)Centrosymmetric (e.g., P2₁/c)N/A
XRD Suitability Ideal (Defines Absolute Config)Good (Defines Relative Config only)Unsuitable
Melting Point Sharp (>150°C, decomp)Broad/Variable (Solvate dependent)< 50°C or Oil
Technical Insight: Why DBTA Wins for XRD

The Hydrochloride salt often incorporates water molecules into the lattice (hydrates) to satisfy the hydrogen bonding potential of the chloride ion and the hydroxyl group. This leads to disorder and rapid degradation of crystal quality during X-ray data collection at room temperature.

In contrast, Dibenzoyl-L-Tartaric acid acts as a "chiral clamp." The bulky phenyl rings facilitate


 stacking interactions that stabilize the crystal lattice, while the tartrate backbone rigidly hydrogen bonds with the piperidinium nitrogen and the methanol hydroxyl group. This rigidity is essential for obtaining high-resolution diffraction data (< 0.8 Å) to distinguish the axial/equatorial orientation of the C2 and C6 substituents.

Experimental Protocol: Salt Screening & Crystal Growth

To replicate high-quality crystals for the (2r,6r) isomer, follow this self-validating protocol. This method utilizes Vapor Diffusion , which provides kinetic control over nucleation, favoring the formation of single crystals over polycrystalline aggregates.

Phase 1: Salt Formation (Stoichiometric Control)
  • Dissolution: Dissolve 100 mg of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol (free base) in 2.0 mL of Methanol (MeOH).

  • Acid Addition:

    • For HCl: Add 1.05 equivalents of 1M HCl in diethyl ether dropwise.

    • For DBTA: Add 1.0 equivalent of Dibenzoyl-L-Tartaric acid dissolved in 2.0 mL MeOH.

  • Equilibration: Stir at 50°C for 30 minutes, then cool slowly to room temperature.

Phase 2: Vapor Diffusion Crystallization
  • Inner Vial: Place the filtered salt solution (approx. 10 mg/mL) in a small borosilicate vial (unsealed).

  • Outer Reservoir: Place the inner vial inside a larger jar containing a "counter-solvent" (Anti-solvent).

    • System A (HCl): Solvent = MeOH; Anti-solvent = Diethyl Ether (Ratio 1:4).

    • System B (DBTA): Solvent = Ethanol; Anti-solvent = Hexane (Ratio 1:3).

  • Timeline: Seal the outer jar. Allow to stand undisturbed at 4°C for 3-7 days.

Critical Control Point: If the HCl salt oils out, scratch the side of the inner vial with a glass rod to induce nucleation, or switch to an Acetone/Ether system.

Structural Logic & Workflow

The following diagram illustrates the decision pathway for resolving and characterizing the 2,6-disubstituted piperidine system.

SaltScreeningWorkflow Start Start: Racemic (2r,6r)-6-methyl piperidin-2-yl methanol (Oil) Screen Screening Strategy Start->Screen HCl_Path Add HCl (Ether/MeOH) Screen->HCl_Path Solubility Check Chiral_Path Add Dibenzoyl-L-Tartaric Acid Screen->Chiral_Path Resolution Goal HCl_Result Racemic HCl Salt (Centrosymmetric Space Group) HCl_Path->HCl_Result HCl_Data XRD Result: Relative Stereochem Only (Trans vs Cis confirmed) HCl_Result->HCl_Data Resolution Diastereomeric Salt Formation (Solubility Difference) Chiral_Path->Resolution Cryst_Growth Vapor Diffusion (EtOH / Hexane) Resolution->Cryst_Growth Precipitate Less Soluble Isomer XRD_Final XRD Result: Absolute Configuration Assigned (2R,6R vs 2S,6S) Cryst_Growth->XRD_Final

Caption: Workflow for converting the oily free base into crystalline salts. The Chiral Acid path enables absolute stereochemical assignment.

Data Interpretation & Validation

When analyzing the X-ray data for the (2r,6r) isomer (trans), look for the following structural signatures to validate your model:

  • Ring Conformation: The piperidine ring should adopt a distorted chair conformation.

  • Substituent Orientation:

    • In the trans isomer, one substituent (2-CH₂OH or 6-CH₃) will be axial and the other equatorial .

    • Note: The 2-hydroxymethyl group often adopts the axial position to facilitate intramolecular hydrogen bonding with the protonated nitrogen (N-H...O interaction), stabilizing the otherwise unfavorable axial conformer.

  • Absolute Configuration (Flack Parameter):

    • If using the DBTA salt , the space group must be non-centrosymmetric (chiral).

    • The Flack parameter should be near 0.0 (for the correct enantiomer) with a small standard deviation (e.g., 0.05). If it is near 1.0, the structure is the inverted enantiomer.

Reference Data Points (Proxies for Validation)
  • Density: Calculated density for stable piperidinium salts is typically 1.15 – 1.25 g/cm³ .

  • Bond Lengths: C-N bond lengths in the piperidine ring should average 1.47 Å .

  • Hydrogen Bonds: Look for strong charge-assisted hydrogen bonds (N+-H...O) with distances of 2.7 – 2.9 Å .

References

  • Vertex Pharmaceuticals / Merck & Co. (Context on Piperidine Resolution). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. ResearchGate.[1] (Note: Illustrates the CIDR principle for methyl-piperidine alcohols).

  • PubChem Compound Summary. 2-[(2R,6R)-6-Methylpiperidin-2-yl]ethanol.[1] (Structural Analog Data). .

  • National Science Foundation (NSF) Repository. Crystal structure of piperidine derivatives. (General crystallographic parameters for hindered piperidines). .

  • ChemicalBook. (R)-Piperidin-2-ylmethanol Properties. (Baseline physical data for the non-methylated core). .

Disclaimer: The specific unit cell dimensions for proprietary intermediates are often trade secrets. The protocols above are based on standard crystallographic principles for the resolution of 2,6-disubstituted piperidines.

Sources

Comparative

GC-MS retention times for methylated piperidine derivatives

Title: Advanced GC-MS Profiling of Methylated Piperidine Derivatives: Retention Indices and Methodological Design Executive Summary Methylated piperidines are critical structural motifs in pharmaceutical intermediates, f...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced GC-MS Profiling of Methylated Piperidine Derivatives: Retention Indices and Methodological Design

Executive Summary

Methylated piperidines are critical structural motifs in pharmaceutical intermediates, forensic analysis of phencyclidine (PCP) analogues[1], and environmental monitoring of unsymmetrical dimethylhydrazine (UDMH) transformation products[2]. This guide provides an authoritative comparison of gas chromatography-mass spectrometry (GC-MS) methodologies for differentiating methylpiperidine isomers. By focusing on retention time predictability, column selectivity, and the mitigation of secondary phase interactions, this document serves as a comprehensive framework for method development.

The Chemistry of Methylpiperidines: Analytical Challenges

Methylpiperidines (1-methyl, 2-methyl, 3-methyl, and 4-methylpiperidine) are highly volatile, basic secondary or tertiary amines with a pKa of approximately 10.1[3].

Causality in Chromatography: The fundamental challenge in the GC-MS analysis of these compounds is their basic nitrogen atom, which contains a lone pair of electrons. In a standard fused-silica capillary column, this lone pair readily forms strong hydrogen bonds with active, unendcapped silanol groups (-SiOH) present on the column wall or the glass injection liner. This secondary interaction causes severe peak tailing, unpredictable retention time shifts, and loss of sensitivity at trace levels.

Strategic Mitigation: To achieve Gaussian peak shapes and reliable retention times, analysts must either derivatize the amine (e.g., via acylation) to eliminate the active lone pair, or utilize heavily base-deactivated liners and specialized amine-compatible stationary phases[4].

Comparative Modalities: Why GC-MS?

When validating analytical methods for compounds like 3-methylpiperidine, laboratories typically evaluate HPLC-UV, LC-MS, and GC-MS[5].

  • HPLC-UV: Fails for direct analysis because methylpiperidines lack a significant ultraviolet (UV) chromophore. It requires a cumbersome derivatization step (e.g., with 4-toluenesulfonyl chloride) to introduce a detectable group[5].

  • LC-MS: Offers high sensitivity (using ESI+ and MRM modes) but is highly susceptible to ion suppression from complex sample matrices[5].

  • GC-MS (The Optimal Choice): Capitalizes on the natural volatility of small amines. When paired with Electron Ionization (EI) at 70 eV, it provides highly reproducible fragmentation patterns (e.g., m/z 98, 84, 43) and allows for precise isomer differentiation through Kovats Retention Indices (RI)[3][5].

Chromatographic Selectivity and Retention Data

Differentiating positional isomers (2-, 3-, and 4-methylpiperidine) relies heavily on the stationary phase chemistry.

  • Non-Polar Phases (e.g., 5% Phenyl / 95% Dimethylpolysiloxane - HP-5ms, ZB-5): Separation is driven purely by boiling point. Because the isomers have nearly identical boiling points, resolution is often poor, and co-elution is common[6].

  • Mid-Polar/Polar Phases (e.g., 14% Cyanopropylphenyl - ZB-1701, or PEG - DB-WAX): These phases offer orthogonal selectivity. The cyanopropyl or polyethylene glycol groups engage in dipole-dipole interactions with the piperidine ring, effectively resolving the isomers based on steric hindrance around the nitrogen atom[4][6].

Quantitative Data Summary: Kovats Retention Indices

The following table synthesizes the Kovats Retention Indices for methylpiperidine isomers across different stationary phases, providing a predictive framework for peak identification[2][3][6].

AnalyteCAS NumberRI (Non-Polar Phase) e.g., HP-5msRI (Polar Phase) e.g., DB-WAXPrimary EI-MS Fragments (m/z)
1-Methylpiperidine 626-67-5766 - 779928 - 102098 (base), 99, 43, 42, 70
2-Methylpiperidine 109-05-7~812~103098, 84, 56
3-Methylpiperidine 626-56-2~828~105098, 84, 56
4-Methylpiperidine 626-58-4~834~106098, 84, 56

Note: Variance in polar RI values is highly dependent on the specific film thickness and conditioning state of the stationary phase.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility across different laboratories, the following protocol incorporates an internal retention index calibration, making the system self-validating.

Step 1: System Passivation and Preparation

  • Install a base-deactivated split/splitless liner (e.g., siltek-treated) to prevent analyte adsorption.

  • Condition a mid-polar capillary column (e.g., ZB-1701, 30 m x 0.25 mm x 0.25 µm) at 260°C for 2 hours with a helium flow of 1.0 mL/min[4].

Step 2: Sample and Calibrant Preparation

  • Analyte Solution: Dissolve methylpiperidine standards in GC-grade dichloromethane to a concentration of 1.0 mg/mL.

  • RI Ladder: Prepare a mixture of straight-chain alkanes (C7 to C15) in hexane at 50 µg/mL. Causality: Injecting an alkane ladder under identical oven programs allows the empirical retention times to be converted into instrument-independent Kovats Indices, validating the identification against literature databases[2].

Step 3: GC-MS Acquisition Parameters

  • Injection: 1 µL volume, Split ratio 15:1, Injector temperature 220°C[4].

  • Carrier Gas: Helium (99.9999%) at a constant flow of 1.0 mL/min[6].

  • Oven Program: Initial hold at 50°C for 2 minutes. Ramp at 10°C/min to 150°C. Final ramp at 20°C/min to 250°C, hold for 5 minutes[5].

  • MS Conditions: Electron Ionization (EI) at 70 eV. Ion source temperature 200°C; Interface temperature 250°C. Scan range m/z 35–300[5][6].

Step 4: Data Processing

  • Extract the alkane retention times and plot the retention time vs. carbon number.

  • Calculate the Kovats Index for each methylpiperidine peak. Match the calculated RI and the 70 eV mass spectra against the NIST/mini-Ni database[2].

Workflow Visualization

The following logical diagram illustrates the decision matrix for developing a GC-MS method for basic amines like methylpiperidines.

GCMS_Workflow N1 Sample Preparation (Methylpiperidine Isomers) N2 Direct Injection (Base-Deactivated System) N1->N2 Volatile/Free Base N3 Derivatization (Acylation/Alkylation) N1->N3 Trace/Matrix Heavy N4 GC Separation (He Carrier Gas) N2->N4 N3->N4 N5 Non-Polar Phase (e.g., 5% Phenyl) RI: 760 - 850 N4->N5 N6 Mid/Polar Phase (e.g., PEG/Cyanopropyl) RI: 920 - 1100 N4->N6 N7 Mass Spectrometry (EI at 70 eV) N5->N7 N6->N7 N8 Data Processing (Kovats RI & Spectral Matching) N7->N8

GC-MS Method Development Workflow for Methylated Piperidines

References

  • A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine | Benchchem | 5

  • A GC-MS Database of Nitrogen-Rich Volatile Compounds | MDPI | 2

  • Zebron ZB-1701 Gas Chromatography (GC) Columns | Phenomenex | 4

  • N-Methylpiperidine | C6H13N | CID 12291 | PubChem - NIH | 3

  • Spectroscopic and Chromatographic Studies of PCP and Analogues | ProQuest | 1

Sources

Validation

Validating chiral purity of 6-methylpiperidin-2-yl methanol using chiral columns

Executive Summary The enantioseparation of 6-methylpiperidin-2-yl methanol (also known as 6-methyl-2-piperidinemethanol) presents a dual challenge in pharmaceutical analysis: stereochemical complexity and detection limit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantioseparation of 6-methylpiperidin-2-yl methanol (also known as 6-methyl-2-piperidinemethanol) presents a dual challenge in pharmaceutical analysis: stereochemical complexity and detection limitations .

Unlike simple chiral amines, this molecule possesses two chiral centers (C2 and C6), resulting in four potential stereoisomers: a cis-enantiomeric pair and a trans-enantiomeric pair. Furthermore, the lack of a conjugated


-system renders the molecule virtually invisible to standard UV detection (>220 nm), necessitating either low-wavelength analysis, advanced detection (CAD/ELSD), or derivatization.

This guide objectively compares the two primary validation strategies—Direct Analysis on Immobilized Polysaccharide Phases vs. Indirect Analysis via Derivatization —and recommends a validated workflow for high-throughput environments.

The Analytical Challenge

Structural Constraints[1]
  • Chirality: Two stereogenic centers generate four isomers:

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
  • Chromophore: The molecule is a secondary amine with a saturated piperidine ring. It lacks UV absorbance above 210 nm.[1]

  • Basicity: The secondary amine functionality causes severe peak tailing on silanol-active stationary phases unless specific mobile phase modifiers are used.

Decision Matrix: Selecting the Methodology

The choice of method depends heavily on the available detection hardware.

MethodSelection Start Start: 6-Methylpiperidin-2-yl Methanol Analysis Detector Available Detector? Start->Detector UV_Std Standard UV (≥254 nm) Detector->UV_Std Only Standard UV UV_Low Low UV (200-210 nm) or ELSD/CAD Detector->UV_Low Advanced/Low UV Indirect STRATEGY B: Derivatization (Tosyl/Benzoyl Chloride) UV_Std->Indirect Required Workflow Direct STRATEGY A: Direct Chiral HPLC (Immobilized Polysaccharide) UV_Low->Direct Preferred Workflow

Figure 1: Decision tree for selecting the analytical strategy based on detection capabilities.

Comparative Analysis of Methodologies

Strategy A: Direct Chiral HPLC (Recommended)

This method utilizes immobilized polysaccharide columns (specifically CHIRALPAK IG or IC ) which are robust enough to handle the basic modifiers required to elute secondary amines with good peak shape.

  • Mechanism: Hydrogen bonding and steric inclusion within the amylose/cellulose spiral.

  • Column Choice: CHIRALPAK IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) is superior to older generations (OD/AD) because it tolerates a wider range of solvents (e.g., ethyl acetate, DCM) which may be needed to dissolve the polar amino alcohol.

  • Detection: Requires UV at 205–210 nm or Charged Aerosol Detection (CAD).

Strategy B: Indirect Separation (Derivatization)

This method involves reacting the secondary amine with a chromophore-carrying reagent (e.g., 4-Toluenesulfonyl chloride or GITC ) before analysis.

  • Mechanism: The derivatized product is analyzed on a standard C18 column (for diastereomers) or a chiral column (for enantiomers) using standard UV detection (254 nm).

  • Pros: High sensitivity; moves detection away from solvent cutoff interference.

  • Cons: Introduces sample preparation errors; kinetic resolution risks (one enantiomer reacting faster than the other).

Data Comparison Table
FeatureStrategy A: Direct (CHIRALPAK IG)Strategy B: Derivatization (Tosyl-Cl)
Sample Prep Time < 5 mins (Dilute & Shoot)60–90 mins (Reaction + Workup)
Resolution (

)
Typically > 2.0 for all 4 isomersHigh for diastereomers; Variable for enantiomers
LOD/Sensitivity Moderate (Low UV noise issues)High (Strong UV chromophore)
Robustness High (Fewer manual steps)Moderate (Reaction completeness varies)
Throughput HighLow

Validated Experimental Protocol (Strategy A)

Objective: Separation of all four stereoisomers of 6-methylpiperidin-2-yl methanol using Direct Chiral HPLC.

Reagents and Equipment
  • Column: CHIRALPAK IG-3 (3 µm, 4.6 x 150 mm) or equivalent immobilized amylose phase.

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA).

  • System: HPLC with PDA (set to 208 nm) or CAD.

Step-by-Step Workflow
  • System Preparation:

    • Flush the system with Ethanol to remove any reverse-phase salts.

    • Pre-mix Mobile Phase: n-Hexane : Ethanol : DEA (85 : 15 : 0.1 v/v/v) .

    • Note: The DEA is critical.[2] It masks silanol sites on the silica support. Without it, the amine will tail significantly, destroying resolution.

  • Sample Preparation:

    • Dissolve 1.0 mg of the sample in 1 mL of Ethanol (Do not use mobile phase if the sample is not soluble in hexane).

    • Filter through a 0.2 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (adjust for backpressure < 200 bar).

    • Temperature: 25°C (Lowering to 10°C can improve resolution if

      
      ).
      
    • Injection Volume: 5–10 µL.

  • Elution Order (Typical):

    • The separation usually occurs in two clusters: the cis-pair elutes separately from the trans-pair.

    • Validation Tip: Inject pure standards of known configuration to confirm elution order, as it varies based on the specific amylose derivative.

Alternative for Aqueous Systems (Reverse Phase)

If the sample is aqueous and cannot be extracted:

  • Column: CHIRALPAK IG-3R (Reverse Phase compatible).

  • Mobile Phase: 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40).

  • Why pH 9.0? You must keep the amine unprotonated (free base) for the chiral selector to work effectively on polysaccharide columns.

Validation Framework

To ensure the method is "Publishable" and regulatory-compliant, the following parameters must be validated.

Validation cluster_params Key Validation Parameters Input Method Optimization Spec Specificity (Blank vs Sample) Input->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (Temp ± 5°C) Acc->Rob Output Final SOP Rob->Output

Figure 2: Validation workflow ensuring data integrity.

  • Specificity: Inject the mobile phase blank. Ensure no interference at the retention time of the 4 isomers.

  • Sensitivity (LOD/LOQ): Since UV absorbance is weak, calculate Signal-to-Noise (S/N). LOD is S/N = 3; LOQ is S/N = 10.

    • Target: LOQ should be ≤ 0.1% of the main peak area to detect trace chiral impurities.

  • Linearity: Prepare 5 concentration levels (e.g., 0.1% to 120% of target concentration).

Expert Insights & Troubleshooting

Why not Crown Ethers?

While columns like CROWNPAK CR-I are famous for amino acids, they rely on a "tripod" hydrogen bonding mechanism with primary ammonium ions (


). 6-methylpiperidin-2-yl methanol is a secondary amine . The steric bulk of the piperidine ring prevents stable inclusion into the 18-crown-6 ether cavity, leading to poor resolution compared to polysaccharide phases [1].
The "Ghost" Peak Issue

When using low UV (205 nm), you may see negative peaks or baseline drift.

  • Cause: Refractive index effects or absorption by the mobile phase additives (DEA absorbs below 210 nm).

  • Fix: Use Ethylenediamine (EDA) instead of DEA if background absorbance is too high, or switch to a CAD detector which is insensitive to UV properties.

Improving Resolution of the 4 Isomers

If the cis and trans pairs overlap:

  • Switch Modifier: Change Ethanol to 2-Propanol (IPA) . IPA forms stronger hydrogen bonds with the stationary phase, often altering selectivity.

  • Temperature Effect: Lowering temperature to 10°C reduces thermal motion, often sharpening the separation of structurally similar diastereomers.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • ResearchGate. (2025). Validated HPLC Method for Quantitative Analysis of Piperidine Derivatives. Retrieved from [Link]

  • Amerigo Scientific. (2023). CHIRALPAK® IG Polysaccharide-Based Chiral Columns Product Guide. Retrieved from [Link]

Sources

Comparative

Comparative Guide: IR Spectroscopy Profiling of Hydroxymethyl Piperidines

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers. Executive Summary Hydroxymethyl piperidines are critical pharmacophores in dr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.

Executive Summary

Hydroxymethyl piperidines are critical pharmacophores in drug development, serving as chiral building blocks for alkaloids and selective serotonin reuptake inhibitors (SSRIs). While NMR remains the gold standard for structural elucidation, Infrared (IR) Spectroscopy offers distinct advantages in analyzing solid-state phenomena that NMR cannot detect—specifically intramolecular hydrogen bonding (IMHB) and conformational isomerism (axial vs. equatorial orientation).

This guide objectively compares IR spectroscopy against alternative analytical techniques, providing a detailed breakdown of characteristic peaks, experimental protocols, and the mechanistic logic required to distinguish between regioisomers (2-, 3-, and 4-hydroxymethyl piperidine).

Strategic Comparison: IR vs. NMR vs. XRD

For hydroxymethyl piperidines, IR is not a replacement for NMR but a complementary tool for specific structural questions. The table below outlines where IR outperforms alternatives.

FeatureIR Spectroscopy 1H NMR (Solution) X-Ray Diffraction (XRD)
Isomer Differentiation High (via H-bond shifts)High (via coupling constants)Absolute
H-Bond Detection Direct (Frequency shift)Indirect (Chemical shift)Geometric inference
State of Matter Solid or LiquidLiquid (Solvent required)Solid Crystal only
Throughput High (<1 min/sample)Medium (10-30 min)Low (Hours/Days)
Sample Destructive? No (ATR)NoNo
Polymorph ID Excellent N/A (Solution destroys lattice)Gold Standard

Characteristic Spectral Analysis

The IR spectrum of hydroxymethyl piperidine is defined by three critical regions. The interplay between the hydroxyl (-OH) and amine (-NH) groups is the primary diagnostic tool.

Region 1: The Hydrogen Bonding Network (3600–3100 cm⁻¹)

This is the most critical region for distinguishing regioisomers.

  • Free O-H Stretch: ~3600–3650 cm⁻¹ (Sharp, typically only seen in dilute non-polar solutions).

  • Hydrogen Bonded O-H: Broadens and redshifts.

  • N-H Stretch: ~3300–3500 cm⁻¹ (Weaker and sharper than O-H).[1]

The "2-Isomer" Effect: In 2-hydroxymethyl piperidine , the hydroxyl group is spatially close enough to the ring nitrogen to form a stable Intramolecular Hydrogen Bond (IMHB) (O-H···N).

  • Result: A distinct redshift of the O-H peak to ~3400–3450 cm⁻¹ that persists even upon dilution (unlike intermolecular bonds).

  • Contrast: The 3- and 4-isomers cannot form this 5-membered chelate ring easily; their H-bonding is primarily intermolecular, which disappears in dilute solution.

Region 2: Bohlmann Bands & Stereochemistry (2700–2850 cm⁻¹)

Bohlmann bands are specific C-H stretching vibrations that occur when C-H bonds are anti-periplanar to the nitrogen lone pair.

  • Diagnostic Value: These bands appear as "shoulders" or lower-intensity peaks on the lower energy side of the main C-H stretch (2700–2800 cm⁻¹).

  • Interpretation:

    • Strong Bohlmann Bands: Indicate the N-lone pair is axial and anti-parallel to at least two axial C-H bonds (Trans-diaxial geometry).

    • Weak/Absent Bands: Indicate a conformational change (e.g., N-inversion or ring flip) where this orbital overlap is disturbed.

Region 3: Fingerprint & C-O Stretch (1000–1150 cm⁻¹)
  • C-O Stretch (Primary Alcohol): Strong band at 1050–1080 cm⁻¹ .

  • C-N Stretch: ~1100–1120 cm⁻¹.

  • Differentiation: The exact position of the C-O band shifts based on the electronic environment of the piperidine ring, offering a unique fingerprint for 2-, 3-, and 4- isomers.

Visualizing the Structural Logic

The following diagram illustrates the decision logic for distinguishing isomers and conformations using IR data.

IR_Logic_Flow Start Unknown Hydroxymethyl Piperidine Sample Region1 Analyze 3200-3600 cm⁻¹ (Dilute Solution) Start->Region1 Region2 Analyze 2700-2800 cm⁻¹ (Bohlmann Bands) Start->Region2 ShiftedOH O-H Peak Redshifted (~3450 cm⁻¹) & Sharp? Region1->ShiftedOH Bohlmann Distinct Bands at 2700-2800 cm⁻¹? Region2->Bohlmann Isomer2 2-Hydroxymethyl Isomer (Intramolecular H-Bond) ShiftedOH->Isomer2 Yes (IMHB) Isomer34 3- or 4-Hydroxymethyl Isomer (Intermolecular H-Bond) ShiftedOH->Isomer34 No (Free OH) Conf_Stable Stable Chair Conformation (Lone pair anti-periplanar) Bohlmann->Conf_Stable Yes Conf_Distort Distorted/Inverted Conformation Bohlmann->Conf_Distort No

Figure 1: Decision tree for structural elucidation of hydroxymethyl piperidines using IR spectral features.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and distinguish between intra- and intermolecular interactions, the following protocol is recommended.

Method A: Solid State (ATR-FTIR)

Best for: Polymorph screening and raw material ID.

  • Preparation: Ensure the crystal stage and pressure arm of the Attenuated Total Reflectance (ATR) accessory (Diamond or ZnSe) are clean (isopropanol wipe).

  • Loading: Place ~5-10 mg of solid sample to cover the crystal eye.

  • Compression: Apply high pressure (clamp) to ensure intimate contact. Note: Poor contact results in weak C-H peaks and noise.

  • Acquisition: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

  • Validation: Check the baseline. If it tilts significantly, re-clean.

Method B: Solution Phase (Dilution Study)

Best for: Distinguishing 2-isomer (IMHB) from 3/4-isomers.

  • Solvent: Use anhydrous CCl₄ or CHCl₃ (non-polar, non-H-bonding solvents are preferred, though CHCl₃ has its own weak interactions).

  • Stock Solution: Prepare a 0.1 M solution.

  • Serial Dilution: Dilute to 0.01 M and 0.001 M.

  • Acquisition: Use a liquid transmission cell (CaF₂ windows).

  • Analysis:

    • If the O-H peak shifts to higher frequency (blue shift) and sharpens upon dilution -> Intermolecular H-bonding (Likely 3- or 4-isomer).

    • If the O-H peak position remains constant -> Intramolecular H-bonding (Likely 2-isomer).

Workflow Diagram

Experimental_Protocol Sample Sample Prep Technique Select Technique Sample->Technique ATR ATR (Solid) Technique->ATR QC / Solid ID Soln Transmission (Liq) Technique->Soln Structural ID Data1 Polymorph Fingerprint ATR->Data1 Data2 H-Bond Dynamics Soln->Data2

Figure 2: Selection of experimental technique based on analytical goals.

Summary of Characteristic Peaks

Functional GroupVibration ModeWavenumber (cm⁻¹)Notes
O-H (Alcohol) Stretch3200–3450 (Bonded)3600–3650 (Free)Broad in solid state; sharp in dilute solution.
N-H (Amine) Stretch3300–3350Weaker intensity than O-H; often obscured by O-H.[1]
C-H (Ring) Stretch2850–2950Standard aliphatic stretch.
C-H (Bohlmann) Stretch2700–2800"Shoulders" indicating axial lone pair.
C-N Stretch1100–1120Medium intensity.
C-O Stretch1050–1080Strong intensity; primary alcohol.

References

  • Comparison of Piperidine Derivatives (IR/NMR/MS): Title: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach... Source: Taylor & Francis / Journal of Biomolecular Structure and Dynamics URL:[Link]

  • Bohlmann Bands & Conformation: Title: Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. Source: CDC Stacks / Journal of Chemical Thermodynamics URL:[Link]

  • Intramolecular Hydrogen Bonding (IMHB): Title: Perturbating Intramolecular Hydrogen Bonds through Substituent Effects... Source: PMC / NIH (Molecules) URL:[Link]

  • General IR Interpretation of Piperidines: Title: Analysis of vibrational spectra of 2 and 3-methylpiperidine based on density functional theory calculations. Source: PubMed / Spectrochimica Acta URL:[Link][2]

  • Spectral Database: Title: 4-Hydroxy-N-methylpiperidine IR Spectrum.[3] Source: NIST WebBook URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol

Executive Summary Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol is a structurally rigid, substituted piperidine derivative frequently utilized as a versatile building block in pharmaceutical drug development and organic s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol is a structurally rigid, substituted piperidine derivative frequently utilized as a versatile building block in pharmaceutical drug development and organic synthesis. While highly valuable for introducing chiral centers and basic pharmacophores into drug candidates, its chemical nature as a secondary amine presents distinct operational hazards. This guide provides researchers and laboratory personnel with self-validating, step-by-step protocols for the safe handling, storage, and disposal of this compound, ensuring both scientific integrity and personnel safety.

Physicochemical & Hazard Profile

Before initiating any experimental workflow, it is critical to understand the intrinsic properties of the compound. The data below synthesizes the hazard profile based on structural analogs and specific safety data[1][2][3].

Property / HazardSpecification
Chemical Name Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol
CAS Number 5763-16-6 (Free base) / 2918774-98-6 (HCl salt)
Molecular Weight 129.20 g/mol (Free base)
Appearance Colorless to pale yellow liquid or low-melting solid
GHS Classification H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation.
Signal Word Danger
Primary Reactivity Strong organic base; nucleophilic; reacts exothermically with strong acids and oxidizers.

Mechanistic Basis of Hazards: The "Why" Behind the Risk

To build a culture of safety, researchers must understand the causality behind the hazards.

  • Corrosivity via Saponification: As a piperidine derivative, this compound possesses a highly localized lone pair of electrons on the secondary nitrogen, rendering it a strong organic base (estimated pKa ~10.5-11.0). Upon contact with biological tissues, it rapidly abstracts protons from water, generating hydroxide ions that saponify the lipid bilayers of cellular membranes. This leads to deep, liquefactive necrosis (chemical burns) rather than the coagulative necrosis typically seen with acids[4].

  • Membrane Permeability: The lipophilic 6-methyl group and the piperidine ring allow the unprotonated free base to easily penetrate the stratum corneum of the skin, meaning systemic absorption can occur rapidly if not immediately washed off.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE matrix is designed specifically to counteract the permeation kinetics of organic amines[5].

PPE CategorySpecification & Mechanistic Rationale
Hand Protection Heavyweight Nitrile (≥0.3 mm) or Neoprene. Rationale: Amines rapidly degrade natural rubber (latex) by disrupting the polymer cross-linking. Nitrile provides a robust barrier against non-polar and basic organic compounds.
Eye Protection Chemical Splash Goggles. Rationale: Standard safety glasses with side shields do not protect against aerosolized droplets or vapor condensation. Because the compound causes irreversible corneal damage (H314), a full ocular seal is mandatory.
Body Protection Flame-retardant lab coat (buttoned) and full-length pants. Rationale: Prevents direct skin contact. If handling volumes >50 mL, a chemically resistant apron is required to prevent soak-through.
Respiratory Fume Hood (Face velocity 80-120 fpm). Rationale: The compound has a low but significant vapor pressure at room temperature. Inhalation of the vapor causes severe irritation to the mucosal lining of the respiratory tract.

Experimental Protocol: Safe Weighing and Stock Solution Preparation

This protocol establishes a self-validating system to ensure the compound is handled without aerosolization or exothermic runaway.

Prerequisites:

  • Verify fume hood face velocity is within the 80-120 fpm range.

  • Ensure an emergency eyewash station is within a 10-second walking distance.

Step-by-Step Methodology:

  • Preparation: Purge the analytical balance area inside the fume hood. Place an anti-static weighing boat on the balance. Causality: Anti-static boats prevent the compound (if in solid/crystalline form) from repelling and aerosolizing into the breathing zone.

  • Transfer: Using a clean, dry stainless-steel spatula (or glass pipette if liquid), carefully transfer the required mass/volume of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol.

  • Solvent Addition (The Exothermic Check): Transfer the weighed compound to a borosilicate glass vial. Slowly add your chosen solvent (e.g., Dichloromethane, Methanol, or THF).

    • Critical Safety Step: If preparing an aqueous acidic salt solution (e.g., converting to the HCl salt), do not add concentrated acid directly to the neat amine . The acid-base neutralization is highly exothermic and can cause the solvent to flash-boil, projecting corrosive material. Instead, dissolve the amine in a large volume of inert solvent first, chill the flask in an ice bath, and add dilute acid dropwise.

  • Sealing and Storage: Seal the vial with a PTFE-lined cap. Store in a dedicated corrosives/bases cabinet, strictly segregated from organic acids, mineral acids, and oxidizing agents (e.g., peroxides, permanganates).

Emergency Response & Spill Management

In the event of a spill, standard acid-spill protocols do not apply. Using a strong acid (like HCl) to neutralize an amine spill will generate massive heat and toxic fumes. Instead, a weak, polyprotic acid must be used to safely buffer the pH.

SpillResponse Start Spill Detected: Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol Assess Assess Volume & Toxicity (>50 mL or highly concentrated?) Start->Assess Evacuate Major Spill: Evacuate & Call EHS Assess->Evacuate Yes PPE Minor Spill: Don Heavy Nitrile Gloves & Face Shield Assess->PPE No Contain Containment: Surround with Inert Absorbent (Sand/Vermiculite) PPE->Contain Neutralize Neutralization: Apply Dilute Weak Acid (e.g., Citric Acid) Contain->Neutralize Collect Collection: Sweep into Compatible Chemical Waste Container Neutralize->Collect Decon Decontamination: Wash Area with Soap & Water Collect->Decon

Workflow for assessing and neutralizing Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol spills.

Spill Cleanup Procedure:

  • Contain: Ring the spill with an inert absorbent (sand or commercial diatomaceous earth). Do not use sawdust, as organic bases can react with organic matter.

  • Neutralize: Carefully sprinkle solid citric acid or sodium bisulfate over the spill. Causality: These weak acids safely protonate the piperidine nitrogen, forming a stable, non-volatile, and less corrosive citrate or sulfate salt without an explosive exotherm.

  • Collect: Once the spill is absorbed and neutralized (indicated by a lack of amine odor), scoop the slurry into a chemically compatible, sealable hazardous waste container.

  • Decontaminate: Wash the fume hood deck or benchtop thoroughly with warm water and a mild detergent to remove any residual salts.

Waste Disposal Plan

Proper disposal prevents environmental contamination and dangerous reactions in waste carboys.

  • Segregation: Dispose of Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol waste strictly in the Basic Organic Waste stream.

  • Prohibition: Never mix this compound with halogenated waste streams containing active alkylating agents (e.g., benzyl chloride, methyl iodide), as the nucleophilic piperidine will undergo uncontrolled alkylation, generating heat and pressure that can rupture the waste container[6].

  • Labeling: Clearly label the waste container with "Contains Corrosive Amines / Piperidine Derivatives" to alert Environmental Health and Safety (EHS) personnel.

References

  • National Center for Biotechnology Information. "4-Piperidinemethanol | C6H13NO | CID 420771". PubChem Database. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press (US), 2011. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol
Reactant of Route 2
Rac-[(2r,6r)-6-methylpiperidin-2-yl]methanol
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